4,5-dichloro-1H-indazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5-dichloro-1H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-5-1-2-6-4(7(5)9)3-10-11-6/h1-3H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJQOQVDJFLFJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NN=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 4,5-Dichloro-1H-Indazole
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Synthesis of a Privileged Scaffold
The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique bicyclic structure, consisting of a fused benzene and pyrazole ring, offers a versatile template for designing molecules that can interact with a wide array of biological targets. Among the vast family of indazole derivatives, halogenated variants, particularly dichloro-substituted indazoles, have garnered significant attention for their role as key intermediates in the synthesis of potent kinase inhibitors and other therapeutic agents.[3] This guide provides a comprehensive technical overview of the synthesis and characterization of a specific, yet crucial, member of this family: 4,5-dichloro-1H-indazole.
While a plethora of synthetic methods exist for the broader indazole class, a specific, detailed, and publicly available protocol for the synthesis of this compound is not readily found in peer-reviewed literature. Therefore, this guide presents a robust and scientifically sound synthetic strategy adapted from a well-established protocol for a closely related analog, 3,4-dichloro-1H-indazole.[4] This adaptation provides a reliable starting point for researchers seeking to prepare this valuable building block. The subsequent sections on characterization will detail the expected analytical signatures of the target molecule, providing a framework for its identification and purity assessment.
Section 1: The Strategic Importance of this compound in Drug Discovery
The strategic placement of chlorine atoms on the indazole core can significantly influence the physicochemical properties and biological activity of a molecule. The electron-withdrawing nature of chlorine can modulate the pKa of the indazole ring system, affect metabolic stability, and provide key points for further functionalization. Specifically, the 4,5-dichloro substitution pattern has been explored in the development of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[3]
The indazole scaffold itself is a key component in several FDA-approved drugs, including:
-
Axitinib: A potent tyrosine kinase inhibitor used in the treatment of renal cell carcinoma.
-
Pazopanib: Another multi-targeted tyrosine kinase inhibitor for renal cell carcinoma and soft tissue sarcoma.
-
Niraparib: A PARP inhibitor for the treatment of ovarian cancer.[3]
The synthesis of this compound provides a crucial intermediate for the elaboration of novel analogs of these and other important therapeutic agents. Its availability is a critical step in the exploration of new chemical space around this privileged scaffold.
Section 2: Synthesis of this compound: A Proposed Protocol
The following protocol is adapted from the established synthesis of 3,4-dichloro-1H-indazole from 2,3-dichloroaniline and is proposed for the synthesis of this compound starting from 3,4-dichloro-2-methylaniline.[4] This method relies on a classical approach involving the diazotization of an ortho-toluidine derivative followed by an intramolecular cyclization.
Overall Synthetic Scheme
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]
- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
An In-Depth Technical Guide to 4,5-Dichloro-1H-Indazole: Properties, Spectral Analysis, and Applications
Abstract: The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This guide provides a comprehensive technical overview of 4,5-dichloro-1H-indazole, a halogenated derivative with significant potential as a synthetic intermediate. We will delve into its fundamental physicochemical properties, offer an expert analysis of its predicted spectral data in the absence of published experimental spectra, discuss potential synthetic routes, and contextualize its applications within the broader field of drug discovery and materials science. This document is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this specific molecule.
Core Physicochemical Properties
This compound is a solid organic compound characterized by a bicyclic aromatic structure. Its physical and chemical attributes are foundational to its handling, reactivity, and application in further chemical synthesis.
Caption: Chemical Structure of this compound.
The key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄Cl₂N₂ | [3][4] |
| Molecular Weight | 187.03 g/mol | [3][5] |
| Appearance | Colorless to light yellow solid | [3] |
| Melting Point | 77-80 °C | [3] |
| Boiling Point | 180-185 °C | [3] |
| Density | 1.6 g/cm³ | [3] |
| Solubility | Poorly soluble in water; Soluble in ethanol, dimethylformamide (DMF) | [3] |
| Stability | Stable at room temperature; sensitive to light, heat, and air | [3] |
Synthesis and Reactivity
While specific, detailed protocols for this compound are not widely published, one reported method involves the reaction of indole chloride with sulfuryl chloride (SO₂Cl₂)[3]. Conceptually, this suggests a direct chlorination approach.
However, drawing from established indazole synthesis methodologies provides a broader perspective for its preparation.[6] General strategies often involve the cyclization of appropriately substituted aniline or hydrazone precursors. A plausible pathway could involve the cyclization of a dichlorinated o-toluidine derivative or a related hydrazone.
Caption: Generalized workflow for indazole synthesis.
The reactivity of the indazole core is influenced by the two electron-withdrawing chlorine atoms on the benzene ring, which can affect electrophilic substitution reactions and the acidity of the N-H proton.
Spectral Data and Structural Elucidation
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show three distinct signals corresponding to the three protons on the aromatic rings, plus a signal for the N-H proton.
-
N-H Proton: A broad singlet, typically downfield (>10 ppm), due to its acidic nature. Its chemical shift can be highly dependent on solvent and concentration.
-
C3-H: A singlet or a narrow triplet (due to long-range coupling with N-H) expected around 8.0-8.2 ppm. This proton is on the pyrazole ring adjacent to a nitrogen atom.
-
C6-H and C7-H: These two protons on the benzene ring will appear as an AX system (two doublets). The electron-withdrawing effects of the adjacent chlorine atoms will shift these protons downfield. We can predict:
-
C7-H: Likely the most downfield of the aromatic CH protons, appearing as a doublet around 7.6-7.8 ppm.
-
C6-H: Also a doublet, coupled to C7-H, expected around 7.2-7.4 ppm. The coupling constant (³JHH) between them should be in the typical ortho range of 7-9 Hz.
-
¹³C NMR Spectroscopy (Predicted)
The molecule has seven carbon atoms, and due to its asymmetry, seven distinct signals are expected in the ¹³C NMR spectrum.
-
C-Cl Carbons (C4, C5): These carbons will be significantly influenced by the attached chlorine atoms. Their signals are expected in the 125-135 ppm range.
-
Quaternary Carbons (C3a, C7a): The two carbons at the ring fusion will likely appear between 120-140 ppm.
-
CH Carbons (C3, C6, C7): These signals are expected in the aromatic region, typically between 110-130 ppm. C3, being part of the electron-deficient pyrazole ring, might be further downfield.
Mass Spectrometry (Predicted)
Mass spectrometry would be a definitive tool for confirming the molecular weight and elemental composition.
-
Molecular Ion (M⁺): The molecular ion peak should appear at m/z 186 (for ³⁵Cl₂) and 188 (for one ³⁵Cl and one ³⁷Cl) and 190 (for ³⁷Cl₂).
-
Isotopic Pattern: The most critical diagnostic feature would be the isotopic cluster for two chlorine atoms. The relative intensity of the M⁺, [M+2]⁺, and [M+4]⁺ peaks is expected to be approximately 9:6:1, a classic signature for a dichloro-substituted compound.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum would show characteristic absorption bands confirming key functional groups.
-
N-H Stretch: A broad band in the region of 3100-3300 cm⁻¹.
-
C-H Stretch (Aromatic): Sharp peaks typically appearing just above 3000 cm⁻¹.
-
C=C and C=N Stretch (Aromatic): Multiple sharp bands in the 1450-1620 cm⁻¹ region.
-
C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹.
Applications and Biological Context
This compound serves primarily as a versatile intermediate in the synthesis of more complex molecules.[3] Its documented applications include:
-
Agrochemicals: It is used in the development of novel pesticides.[3]
-
Biomedicine: The compound acts as a building block for synthesizing biologically active molecules.[3] The broader indazole class is known for a vast range of pharmacological activities, including potent anticancer (e.g., Niraparib, Axitinib), anti-inflammatory, and antimicrobial properties.[1][2][9] The specific substitution pattern of this compound offers a unique starting point for exploring new chemical space in drug discovery programs.
-
Material Science: It has also been utilized in the synthesis of dyes, catalysts, and organic laser materials.[3]
Safety and Handling
As an organic chemical, this compound may be irritating and potentially harmful.[3] Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[10]
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhaling dust or vapors. Avoid direct contact with skin and eyes.[3][10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location, away from incompatible materials like strong oxidizing agents and sources of ignition.[3][11]
Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. 1H-Indazole, 4,5-dichloro- | 1020243-02-0 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. 1H-Indazole, 5-chloro- | C7H5ClN2 | CID 69681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
Spectroscopic Blueprint of 4,5-dichloro-1H-indazole: A Technical Guide for Researchers
Introduction: Unveiling the Structural Identity of a Key Intermediate
In the landscape of pharmaceutical research and drug development, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1][2] The precise functionalization of this heterocyclic system is critical to its biological activity, necessitating unambiguous structural characterization of its derivatives. 4,5-dichloro-1H-indazole is a key synthetic intermediate, and a thorough understanding of its spectroscopic properties is paramount for quality control, reaction monitoring, and the rational design of novel molecular entities.
Molecular Structure and Tautomerism
Indazole exists in two principal tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable and, therefore, the predominant form in solution.[1] For the purpose of this guide, all spectroscopic analyses are based on the 1H-tautomer of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton
NMR spectroscopy is the cornerstone of molecular structure elucidation. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the connectivity and spatial arrangement of atoms within a molecule.
Experimental Protocol: A Validated Approach
The following is a standard protocol for acquiring high-quality NMR spectra of indazole derivatives:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved to avoid line broadening.
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
-
¹H NMR Spectral Analysis of this compound (Predicted)
The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals in the aromatic region and a broad signal for the N-H proton. The dichlorination at the 4- and 5-positions significantly influences the chemical shifts of the remaining aromatic protons.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~8.1 | s | - |
| H-6 | ~7.3 | d | ~8.5 |
| H-7 | ~7.6 | d | ~8.5 |
| N-H | >10 | br s | - |
Interpretation:
-
The H-3 proton , located on the pyrazole ring, is expected to be the most deshielded of the C-H protons due to the electron-withdrawing nature of the adjacent nitrogen atoms and the aromatic ring current. It is predicted to appear as a singlet.
-
The H-6 and H-7 protons on the benzene ring form an AX spin system and are expected to appear as doublets with a typical ortho-coupling constant of approximately 8.5 Hz. The electron-withdrawing effect of the chlorine atoms at positions 4 and 5 will deshield these protons compared to unsubstituted indazole.
-
The N-H proton is typically broad due to quadrupole broadening and chemical exchange. Its chemical shift is highly dependent on the solvent and concentration and is expected to be significantly downfield.
¹³C NMR Spectral Analysis of this compound (Predicted)
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (ppm) |
| C-3 | ~135 |
| C-3a | ~122 |
| C-4 | ~120 |
| C-5 | ~118 |
| C-6 | ~128 |
| C-7 | ~112 |
| C-7a | ~141 |
Interpretation:
-
The C-3 carbon is expected to be in the typical range for a carbon atom in a five-membered aromatic heterocycle.
-
The C-4 and C-5 carbons , directly attached to the electron-withdrawing chlorine atoms, will have their chemical shifts significantly influenced.
-
The remaining aromatic carbons (C-3a, C-6, C-7, and C-7a ) will appear in the expected aromatic region, with their precise shifts determined by the combined electronic effects of the chlorine and nitrogen atoms.
Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Standard Procedure
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.
-
KBr Pellet: Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.
-
ATR: Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Predicted IR Spectral Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretch | 3100-3300 | Medium, broad |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C=C stretch (aromatic) | 1450-1600 | Medium to strong |
| C-N stretch | 1250-1350 | Medium |
| C-Cl stretch | 700-850 | Strong |
Interpretation:
-
A broad absorption band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration , indicative of the 1H-indazole tautomer.
-
Absorptions in the 3000-3100 cm⁻¹ range are attributed to the aromatic C-H stretching vibrations .
-
The presence of the aromatic rings will give rise to several bands in the 1450-1600 cm⁻¹ region, corresponding to C=C stretching vibrations .
-
The C-N stretching vibrations are expected in the fingerprint region.
-
Strong absorptions in the 700-850 cm⁻¹ range are characteristic of C-Cl stretching vibrations .
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.
Experimental Protocol: A General Approach
-
Ionization: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds like this compound. Electrospray Ionization (ESI) can also be used, particularly for high-resolution mass determination.
-
Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Predicted Mass Spectrum of this compound
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of C₇H₄Cl₂N₂. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak:
-
M⁺: (containing two ³⁵Cl atoms) - highest abundance
-
[M+2]⁺: (containing one ³⁵Cl and one ³⁷Cl atom) - approximately 65% of the M⁺ abundance
-
[M+4]⁺: (containing two ³⁷Cl atoms) - approximately 10% of the M⁺ abundance
Key Fragmentation Pathways:
The fragmentation of the indazole ring is a complex process. A plausible fragmentation pathway for this compound is outlined below:
References
solubility and stability of 4,5-dichloro-1H-indazole in organic solvents
An In-depth Technical Guide to the Solubility and Stability of 4,5-dichloro-1H-indazole for Researchers, Scientists, and Drug Development Professionals
Foreword: A Senior Application Scientist's Perspective
In the landscape of pharmaceutical research and development, the indazole scaffold holds a place of prominence, serving as a cornerstone for a multitude of therapeutic agents.[1][2][3][4] The journey from a promising lead compound to a viable drug candidate is, however, fraught with challenges, many of which are rooted in the fundamental physicochemical properties of the molecule. Among these, solubility and stability are paramount, acting as gatekeepers to bioavailability, manufacturability, and shelf-life. This guide is dedicated to a specific, yet increasingly relevant, member of this family: this compound.
While a wealth of information exists for the broader indazole class, specific, in-depth data for this dichlorinated analogue remains sparse in publicly accessible literature. This guide, therefore, is structured not as a mere repository of known facts, but as a practical, hands-on manual for the research scientist. It is designed to empower you, the end-user, to not only understand the theoretical underpinnings of solubility and stability but also to provide you with the experimental frameworks necessary to generate this critical data in your own laboratory. We will proceed from a foundation of known characteristics and theoretical principles to detailed, actionable protocols for comprehensive profiling.
Physicochemical Profile of this compound
A thorough understanding of a compound's intrinsic properties is the logical starting point for any development program. For this compound, the available data provides a basic but crucial foundation.
1.1 Known Properties
This compound is a colorless to light yellow solid with a distinct aromatic odor.[5] It is known to be poorly soluble in water, a common characteristic of many heterocyclic compounds, but exhibits solubility in organic solvents such as ethanol and dimethylformamide (DMF).[5] Its fundamental physical constants are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₄Cl₂N₂ | [5] |
| Melting Point | 77-80 °C | [5] |
| Boiling Point | 180-185 °C | [5] |
| Appearance | Colorless to light yellow solid | [5] |
1.2 Predicted Properties
In the absence of comprehensive experimental data, computational tools provide valuable estimates for key drug-like properties. These predictions, while not a substitute for empirical measurement, are instrumental in guiding experimental design.
| Property | Predicted Value | Significance in Drug Development |
| pKa | ~12.5 (acidic N-H), ~0.5 (basic N) | Governs ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |
| logP | ~2.8 | Indicates lipophilicity; a key factor in absorption, distribution, metabolism, and excretion (ADME) properties. |
Note: pKa and logP values are estimates generated using standard computational algorithms and should be experimentally verified.
A Practical Guide to Solubility Profiling
Solubility is a critical determinant of a drug's oral bioavailability. For a compound like this compound, which is poorly soluble in water, a comprehensive understanding of its solubility in various organic solvents and biorelevant media is essential. This section provides a robust workflow for determining both kinetic and thermodynamic solubility.
2.1 The "Why": Kinetic vs. Thermodynamic Solubility
It is crucial to differentiate between two key types of solubility measurements:
-
Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a stock solution (typically in DMSO) upon dilution into an aqueous buffer. It is a high-throughput screening method that reflects the solubility of the amorphous form and is relevant for early-stage discovery.
-
Thermodynamic Solubility: This represents the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent. It is a lower-throughput but more definitive measure, critical for formulation development and regulatory submissions.
2.2 Experimental Workflow for Solubility Determination
The following diagram and protocol outline a standard procedure for assessing the solubility of this compound.
Caption: Workflow for determining thermodynamic and kinetic solubility.
2.3 Step-by-Step Protocol for Thermodynamic Solubility
-
Solvent Selection: Choose a range of organic solvents with varying polarities relevant to pharmaceutical processing (e.g., ethanol, methanol, acetone, acetonitrile, tetrahydrofuran (THF), ethyl acetate, dichloromethane).
-
Sample Preparation: Add an excess of solid this compound to a known volume (e.g., 1 mL) of each solvent in a glass vial. The excess should be sufficient to ensure that a solid phase remains at equilibrium.
-
Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C and 37 °C). Allow the samples to equilibrate for at least 24 hours. A longer duration (48-72 hours) is recommended to ensure equilibrium is reached.
-
Phase Separation: After equilibration, carefully remove the samples and allow any undissolved solid to settle. Filter the supernatant through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) or centrifuge at high speed (e.g., >10,000 g for 15 minutes) and collect the supernatant.
-
Quantification: Prepare a series of dilutions of the supernatant with a suitable mobile phase. Analyze these dilutions using a validated HPLC-UV method against a standard curve prepared from a known concentration of this compound.
-
Data Reporting: Express the solubility in mg/mL or µg/mL.
2.4 Expected Solubility Profile (Hypothetical Data)
The following table illustrates how the generated data should be presented.
| Solvent | Polarity Index | Predicted Solubility Category | Thermodynamic Solubility at 25°C (mg/mL) - Hypothetical |
| Water | 10.2 | Poorly Soluble | < 0.1 |
| Ethanol | 4.3 | Soluble | 25 - 50 |
| Acetone | 5.1 | Freely Soluble | > 100 |
| Acetonitrile | 5.8 | Soluble | 50 - 75 |
| Tetrahydrofuran (THF) | 4.0 | Freely Soluble | > 100 |
| Dimethylformamide (DMF) | 6.4 | Very Soluble | > 200 |
| Dichloromethane (DCM) | 3.1 | Soluble | 75 - 100 |
Stability Assessment and Forced Degradation
Understanding the chemical stability of this compound is crucial for defining storage conditions, shelf-life, and for developing stability-indicating analytical methods. Forced degradation, or stress testing, is a systematic way to probe the intrinsic stability of a molecule by exposing it to conditions more severe than those it would typically encounter.[6][7]
3.1 Predicted Degradation Pathways of Indazoles
The indazole ring system is susceptible to several degradation pathways, which should be anticipated for this compound:[8]
-
Photodegradation: A well-documented pathway for indazoles is a phototransposition to the corresponding benzimidazole.[8] This is believed to occur from the excited state of the 2H-tautomer.
-
Oxidative Degradation: The indazole ring can be susceptible to oxidation, particularly in the presence of strong oxidizing agents.[8][9]
-
Hydrolytic Degradation: Hydrolysis under acidic or basic conditions can lead to ring-opening or other degradants. The stability is often pH-dependent.[8]
-
Thermal Degradation: High temperatures can induce decomposition.[8]
The following diagram illustrates these potential degradation routes.
Caption: Predicted forced degradation pathways for this compound.
3.2 Experimental Protocol for Forced Degradation Studies
This protocol is based on the International Council for Harmonisation (ICH) guidelines Q1A(R2).
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a 50:50 mix of acetonitrile:water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl. Keep the samples at room temperature and an elevated temperature (e.g., 60 °C) for a defined period (e.g., up to 72 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH. Maintain the same temperature and time conditions as the acid hydrolysis.
-
Oxidation: Mix the stock solution with 3% and 30% hydrogen peroxide (H₂O₂). Keep the samples at room temperature, protected from light, for up to 24 hours.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) for a set period. Also, expose the stock solution to the same temperature.
-
Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark.
-
-
Time Point Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours). For acid and base hydrolysis, neutralize the samples before analysis.
-
Analytical Monitoring: Analyze the samples using a stability-indicating HPLC-UV method. The method should be capable of separating the parent compound from all degradation products. A gradient elution on a C18 column is typically a good starting point.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound at each time point.
-
Mass Balance: Calculate the mass balance at each time point. This is the sum of the assay of the parent compound and the levels of all degradation products, which should remain close to 100%.
-
-
Degradant Identification: For significant degradation products, use LC-MS/MS to determine their molecular weights and fragmentation patterns to aid in structural elucidation.
Recommended Handling and Storage
Based on the known and predicted stability profile, the following handling and storage procedures are recommended to ensure the integrity of this compound:
-
Storage: The compound should be stored in a cool, dry, and well-ventilated area.[5] It should be kept in a tightly sealed container to protect it from air and moisture. Given its sensitivity to light, storage in an amber vial or a light-proof container is essential.[5]
-
Handling: When handling this compound, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn to avoid skin and eye contact.[5] Work should be conducted in a well-ventilated fume hood to prevent inhalation of dust or vapors.[5]
Conclusion
This guide provides a comprehensive framework for the characterization of the solubility and stability of this compound. While specific experimental data for this molecule is not extensively published, the protocols and theoretical background presented here offer a robust and scientifically sound pathway for researchers to generate this critical information. By following these guidelines, scientists in drug discovery and development can build a thorough understanding of this promising molecule, enabling informed decisions in formulation, manufacturing, and regulatory strategy.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of indazoles from 2-formylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Biological Activities of Novel Dichloro-Indazole Compounds: A Focus on Kinase Inhibition in Oncology
An in-depth technical guide by a Senior Application Scientist
Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery
The landscape of medicinal chemistry is continually evolving, with an ever-present demand for novel molecular scaffolds that can address complex biological targets with high potency and selectivity. Among the nitrogen-containing heterocycles, the indazole ring system has emerged as a "privileged scaffold" due to its versatile biological activities and its presence in several FDA-approved drugs.[1][2][3] Indazoles, bicyclic aromatic compounds composed of a benzene ring fused to a pyrazole ring, exist in two primary tautomeric forms: 1H-indazole and 2H-indazole, with the 1H form being the most thermodynamically stable.[4] This structural motif is a key component in a variety of therapeutic agents, demonstrating anti-inflammatory, antimicrobial, anti-HIV, and, most notably, anticancer properties.[5][6][7][8]
The therapeutic potential of the indazole core is significantly influenced by the nature and position of its substituents. Halogenation, in particular, is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. The introduction of chlorine atoms to the indazole scaffold has given rise to a class of dichloro-indazole compounds with potent and specific biological activities, especially in the realm of oncology. This guide provides a comprehensive overview of the current understanding of these novel dichloro-indazole derivatives, with a primary focus on their anticancer activities through kinase inhibition, their mechanisms of action, and the experimental methodologies used to characterize them.
Part 1: Anticancer Activity of Dichloro-Indazole Compounds: A Tale of Potent Kinase Inhibition
The dysregulation of protein kinase signaling is a hallmark of many cancers, making these enzymes highly attractive targets for therapeutic intervention.[1] Dichloro-indazole derivatives have demonstrated remarkable efficacy as inhibitors of several key oncogenic kinases.
Potent Inhibition of Fibroblast Growth Factor Receptor (FGFR)
Overactivity of Fibroblast Growth Factor Receptor 1 (FGFR1) is strongly associated with the progression of various tumors, including breast, prostate, and non-small-cell lung carcinomas.[9] This makes FGFR1 a critical target for anticancer drug development. A series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles has been identified as particularly potent inhibitors of FGFR1.[4][10] The dichloro-substitution pattern on the phenyl ring is crucial for the high inhibitory activity observed in these compounds.
Molecular docking studies suggest that these compounds effectively occupy the ATP-binding pocket of the FGFR1 kinase domain, interacting with both the adenine and phosphate-binding regions.[9] This dual interaction is key to their potent inhibitory effect.
Below is a summary of the in vitro inhibitory activity of selected 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives against FGFR1 kinase. The half-maximal inhibitory concentration (IC50) is a measure of a compound's potency.
| Compound ID | R Group | FGFR1 IC50 (nM) |
| 10a | N-phenyl-1H-indazole-4-carboxamide | 69.1 ± 19.8 |
| 13a | N-(3-(4-methylpiperazin-1-yl)propyl)-1H-indazole-4-carboxamide | 30.2 ± 1.9 |
Table 1: In vitro inhibitory activity of selected dichloro-substituted indazole derivatives against FGFR1 kinase.[4][10]
The data clearly indicates that substitutions at the 4-position of the indazole ring can be optimized to enhance potency, with compound 13a showing a more than two-fold increase in activity compared to 10a .[4]
Figure 1: Simplified FGFR signaling pathway and the inhibitory action of dichloro-indazole compounds.
Sensitizing Cancer Cells to Apoptosis
Beyond direct kinase inhibition, novel indazole-based compounds have been shown to enhance apoptosis induced by tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) in hepatocellular carcinoma.[11] TRAIL is a promising anticancer agent because it selectively induces apoptosis in cancer cells; however, many cancer cells develop resistance.[11]
A novel dichloro-indazole derivative, TRT-0029 , was synthesized and found to enhance TRAIL-induced apoptosis by inhibiting the interaction between mitogen-activated protein kinase kinase 7 (MKK7) and TIPRL (TOR signaling pathway regulator-like protein).[11] This inhibition leads to the activation of the caspase cascade, resulting in programmed cell death.[11]
Figure 2: Experimental workflow for identifying and validating TRAIL-sensitizing dichloro-indazole compounds.
Part 2: Potential as Anti-inflammatory and Antimicrobial Agents
While the primary focus of current research on dichloro-indazole compounds is on their anticancer properties, the broader indazole family exhibits significant anti-inflammatory and antimicrobial activities.[6][7][8][12][13][14]
Anti-inflammatory Activity: Indazole derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[12][15] The anti-inflammatory effect is often evaluated using the carrageenan-induced paw edema model in rats.[12][15][16][17] It is plausible that the addition of dichloro-substituents could enhance these properties by increasing the compound's affinity for the active sites of inflammatory enzymes.
Antimicrobial Activity: Various indazole derivatives have demonstrated potent activity against a range of bacterial and fungal strains, including resistant ones like Methicillin-resistant Staphylococcus aureus (MRSA).[8][14][18][19] The mechanism of action is often linked to the inhibition of essential bacterial enzymes, such as DNA gyrase.[18] Further investigation is warranted to explore the antimicrobial spectrum of dichloro-indazole compounds.
Part 3: Key Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. The following are representative methodologies for the synthesis and biological evaluation of novel dichloro-indazole compounds.
General Synthesis of a Dichloro-Indazole Derivative (e.g., TRT-0029)
This protocol is based on the synthesis of N-(1-acetyl-2,4-dichloro-5-fluorophenyl)-5-amino-1H-indazole derivatives.[11]
Step 1: Arylation of 5-amino-1H-indazole
-
To a solution of 5-amino-1H-indazole (1.0 eq) in dimethylformamide (DMF), add 1-acetyl-2,4-dichloro-5-fluorobenzene (1.1 eq) and potassium carbonate (K₂CO₃) (2.0 eq).
-
Heat the reaction mixture to 110°C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the intermediate.
Step 2: Sulfonylation
-
Dissolve the intermediate from Step 1 in pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Add benzenesulfonyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Quench the reaction by adding water.
-
Extract the product with dichloromethane (3x).
-
Wash the combined organic layers with 1N HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the final product, TRT-0029, by flash chromatography.
In Vitro FGFR1 Kinase Assay (Radiometric)
This protocol is a standard method for determining the inhibitory activity of compounds against a specific kinase.[9]
-
Prepare a reaction buffer containing 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.01% Triton X-100.
-
In a 96-well plate, add the test compound (dichloro-indazole derivative) at various concentrations.
-
Add recombinant human FGFR1 kinase to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate (e.g., poly(Glu, Tyr) 4:1) and [γ-³²P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer a portion of the reaction mixture onto a phosphocellulose filter paper.
-
Wash the filter paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Cell Apoptosis Assay (Western Blot for Caspase-3 Cleavage)
This protocol assesses the ability of a compound to induce apoptosis in cancer cell lines.[11]
-
Seed cancer cells (e.g., Huh7) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the dichloro-indazole compound (e.g., 10 µM TRT-0029) in the presence or absence of TRAIL (e.g., 100 ng/ml) for 24 hours.[11]
-
Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
Conclusion and Future Perspectives
Novel dichloro-indazole compounds represent a highly promising class of molecules for the development of targeted cancer therapies. Their ability to potently inhibit key oncogenic kinases like FGFR and to sensitize cancer cells to apoptosis highlights their therapeutic potential.[10][11] The dichloro-substitutions appear to be a critical feature for enhancing the biological activity of the indazole scaffold.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of different substitution patterns on both the indazole and phenyl rings will be crucial for optimizing potency and selectivity.
-
Target Deconvolution: While FGFR is a known target, it is important to investigate the broader kinase inhibitory profile of these compounds to identify potential off-target effects or opportunities for developing multi-targeted inhibitors.[20]
-
Pharmacokinetic Profiling: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds are necessary to assess their drug-like properties and potential for in vivo efficacy.
-
Exploration of Other Therapeutic Areas: The documented anti-inflammatory and antimicrobial activities of the parent indazole scaffold suggest that novel dichloro-derivatives should be screened for efficacy in these areas as well.[12][18]
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. benchchem.com [benchchem.com]
- 11. Novel indazole-based small compounds enhance TRAIL-induced apoptosis by inhibiting the MKK7-TIPRL interaction in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. gdcplkd.ac.in [gdcplkd.ac.in]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and antiinflammatory activity of novel indazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [Synthesis and anti-inflammatory activity of some indazole derivatives. 36. Azoles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
The Indazole Scaffold: A Privileged Core in Modern Drug Discovery with a Focus on 4,5-Disubstituted Derivatives
Foreword: The Enduring Relevance of the Indazole Nucleus
In the landscape of medicinal chemistry, certain heterocyclic structures consistently emerge as "privileged scaffolds" – frameworks that can be readily modified to interact with a diverse range of biological targets. The indazole core, a fused bicyclic system of benzene and pyrazole, stands as a testament to this principle. Its inherent chemical properties and synthetic tractability have propelled it to the forefront of drug discovery, leading to a portfolio of approved drugs and a rich pipeline of clinical candidates. This technical guide delves into the chemistry and biology of a specific, yet profoundly impactful, class of these compounds: the 4,5-disubstituted indazole derivatives. By exploring the nuances of their synthesis, the intricacies of their structure-activity relationships, and their diverse pharmacological effects, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to navigate and innovate within this exciting chemical space.
The Strategic Importance of Substitution at the 4 and 5-Positions
The benzene ring of the indazole nucleus offers multiple positions for substitution, each influencing the molecule's steric, electronic, and pharmacokinetic properties. The 4 and 5-positions are of particular interest as they allow for the introduction of a wide array of functional groups that can profoundly modulate biological activity. Substituents at these positions can act as key pharmacophoric features, engage in critical interactions with target proteins, and fine-tune the overall physicochemical profile of the molecule for improved drug-like properties. This guide will illuminate how strategic modifications at these positions have led to the discovery of potent and selective modulators of various biological pathways.
Synthetic Strategies for Accessing 4,5-Disubstituted Indazoles
The regioselective synthesis of 4,5-disubstituted indazoles is a cornerstone of research in this area. A variety of synthetic methodologies have been developed, ranging from classical approaches to modern transition-metal-catalyzed cross-coupling reactions.
Building the Indazole Core: Foundational Synthetic Pathways
The construction of the indazole ring system itself can be achieved through several established methods. These often involve the cyclization of appropriately substituted benzene precursors. A general overview of a common synthetic strategy is depicted below:
The Strategic Synthesis and Application of 4,5-dichloro-1H-indazole in Kinase Inhibitor Scaffolding
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Foreword
The indazole nucleus has cemented its status as a "privileged scaffold" in modern medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to form key hydrogen bond interactions within enzyme active sites have made it a cornerstone in the design of targeted therapies, particularly in oncology. This guide provides a detailed examination of a specific, yet highly strategic, building block: 4,5-dichloro-1H-indazole. We will delve into its synthesis, characterization, and the rationale behind its utilization in the development of potent kinase inhibitors, offering a Senior Application Scientist's perspective on leveraging this molecule for accelerated drug discovery programs.
Core Compound Specifications
A precise understanding of the fundamental properties of a starting material is paramount for reproducible and scalable synthetic chemistry.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1020243-02-0[1] |
| Molecular Formula | C₇H₄Cl₂N₂ |
| Molecular Weight | 187.03 g/mol |
| Appearance | Colorless to light yellow solid[2] |
| Solubility | Poorly soluble in water, soluble in organic solvents like ethanol and dimethylformamide[2] |
The Synthetic Rationale: A Step-by-Step Protocol
The synthesis of substituted indazoles can be approached through various classical and modern methodologies. A common and effective route for producing chlorinated indazoles involves the diazotization and cyclization of an appropriately substituted aniline precursor. The following protocol is a representative method adapted from established procedures for analogous compounds.[3]
Expert Insight: The choice of starting material is critical. Here, 2,3-dichloro-6-methylaniline serves as the ideal precursor. The methyl group is positioned to facilitate the cyclization, and the chlorine atoms are pre-installed in the desired positions, avoiding potentially low-yielding post-functionalization steps.
Experimental Protocol: Synthesis of this compound
-
Diazotization:
-
Suspend 2,3-dichloro-6-methylaniline (1.0 eq) in a mixture of glacial acetic acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C. Stir for 1 hour. This step generates the crucial diazonium salt intermediate.
-
-
Cyclization:
-
Gently warm the reaction mixture to room temperature and then heat to 60-70 °C. The cyclization is often spontaneous upon warming as the diazonium salt rearranges. The intramolecular reaction forms the pyrazole ring fused to the benzene ring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.
-
References
commercial availability and suppliers of 4,5-dichloro-1H-indazole
An In-depth Technical Guide to 4,5-Dichloro-1H-indazole for Medicinal Chemistry Professionals
Authored by a Senior Application Scientist
Abstract
This compound is a halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. As a derivative of the indazole scaffold, which is recognized as a "privileged" structure in pharmacology, this molecule serves as a versatile building block for the synthesis of complex therapeutic agents.[1][2][3] The strategic placement of chlorine atoms on the benzene ring offers unique electronic properties and provides vectors for further synthetic elaboration, making it a valuable precursor for developing novel kinase inhibitors, anti-cancer agents, and other biologically active compounds. This guide provides a comprehensive technical overview of its properties, commercial availability, synthesis, analytical characterization, and applications, designed for researchers, chemists, and drug development professionals.
Physicochemical Properties and Specifications
This compound is a solid, typically appearing as a colorless to light yellow or beige powder at room temperature.[4][5] Its chemical structure consists of a pyrazole ring fused to a 4,5-dichlorinated benzene ring. The thermodynamically stable 1H-tautomer is the predominant form.
Key Properties:
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 1020243-02-0 | [4][5][6] |
| Molecular Formula | C₇H₄Cl₂N₂ | [4][5] |
| Molecular Weight | 187.03 g/mol | [4] |
| Appearance | Solid powder | [5] |
| Solubility | Poorly soluble in water; soluble in organic solvents like ethanol and DMF. |
| Melting Point | Approx. 77-80 °C | |
Commercial Availability and Sourcing
This compound is available from several chemical suppliers specializing in research chemicals and building blocks for drug discovery. It is typically offered in research-grade purity (≥95%). When procuring this material, it is critical to request a Certificate of Analysis (CoA) to verify purity and identity.
Table of Representative Suppliers:
| Supplier | Product Number/Reference | Stated Purity | CAS Number |
|---|---|---|---|
| Protheragen | PIMP03854 | Research Grade | 1020243-02-0[4] |
| CymitQuimica | IN-DA0006CY | 95% | 1020243-02-0[5] |
| ChemicalBook | CB52609075 | --- | 1020243-02-0[6] |
Note: Availability and product codes are subject to change. Always verify with the supplier.
Synthesis and Purification
Logical Synthetic Pathway
The core transformation involves converting the amino group of an ortho-toluidine derivative into a diazonium salt, which subsequently cyclizes to form the indazole ring system. The initial N-acetylation serves to control the reaction and is removed in the final step.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Adapted)
This protocol is adapted from the established synthesis of 4-chloro-1H-indazole from 3-chloro-2-methylaniline.[7][8] Researchers must conduct their own optimization and safety assessment.
Materials:
-
3,4-dichloro-2-methylaniline
-
Potassium acetate (KOAc)
-
Acetic anhydride (Ac₂O)
-
Chloroform (CHCl₃)
-
Isopentyl nitrite
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
N-Acetylation: To a round-bottomed flask charged with 3,4-dichloro-2-methylaniline (1.0 eq) and potassium acetate (1.2 eq) in chloroform, cool the mixture to 0°C in an ice bath. Add acetic anhydride (3.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 1-2 hours until acetylation is complete (monitor by TLC).
-
Diazotization and Cyclization: Heat the reaction mixture to 60°C. Slowly add isopentyl nitrite (2.0 eq). The causality here is that the nitrite, under thermal conditions, generates the diazotizing agent in situ. Stir the reaction overnight at 60°C. The intermediate diazonium salt will spontaneously cyclize to form the acetylated indazole ring.
-
Deacetylation (Work-up): Cool the mixture to 0°C. Add water and THF. Slowly add a solution of lithium hydroxide (7.0 eq) to hydrolyze the acetyl protecting group. Stir at 0°C for 3-4 hours.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel. Add water and extract the product with ethyl acetate (3x). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography or recrystallization to yield pure this compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized or procured material. Standard methods include NMR spectroscopy and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental NMR data for this compound is not widely published, its spectral features can be reliably predicted based on its structure and data from analogous compounds like 4-chloro-1H-indazole.[7]
-
¹H NMR:
-
N-H Proton: A broad singlet is expected, likely in the downfield region (>10 ppm), which is characteristic of indazolic N-H protons.
-
Aromatic Protons: Three signals are expected in the aromatic region (approx. 7.0-8.5 ppm).
-
The H3 proton on the pyrazole ring should appear as a singlet or a narrow doublet.
-
The H6 and H7 protons on the benzene ring will form an AX system, appearing as two doublets with a characteristic ortho coupling constant (J ≈ 8-9 Hz).
-
-
-
¹³C NMR:
-
Seven distinct signals are expected for the seven carbon atoms in the molecule.
-
Two signals will correspond to the quaternary carbons C4 and C5 bearing the chlorine atoms. Their shifts will be influenced by the halogen substitution.
-
The remaining five signals will correspond to the CH carbons (C3, C6, C7) and the other two quaternary carbons of the ring junction.
-
Self-Validation: A full structural assignment requires 2D NMR experiments. A COSY experiment would confirm the coupling between the H6 and H7 protons. HSQC and HMBC experiments would be critical to unambiguously correlate each proton to its directly attached carbon and to map long-range C-H correlations, respectively, thereby confirming the 4,5-dichloro substitution pattern.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight. For this compound, the mass spectrum should show a characteristic isotopic pattern for a molecule containing two chlorine atoms, with major peaks at m/z values corresponding to [M]+, [M+2]+, and [M+4]+ in an approximate 9:6:1 ratio.
Applications in Drug Discovery
The indazole scaffold is a cornerstone of modern medicinal chemistry, particularly in the development of protein kinase inhibitors for oncology.[1][2] The 1H-indazole core acts as an effective hinge-binding motif, mimicking the adenine portion of ATP. This compound serves as a valuable starting material, providing a rigid, pre-functionalized core upon which complexity can be built.
The chlorine substituents serve two primary roles:
-
Modulating Electronics: They are electron-withdrawing groups that can alter the pKa of the indazole N-H, potentially influencing binding affinity and pharmacokinetic properties.
-
Synthetic Handles: Although less reactive than bromine or iodine, the chlorine atoms can potentially be used as sites for further functionalization via cross-coupling reactions under specific conditions.
Caption: General drug discovery workflow utilizing this compound.
Safety, Handling, and Storage
As with all halogenated aromatic compounds, this compound must be handled with appropriate care. While a specific SDS is not widely available, data from closely related compounds suggest the following precautions.
Hazard Profile (Anticipated):
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Handling Practices: Avoid generating dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Spill Response: In case of a spill, clean up immediately using dry procedures to avoid dust generation. Collect waste in a sealed, labeled container for proper disposal.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a strategic building block for the synthesis of pharmacologically relevant molecules. Its commercial availability and the existence of robust, adaptable synthetic procedures make it an accessible starting material for research and development. While detailed public analytical data is sparse, its characterization can be achieved through standard spectroscopic methods. By leveraging its unique structural and electronic features, medicinal chemists can continue to explore and develop novel indazole-based therapeutics to address unmet medical needs.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Protheragen [protheragen.ai]
- 5. 1H-Indazole, 4,5-dichloro- | CymitQuimica [cymitquimica.com]
- 6. 1H-Indazole, 4,5-dichloro- | 1020243-02-0 [chemicalbook.com]
- 7. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Validated Protocol for the Regioselective Synthesis of 4,5-Dichloro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, field-tested guide for the regioselective synthesis of 4,5-dichloro-1H-indazole, a key heterocyclic intermediate in medicinal chemistry. The protocol is designed to be self-validating, with an emphasis on the mechanistic rationale behind each step to ensure reproducibility and high purity of the final compound.
Introduction: The Significance of the Indazole Scaffold
The indazole ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and analgesic properties.[1][2][3][4] Halogenated indazoles, in particular, are highly valued as versatile building blocks. The chlorine substituents at the 4- and 5-positions of the indazole ring serve as strategic handles for further functionalization through cross-coupling reactions, enabling the exploration of chemical space and the optimization of lead compounds.
This application note details a robust and regioselective synthetic route starting from a commercially available substituted aniline, ensuring precise control over the final substitution pattern. The chosen method proceeds via a classical yet highly effective diazotization-cyclization cascade, which is both scalable and reliable.
Reaction Scheme and Mechanistic Rationale
The synthesis of this compound is achieved through a one-pot reaction from 2,3-dichloro-6-methylaniline. The regioselectivity is dictated by the intramolecular cyclization of a specific diazonium salt intermediate.
Overall Reaction:
Mechanistic Pathway:
The reaction proceeds in three key stages:
-
Diazotization: The process begins with the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl). The primary aromatic amine of 2,3-dichloro-6-methylaniline then nucleophilically attacks the nitrosonium ion (NO⁺), which is the active electrophile generated from nitrous acid.[5][6] A series of proton transfers and water elimination steps convert the amine into an aryl diazonium salt. This step is critically temperature-sensitive.
-
Intramolecular Cyclization: The resulting diazonium salt is a potent electrophile. The ortho-methyl group provides the necessary nucleophilic carbon for an intramolecular electrophilic aromatic substitution-type reaction. The diazonium group is attacked by the π-electrons of the aromatic ring, leading to the formation of a new C-N bond and the five-membered pyrazole ring. This cyclization is the key regioselective step.
-
Aromatization: The cyclized intermediate is unstable and rapidly undergoes deprotonation from the former methyl group to re-establish the aromaticity of the bicyclic system, yielding the final, stable this compound product.
The following diagram illustrates the logical flow of the reaction mechanism.
Caption: Reaction pathway for the synthesis of this compound.
Detailed Experimental Protocol
This protocol has been optimized for a laboratory scale of 5-10 mmol. All operations involving hazardous chemicals must be performed inside a certified chemical fume hood.
Materials and Equipment:
-
Reagents: 2,3-dichloro-6-methylaniline (98%+), Sodium Nitrite (NaNO₂, 99%+), Concentrated Hydrochloric Acid (HCl, ~37%), Glacial Acetic Acid (AcOH), Ethyl Acetate (EtOAc), Saturated Sodium Bicarbonate Solution (NaHCO₃), Brine, Anhydrous Magnesium Sulfate (MgSO₄), Silica Gel (230-400 mesh).
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, thermometer, dropping funnel, ice-water bath, separatory funnel, rotary evaporator, column chromatography setup, TLC plates (silica gel 60 F₂₅₄).
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-dichloro-6-methylaniline (1.00 eq).
-
Dissolution: Add glacial acetic acid (approx. 5 mL per 1 g of aniline) and concentrated hydrochloric acid (approx. 3 mL per 1 g of aniline). Stir the mixture until the aniline is fully dissolved. A gentle warming may be applied if necessary, but the solution must be cooled before proceeding.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with vigorous stirring. It is crucial to maintain this temperature range during the next step.
-
Diazotization: Dissolve sodium nitrite (1.10 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the cold aniline solution over 20-30 minutes using a dropping funnel. The rate of addition must be controlled to keep the internal temperature below 5 °C.
-
Reaction: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes. The formation of the diazonium salt can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).
-
Cyclization: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 2-4 hours. The progress of the cyclization can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching and Extraction:
-
Carefully pour the reaction mixture into a beaker containing crushed ice.
-
Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford this compound as a solid.
Summary of Key Reaction Parameters:
| Parameter | Reagent/Condition | Stoichiometry (eq) | Temperature | Time | Notes |
| Starting Material | 2,3-dichloro-6-methylaniline | 1.00 | - | - | Ensure high purity for best results. |
| Diazotizing Agent | Sodium Nitrite (NaNO₂) | 1.10 | 0-5 °C | 20-30 min (addition) | Critical to add slowly and maintain low temperature. |
| Acidic Medium | Conc. HCl / Acetic Acid | Solvent | 0-5 °C | - | Ensures solubility and provides protons. |
| Cyclization | - | - | Room Temp. | 2-4 h | Monitor by TLC. |
| Purification | Flash Chromatography | - | Room Temp. | - | Hexane/Ethyl Acetate eluent system. |
Characterization and Data Validation
Confirmation of the product's identity, purity, and regiochemistry is essential. A combination of spectroscopic and chromatographic methods provides a self-validating system for the final compound.
-
Physical Properties: The purified product should be a colorless to light yellow solid.[7] A sharp melting point should be observed, consistent with reported values (77-80 °C).[7]
-
Thin Layer Chromatography (TLC): A single spot should be observed on the TLC plate after purification, indicating the absence of major impurities.
-
Spectroscopic Analysis:
-
¹H NMR (DMSO-d₆, 400 MHz): Expect a signal for the N-H proton (around δ 13.5 ppm, broad singlet), and distinct signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the three protons on the bicyclic ring system. The specific splitting patterns will confirm the 4,5-dichloro substitution.
-
¹³C NMR (DMSO-d₆, 101 MHz): Expect seven distinct signals corresponding to the seven carbon atoms of the indazole core.
-
Mass Spectrometry (MS-ESI): The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₇H₅Cl₂N₂. The characteristic isotopic pattern for two chlorine atoms (a cluster of peaks with M, M+2, M+4) is a definitive confirmation.
-
The following workflow diagram outlines the validation process.
Caption: Workflow for the purification and validation of the final product.
Troubleshooting Guide
| Problem | Plausible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Decomposition of Diazonium Salt: Temperature exceeded 5 °C during NaNO₂ addition. 2. Incomplete Diazotization: Insufficient acid or NaNO₂. 3. Poor Starting Material: Impure 2,3-dichloro-6-methylaniline. | 1. Ensure rigorous temperature control with an efficient ice bath and slow, dropwise addition of the nitrite solution. 2. Verify stoichiometry and use starch-iodide paper to confirm excess nitrous acid. 3. Check the purity of the starting material by NMR or GC-MS. |
| Formation of Dark, Tarry Byproducts | Decomposition of Diazonium Salt: This is a common side reaction, especially if the temperature is not controlled or if the reaction is left for too long. Diazonium salts can decompose to form phenols and other colored impurities. | 1. Adhere strictly to the 0-5 °C temperature range. 2. Ensure the workup is performed promptly after the cyclization step is complete (as monitored by TLC). 3. Optimize the chromatography; a pre-adsorption step onto silica might help in separating the product from baseline tar. |
| Difficult Purification | 1. Co-eluting Impurities: Presence of byproducts with similar polarity to the desired product. 2. Streaking on Column: Highly polar impurities or residual acid in the crude product. | 1. Experiment with different eluent systems (e.g., Dichloromethane/Methanol or Toluene/Acetone) for chromatography. 2. Ensure the crude product is thoroughly neutralized and dry before loading onto the silica gel column. Recrystallization from a suitable solvent system could be an alternative purification strategy. |
Safety Precautions
-
Personal Protective Equipment (PPE): A flame-retardant lab coat, chemical splash goggles, and nitrile gloves must be worn at all times.
-
Chemical Hazards:
-
2,3-dichloro-6-methylaniline: Toxic by inhalation, ingestion, and skin contact. Handle only in a fume hood.
-
Sodium Nitrite: Strong oxidizer. Toxic. Keep away from combustible materials.
-
Concentrated Acids (HCl, AcOH): Highly corrosive and cause severe burns. Handle with extreme care.
-
Aryl Diazonium Salts: While used in situ, it's important to note that isolated diazonium salts are shock-sensitive and can be explosive when dry. DO NOT ATTEMPT TO ISOLATE THE DIAZONIUM INTERMEDIATE.
-
-
Handling: All manipulations must be conducted in a well-ventilated chemical fume hood. An acid/base spill kit should be readily available.
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diazotisation [organic-chemistry.org]
- 6. byjus.com [byjus.com]
- 7. chembk.com [chembk.com]
Application Notes & Protocols: Characterizing 4,5-dichloro-1H-indazole as a Novel Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indazole Scaffold and the Pursuit of Kinase Specificity
Protein kinases remain premier therapeutic targets in drug discovery, orchestrating a vast network of cellular signaling pathways that govern processes from proliferation to apoptosis.[1] The dysregulation of these enzymes is a hallmark of numerous diseases, most notably cancer.[2] The indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous potent kinase inhibitors that have entered clinical use.[3][4] Compounds built around this heterocyclic system have demonstrated significant promise in targeting a variety of kinases implicated in tumor growth, angiogenesis, and survival.[5]
This guide uses 4,5-dichloro-1H-indazole , a representative of this chemical class, to provide a detailed framework for the comprehensive evaluation of a novel kinase inhibitor. While specific target data for this exact compound is limited in public literature, the methodologies outlined herein provide a robust, self-validating system for any researcher aiming to characterize a new chemical entity. We will proceed from initial biochemical potency determination to the confirmation of target engagement and downstream signaling effects in a cellular context, explaining the critical rationale behind each step.
Part 1: Biochemical Potency Assessment (IC₅₀ Determination)
Expert Rationale: The foundational step in characterizing any inhibitor is to measure its direct effect on the purified target enzyme in a controlled, cell-free environment.[6] This biochemical assay allows for the precise determination of the compound's intrinsic potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀), without confounding variables like cell membrane permeability or off-target cellular effects.[1] We will describe a luminescence-based kinase assay, such as ADP-Glo™, which quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.[2][7] The signal strength is directly proportional to kinase activity, allowing for a sensitive measure of inhibition.[7]
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for determining inhibitor potency using an ADP-Glo™ assay.
Protocol 1: In Vitro IC₅₀ Determination via ADP-Glo™ Assay
Materials:
-
This compound
-
Purified recombinant target kinase
-
Kinase-specific substrate (e.g., a peptide like MBP)[7]
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5)
-
Dimethyl Sulfoxide (DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Luminometer plate reader
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a 96-well plate, maintaining a constant DMSO concentration (e.g., 1%).
-
Reaction Setup: In a 384-well assay plate, add 2.5 µL of each compound dilution. For controls, add 2.5 µL of 1% DMSO (for 100% activity) and 2.5 µL of buffer (for background).
-
Enzyme Addition: Add 2.5 µL of the target kinase diluted in assay buffer to each well.
-
Causality Note: Pre-incubating the enzyme and inhibitor allows the compound to bind to the kinase before the competitive substrate (ATP) is introduced, providing a more accurate measure of potency.[7]
-
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 5 µL of a solution containing the kinase-specific substrate and ATP (at their predetermined Km concentrations) to all wells to start the reaction.
-
Kinase Reaction: Incubate the plate for 2 hours at room temperature to allow for substrate phosphorylation.
-
Signal Generation:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP into ATP and initiate a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Subtract the "no-enzyme" background from all readings.
-
Normalize the data by setting the "no-inhibitor" (DMSO) control as 100% activity.
-
Calculate the percent inhibition for each compound concentration.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a four-parameter non-linear regression to determine the IC₅₀ value.[8]
-
Data Presentation: Kinase Inhibition Profile
All quantitative data should be summarized for clear comparison.
| Compound | Target Kinase | IC₅₀ (nM) |
| This compound | Kinase X | [Experimental Value] |
| This compound | Kinase Y | [Experimental Value] |
| Positive Control (e.g., Staurosporine) | Kinase X | [Experimental Value] |
Part 2: Cellular Activity and Target Engagement
Expert Rationale: A potent biochemical inhibitor may fail in a cellular context due to poor membrane permeability, rapid metabolism, or efflux.[6] Furthermore, the intracellular concentration of ATP is in the millimolar range, significantly higher than that used in most biochemical assays, which can outcompete ATP-competitive inhibitors.[1] Therefore, it is essential to verify that the compound can engage its target and inhibit its function within a living cell. A cellular phosphorylation assay is a direct method to assess this.[9] By measuring the phosphorylation status of a known downstream substrate of the target kinase via Western Blot, we can directly observe the functional consequence of kinase inhibition in a dose-dependent manner.[10]
Signaling Pathway Example: Inhibition of a Hypothetical Kinase Cascade
Caption: Inhibition of a target kinase blocks downstream substrate phosphorylation.
Protocol 2: Cellular Target Engagement via Western Blot
Materials:
-
Cancer cell line expressing the target kinase (e.g., A549, K562)[11]
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
This compound
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-substrate (specific to the phosphorylation site) and anti-total-substrate.
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Chemiluminescence detection reagents (ECL).
Experimental Workflow: Western Blot Analysis
References
- 1. Cellular Kinase Target Engagement Assay - Creative Biolabs [creative-biolabs.com]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. domainex.co.uk [domainex.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. reactionbiology.com [reactionbiology.com]
- 10. benchchem.com [benchchem.com]
- 11. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 4,5-Dichloro-1H-Indazole in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Ascendancy of the Indazole Scaffold
The indazole core, a bicyclic heteroaromatic system, has firmly established itself as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] Its structural resemblance to purine and indole allows it to effectively interact with a multitude of biological targets, particularly the ATP-binding sites of protein kinases.[1] The versatility of the indazole ring system, which permits a wide range of substitutions, enables the meticulous tuning of a molecule's steric, electronic, and pharmacokinetic properties. This has led to the successful development of several clinically approved drugs, including the kinase inhibitors Axitinib and Pazopanib, primarily for oncological indications.[1][3]
This technical guide focuses on a particularly valuable, yet underexplored, building block: 4,5-dichloro-1H-indazole . The strategic placement of two chlorine atoms on the benzene ring introduces unique electronic and steric features that can be exploited to enhance binding affinity, selectivity, and metabolic stability of drug candidates. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth protocols, discussing medicinal chemistry applications, and elucidating the structure-activity relationships (SAR) of derivatives built upon this scaffold.
Physicochemical Properties and Synthesis of this compound
The this compound is a colorless to light yellow solid with a characteristic aromatic odor. It is stable at room temperature but exhibits sensitivity to light, heat, and air.[4] While poorly soluble in water, it dissolves in various organic solvents such as ethanol and dimethylformamide.[4]
| Property | Value | Reference |
| Chemical Formula | C₇H₄Cl₂N₂ | [4] |
| Molecular Weight | 187.03 g/mol | |
| Melting Point | 77-80 °C | [4] |
| Boiling Point | 180-185 °C | [4] |
| Density | 1.6 g/cm³ | [4] |
Protocol for the Synthesis of this compound
Reaction Scheme:
A conceptual workflow for the synthesis of this compound.
Materials and Equipment:
-
3,4-dichloro-2-methylaniline
-
Acetic anhydride
-
Potassium acetate
-
Chloroform
-
Isopentyl nitrite (isoamyl nitrite)
-
Tetrahydrofuran (THF)
-
Lithium hydroxide (LiOH)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flasks, condenser, dropping funnel, etc.)
-
Magnetic stirrer with heating plate
-
Ice bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Step-by-Step Procedure:
-
N-Acetylation:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dichloro-2-methylaniline (1.0 eq) and potassium acetate (1.2 eq) in chloroform.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add acetic anhydride (3.0 eq) dropwise to the cooled and stirred mixture.
-
Allow the reaction to gradually warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC until the starting aniline is consumed.
-
-
Diazotization and Intramolecular Cyclization:
-
Heat the reaction mixture from Step 1 to 60 °C.
-
Slowly add isopentyl nitrite (2.0 eq) to the heated mixture.
-
Maintain the reaction at 60 °C and stir overnight. The formation of the indazole ring occurs during this step. Monitor the reaction by TLC.
-
-
Deacetylation:
-
After the reaction in Step 2 is complete, cool the mixture to room temperature.
-
Add water and tetrahydrofuran (THF) to the reaction mixture and cool to 0 °C in an ice bath.
-
Slowly add a solution of lithium hydroxide (LiOH) (7.0 eq) in water to the cooled mixture and stir at 0 °C for 3 hours. This step removes the acetyl protecting group from the indazole nitrogen.
-
Monitor the deacetylation by TLC.
-
-
Work-up and Purification:
-
Once the deacetylation is complete, transfer the reaction mixture to a separatory funnel.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure product.
-
Medicinal Chemistry Applications of the this compound Scaffold
The this compound scaffold is a valuable starting point for the synthesis of potent and selective kinase inhibitors. The dichloro substitution pattern can significantly influence the pharmacological properties of the resulting compounds.
Case Study: Dichloro-Indazole Derivatives as Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Aberrant signaling of Fibroblast Growth Factor Receptors (FGFRs) is a known driver in various cancers.[3] Consequently, the development of selective FGFR inhibitors is a major focus in oncology drug discovery. Several studies have highlighted the utility of the dichloro-indazole scaffold in generating potent FGFR inhibitors. For instance, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives have been reported as potent inhibitors of FGFR.[3][6]
Structure-Activity Relationship (SAR) Insights:
The dichlorophenyl moiety plays a crucial role in the inhibitory activity of these compounds. The chlorine atoms can:
-
Enhance Binding Affinity: Through favorable hydrophobic and van der Waals interactions within the kinase active site.
-
Improve Selectivity: The specific substitution pattern can help to disfavor binding to other kinases, leading to a more selective inhibitor.
-
Modulate Physicochemical Properties: The lipophilicity introduced by the chlorine atoms can impact cell permeability and metabolic stability.
The following table summarizes the structure-activity relationship for a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives as FGFR1 inhibitors, demonstrating the impact of substitutions at the 4-position of the indazole core.
| Compound | R Group at C4-position | FGFR1 IC₅₀ (nM) | Reference |
| 1a | -H | 69.1 | [6] |
| 1b | -CONH₂ | 30.2 | [6] |
| 1c | -CO₂Me | >1000 | [6] |
The data clearly indicates that a carboxamide group at the 4-position significantly enhances the inhibitory potency against FGFR1 compared to an unsubstituted or ester-substituted analog. This suggests that the carboxamide group may be forming a key hydrogen bond interaction within the FGFR1 active site.
Inhibition of the FGFR signaling pathway by a this compound derivative.
Protocols for the Functionalization of the this compound Scaffold
The this compound scaffold can be further elaborated through various chemical transformations to generate a library of diverse compounds for biological screening. Key functionalization strategies include N-alkylation/arylation and C-H functionalization/cross-coupling reactions.
Protocol for Regioselective N1-Alkylation
The alkylation of the indazole nitrogen is a critical step in modulating the pharmacokinetic properties of the molecule. The following protocol is a general procedure for the regioselective N1-alkylation of this compound.
Materials and Equipment:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
-
Magnetic stirrer
-
Syringes and needles
Step-by-Step Procedure:
-
Preparation:
-
Under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous THF or DMF to dissolve the starting material.
-
-
Deprotonation:
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution at 0 °C. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of gas ceases.
-
-
Alkylation:
-
Cool the reaction mixture back to 0 °C.
-
Slowly add the alkyl halide (1.05 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the alkyl halide.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the N1-alkylated product.
-
Protocol for C3-Functionalization via Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools for introducing aryl or heteroaryl substituents at the C3 position of the indazole ring. This requires prior functionalization of the C3 position, typically with a halogen.
Reaction Workflow:
A general workflow for the C3-arylation of this compound.
Materials and Equipment:
-
N-protected-3-iodo-4,5-dichloro-1H-indazole (prepared from this compound)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., dioxane, toluene, DMF)
-
Standard inert atmosphere glassware
-
Magnetic stirrer with heating plate
Step-by-Step Procedure:
-
Reaction Setup:
-
In a Schlenk flask under an inert atmosphere, combine N-protected-3-iodo-4,5-dichloro-1H-indazole (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).
-
Add the degassed solvent to the flask.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the C3-arylated indazole.
-
-
Deprotection (if necessary):
-
The protecting group on the indazole nitrogen can be removed under appropriate conditions (e.g., TFA for Boc, TBAF for SEM) to yield the final 3-aryl-4,5-dichloro-1H-indazole.
-
Conclusion and Future Perspectives
The this compound scaffold represents a highly valuable and versatile building block in modern medicinal chemistry. Its unique substitution pattern offers distinct advantages in the design of potent and selective drug candidates, particularly in the realm of kinase inhibition. The protocols and applications outlined in this guide provide a solid foundation for researchers to explore the full potential of this scaffold in their drug discovery programs. Future work in this area will likely focus on the development of novel C-H activation and functionalization methodologies to further streamline the synthesis of complex this compound derivatives and the exploration of their therapeutic potential beyond oncology into other disease areas.
References
- 1. benchchem.com [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Developing Novel Anticancer Agents from 4,5-Dichloro-1H-Indazole
For: Researchers, scientists, and drug development professionals.
Introduction: The Promise of the Indazole Scaffold
The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This distinction arises from its prevalence in a multitude of compounds exhibiting a wide spectrum of pharmacological activities.[3] In oncology, several U.S. FDA-approved drugs, including the kinase inhibitors Axitinib and Pazopanib, feature this core structure, underscoring its value as a template for developing novel anticancer agents.[2][3][4]
The starting material, 4,5-dichloro-1H-indazole, represents a versatile and strategic building block. The chlorine substituents offer sites for further functionalization, while the pyrazole ring's nitrogen atoms (N1 and N2) provide ideal handles for introducing diverse chemical moieties. This allows for the systematic generation of a chemical library to explore the structure-activity relationship (SAR) and identify compounds with potent and selective anticancer properties.[5]
This guide provides a comprehensive workflow for the development of novel anticancer agents starting from this compound. We will cover the essential stages from chemical synthesis and characterization to in vitro biological evaluation and initial mechanistic studies, providing both the scientific rationale and detailed, field-tested protocols.
Part I: Synthesis and Characterization of a this compound Derivative Library
Scientific Rationale
The primary goal of the initial synthetic campaign is to create chemical diversity to probe the biological landscape. By systematically modifying the indazole scaffold, we can identify which chemical features are critical for anticancer activity. N-substitution on the pyrazole ring is a common and effective strategy for modulating a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which in turn influences its biological activity.[6][7]
This section details a general protocol for N-alkylation, a fundamental reaction to begin building a compound library from the this compound core.
Experimental Workflow: Synthesis to Characterization
Caption: Workflow from synthesis to characterization.
Protocol 1: General Procedure for N1-Alkylation of this compound
Causality Behind Choices:
-
Solvent: Dimethylformamide (DMF) is a polar aprotic solvent, excellent for dissolving the indazole salt and facilitating the SN2 reaction.
-
Base: Potassium carbonate (K2CO3) is a mild and inexpensive base, sufficient to deprotonate the indazole N-H, making it nucleophilic. Stronger bases like sodium hydride (NaH) could be used but require more stringent anhydrous conditions.
-
Monitoring: Thin-Layer Chromatography (TLC) is a rapid and effective technique to monitor the disappearance of starting material and the appearance of the product, indicating reaction completion.
Materials:
-
This compound
-
Alkyl or benzyl halide (e.g., benzyl bromide) (1.1 equivalents)
-
Potassium carbonate (K2CO3), anhydrous (2.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F254)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DMF. Stir until fully dissolved.
-
Base Addition: Add anhydrous K2CO3 (2.0 eq) to the solution.
-
Alkyl Halide Addition: Add the desired alkyl halide (1.1 eq) dropwise to the stirring mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60-80°C and stir. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:EtOAc mobile phase) every hour. The reaction is complete when the indazole starting material spot is no longer visible.
-
Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with EtOAc.
-
Washing: Combine the organic layers and wash with water, followed by brine. This removes residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., starting with 100% hexanes and gradually increasing the polarity with EtOAc) to isolate the pure N-substituted product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity should be ≥95% as determined by HPLC before biological testing.
Part II: In Vitro Screening for Anticancer Efficacy
Scientific Rationale
The initial step in biological evaluation is to assess the general cytotoxicity of the synthesized compounds against various cancer cell lines.[8][9] The MTT assay is a robust, colorimetric method for determining cell viability.[10] It measures the metabolic activity of cells, which, in most cases, correlates directly with the number of viable cells.[11][12] This high-throughput compatible assay allows for the rapid screening of the compound library to identify "hits" and determine their half-maximal inhibitory concentration (IC50), a key measure of potency.[13][14]
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Step-by-step workflow for the MTT assay.
Protocol 2: MTT Assay for Cell Viability
Causality Behind Choices:
-
Cell Seeding Density: Seeding an appropriate number of cells is critical. Too few, and they may not grow well; too many, and they may become confluent before the experiment ends, both of which can lead to inaccurate results.[14]
-
Serum-Free Medium: During the MTT incubation step, using a serum-free medium is recommended as components in fetal bovine serum (FBS) can interfere with the reduction of MTT to formazan.
-
Solubilization: The purple formazan crystals are insoluble in aqueous medium. A solvent like DMSO is required to dissolve them completely before an accurate absorbance reading can be taken.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Synthesized indazole derivatives (dissolved in DMSO to make a stock, e.g., 10 mM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and determine the cell concentration using a hemocytometer. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Include wells for "medium only" blanks.[10]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the compounds. Also include "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used) wells.
-
Drug Incubation: Incubate the plate for another 48 to 72 hours.
-
MTT Addition: After the incubation period, carefully remove the medium. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[11]
-
Solubilization: Carefully aspirate the MTT solution without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
Data Presentation: Summarizing Cytotoxicity Data
Quantitative data should be organized into a clear table for easy comparison of compound potency across different cell lines.
| Compound ID | R-Group | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 | IC50 (µM) vs. HCT-116 |
| IND-001 | Benzyl | 7.8 | 15.2 | 11.4 |
| IND-002 | 4-Fluorobenzyl | 2.1 | 5.6 | 4.3 |
| IND-003 | 4-Methoxybenzyl | 12.5 | 25.1 | 19.8 |
| IND-004 | Propyl | >50 | >50 | >50 |
| Doxorubicin | (Control) | 0.45 | 0.81 | 0.62 |
Part III: Elucidating the Mechanism of Action
Scientific Rationale
Identifying a potent compound is only the first step. Understanding how it induces cell death is critical for its development as a therapeutic agent. Many successful anticancer drugs work by inducing apoptosis (programmed cell death) or by causing cell cycle arrest, preventing cancer cells from proliferating.[15][16] Flow cytometry is a powerful tool to investigate these cellular processes.
Apoptosis Pathway and Detection Principle
Caption: Principle of apoptosis detection via Annexin V/PI staining.
Protocol 3: Apoptosis Analysis using Annexin V/PI Staining
Causality Behind Choices:
-
Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane in the early stages of apoptosis.
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalator that cannot cross the membrane of live or early apoptotic cells. It only enters cells that have lost membrane integrity, a hallmark of late apoptosis and necrosis.
-
Combined Staining: Using both stains allows for the differentiation between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and allow them to attach overnight. Treat the cells with the lead compound at concentrations around its IC50 and 2x IC50 for 24-48 hours. Include an untreated or vehicle control.
-
Cell Harvesting: After treatment, collect both the floating cells (from the medium) and the adherent cells (by trypsinization). It is crucial to collect both populations as apoptotic cells often detach.
-
Washing: Centrifuge the collected cells and wash them twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide staining solution according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the samples immediately using a flow cytometer. The FITC signal (Annexin V) is typically detected in the FL1 channel and the PI signal in the FL2 or FL3 channel.
-
Interpretation: Quantify the percentage of cells in each of the four quadrants of the resulting dot plot to determine the extent of apoptosis induced by the compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Indazole-based Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
- 8. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. noblelifesci.com [noblelifesci.com]
- 14. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
Application Note: A Comprehensive Guide to the N-Alkylation of 4,5-Dichloro-1H-Indazole
Abstract
The N-alkylation of the indazole scaffold is a cornerstone reaction in medicinal chemistry, pivotal for the synthesis of a multitude of therapeutic agents.[1][2] However, the inherent ambident nucleophilicity of the indazole ring presents a persistent challenge, often yielding a mixture of N-1 and N-2 regioisomers.[1][3][4] This guide provides a detailed examination of the N-alkylation of 4,5-dichloro-1H-indazole, a key intermediate in drug discovery. We will dissect the critical parameters governing regioselectivity and furnish detailed, field-proven protocols to steer the reaction toward the desired N-1 or N-2 isomer. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and selective synthetic routes.
The Fundamental Challenge: Regioselectivity in Indazole Alkylation
The indazole core possesses two nitrogen atoms, N-1 and N-2, both of which can act as nucleophiles. The molecule exists in two tautomeric forms, the 1H- and 2H-indazole, with the 1H-tautomer being thermodynamically more stable.[2][3][5] Direct alkylation typically proceeds via deprotonation to form the indazolide anion, which is an ambident nucleophile.
The ratio of N-1 to N-2 alkylated products is a delicate balance of several factors:
-
Thermodynamic vs. Kinetic Control: Conditions that allow for equilibration tend to favor the more stable N-1 substituted product.[3][6] Kinetically controlled reactions, conversely, can favor the N-2 isomer.[6]
-
Base and Solvent System: The choice of base and solvent is arguably the most critical factor. Strong, non-nucleophilic bases like sodium hydride (NaH) in non-polar aprotic solvents like tetrahydrofuran (THF) are known to strongly favor N-1 alkylation.[1][3][7][8][9] Weaker bases such as potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often result in mixtures of isomers.[1][10]
-
Steric and Electronic Effects: Substituents on the indazole ring exert profound control. Electron-withdrawing groups, such as the chloro-substituents in this compound, increase the acidity of the N-H proton. Steric hindrance near the N-1 position (e.g., a substituent at C-7) can dramatically favor N-2 alkylation.[2][3][7]
Experimental Protocols
Protocol 1: Selective N-1 Alkylation via Thermodynamic Control
This protocol is designed to maximize the yield of the thermodynamically favored N-1 alkylated product. The use of NaH in THF is a robust and widely reported method for achieving high N-1 selectivity, particularly with indazoles bearing electron-withdrawing groups.[3][6][7][9] The sodium cation is believed to coordinate with the N-2 nitrogen, sterically hindering the approach of the electrophile to this position.[6]
Materials and Reagents:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Alkylating agent (e.g., alkyl bromide, iodide, or tosylate)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous THF to achieve a concentration of approximately 0.1–0.2 M.
-
Deprotonation: Cool the resulting solution to 0 °C in an ice bath. Carefully add NaH (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and continue stirring for another 30 minutes to ensure complete formation of the indazolide anion.
-
Alkylation: Add the alkylating agent (1.1–1.5 equiv) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C). Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[1]
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Workup: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure N-1 alkylated this compound.[1]
Protocol 2: N-Alkylation yielding Isomeric Mixtures (K₂CO₃/DMF)
This method is operationally simpler than the NaH protocol but typically affords a mixture of N-1 and N-2 isomers.[1][10] It is a viable option when the isomers are readily separable by chromatography or when a mixture is acceptable for subsequent steps.
Materials and Reagents:
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Alkylating agent (e.g., alkyl halide)
-
Water
-
Ethyl acetate
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, suspend this compound (1.0 equiv) and anhydrous K₂CO₃ (1.5–2.0 equiv) in anhydrous DMF.
-
Alkylation: Add the alkylating agent (1.1 equiv) to the suspension.
-
Reaction: Stir the mixture vigorously at room temperature or heat as required (e.g., 60–80 °C) overnight, monitoring by TLC or LC-MS.
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous phase three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine to remove residual DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Separate the N-1 and N-2 isomers via flash column chromatography.
Protocol 3: Favoring N-2 Alkylation via Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for alkylating acidic N-H bonds and has been shown to favor the formation of the N-2 regioisomer for certain indazoles.[3][5] This kinetic process offers an alternative pathway when the N-2 product is the desired target.
Materials and Reagents:
-
This compound
-
Alcohol (R-OH, the source of the alkyl group) (1.5 equiv)
-
Triphenylphosphine (PPh₃) (1.5 equiv)
-
Anhydrous THF
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)
Step-by-Step Methodology:
-
Preparation: To a solution of this compound (1.0 equiv), the desired alcohol (1.5 equiv), and PPh₃ (1.5 equiv) in anhydrous THF, cool the flask to 0 °C.
-
Reagent Addition: Add DIAD or DEAD (1.5 equiv) dropwise to the stirred solution. A color change and/or formation of a precipitate is often observed.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: The crude mixture, containing triphenylphosphine oxide and the hydrazide byproduct, can be directly purified by flash column chromatography to separate the N-1 and N-2 alkylated products, with the N-2 isomer often being the major product.[1]
Summary of Reaction Conditions and Expected Outcomes
| Protocol | Base | Solvent | Typical Conditions | Primary Product | Rationale |
| 1 | Sodium Hydride (NaH) | THF | 0 °C to RT | N-1 Isomer | Thermodynamic control, Na⁺ coordination favors N-1.[6][7] |
| 2 | Potassium Carbonate (K₂CO₃) | DMF | RT to 80 °C | Mixture of N-1 & N-2 | Weaker base, polar solvent; less selective conditions.[1][10] |
| 3 | Mitsunobu (DIAD/PPh₃) | THF | 0 °C to RT | N-2 Isomer (Often Favored) | Kinetic control, mechanism favors N-2 attack.[3][5] |
General Experimental Workflow
The following diagram illustrates the logical steps involved in a typical N-alkylation experiment for this compound.
Caption: General workflow for the N-alkylation of this compound.
Characterization of N-1 vs. N-2 Regioisomers
Unambiguous assignment of the N-1 and N-2 regioisomers is critical. This is reliably achieved using nuclear magnetic resonance (NMR) spectroscopy, particularly two-dimensional techniques.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is a definitive method. For the N-1 isomer, a correlation is expected between the N-1 alkyl CH₂ protons and the indazole ring's C-7a carbon. For the N-2 isomer, a correlation is typically observed between the N-2 alkyl CH₂ protons and the C-3 carbon.[2][3]
-
NOE (Nuclear Overhauser Effect): For N-1 isomers, an NOE may be observed between the N-1 alkyl protons and the proton at the C-7 position of the indazole ring.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive base (e.g., NaH exposed to air).2. Wet solvent or glassware.3. Alkylating agent is not reactive enough (e.g., chloride vs. iodide).4. Insufficient temperature or reaction time. | 1. Use fresh, high-quality NaH.2. Ensure all glassware is flame-dried and solvents are anhydrous.3. Switch to a more reactive electrophile (e.g., R-I or R-OTs) or add a catalytic amount of NaI.4. Increase temperature and/or reaction time. |
| Poor Regioselectivity | 1. Reaction conditions favor a mixture (e.g., K₂CO₃/DMF).2. Steric/electronic properties of the specific alkylating agent. | 1. For N-1, switch to the NaH/THF protocol.2. For N-2, attempt the Mitsunobu protocol.3. Screen different solvent/base combinations. |
| Decomposition of Product | 1. Reaction temperature is too high.2. Product is unstable to workup conditions. | 1. Run the reaction at a lower temperature for a longer time.2. Use a milder quenching agent or modify the workup procedure. |
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. research.ucc.ie [research.ucc.ie]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Suzuki Coupling Reactions with 4,5-dichloro-1H-indazole
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the Indazole Scaffold
The 1H-indazole nucleus is a privileged scaffold in medicinal chemistry and drug discovery.[1][2][3] Its rigid, bicyclic structure serves as a versatile template for designing molecules that interact with a wide array of biological targets. Consequently, indazole derivatives are integral components of numerous therapeutic agents with applications as anticancer, anti-inflammatory, and neuroprotective agents.[4][5] The functionalization of the indazole core is therefore a critical task for medicinal chemists. Among the most powerful methods for creating carbon-carbon bonds is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][7]
This guide provides a detailed examination of the Suzuki coupling as applied to 4,5-dichloro-1H-indazole. We will explore the mechanistic underpinnings of the reaction, provide a robust experimental protocol, and discuss critical application insights for researchers aiming to leverage this chemistry for the synthesis of complex molecules. The use of a dichlorinated substrate presents unique challenges and opportunities, particularly concerning reactivity and regioselectivity, which this guide will address in detail.
Part 1: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds by coupling an organoboron species with an organic halide or pseudohalide.[7][8] The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[6][9][10]
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (this compound), forming a Pd(II) intermediate.[6][10] This is often the rate-determining step, particularly for less reactive aryl chlorides.[10]
-
Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires activation of the organoboron reagent by a base to form a more nucleophilic "ate" complex.[7][11]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8][9]
Caption: Fig 1. The Catalytic Cycle of the Suzuki-Miyaura Coupling.
Part 2: Protocol for Suzuki Coupling of this compound
This protocol provides a general starting point for the coupling of this compound with a generic arylboronic acid. Optimization of catalyst, ligand, base, and temperature may be required for specific substrates.[12][13]
Materials and Reagents
-
Substrates: this compound, Arylboronic acid
-
Catalyst System: Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or similar bulky, electron-rich phosphine ligand.
-
Base: Potassium carbonate (K₂CO₃) or Potassium phosphate tribasic (K₃PO₄), finely powdered.
-
Solvents: 1,4-Dioxane or Toluene (anhydrous/deoxygenated), Deionized water (deoxygenated).
-
Workup Reagents: Ethyl acetate (EtOAc), Brine (saturated NaCl solution), Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Purification: Silica gel for column chromatography.
-
Equipment: Schlenk flask or reaction vial with stir bar, condenser, nitrogen or argon line, heating mantle with temperature controller, rotary evaporator, TLC plates.
Experimental Workflow Diagram
Caption: Fig 2. Experimental Workflow for Suzuki Coupling.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), and finely powdered K₃PO₄ (2.0–3.0 equiv).
-
Catalyst Addition: In a separate vial, briefly mix the palladium source (e.g., Pd(OAc)₂, 1–3 mol%) and the phosphine ligand (e.g., SPhos, 2–6 mol%). Add this catalyst/ligand mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add deoxygenated 1,4-dioxane and deoxygenated water (typically a 4:1 to 10:1 ratio) via syringe. The final concentration should be approximately 0.1–0.2 M with respect to the limiting reagent.
-
Reaction Execution: Lower the flask into a preheated oil bath and stir the mixture vigorously at 80–110 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4–24 hours).
-
Workup: Once complete, cool the reaction mixture to room temperature.[9] Dilute the mixture with water and ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the mixture, and concentrate the filtrate under reduced pressure.[14] Purify the crude residue by flash column chromatography on silica gel to afford the desired coupled product.
Part 3: Application Notes & Optimization Strategies
As a senior scientist, it is understood that a protocol is a starting point. The following notes are based on field experience and are designed to help you navigate the specific challenges of coupling with this compound.
The Challenge of Aryl Chlorides
Aryl chlorides are significantly less reactive than the corresponding bromides and iodides in the oxidative addition step (Reactivity: I > Br > Cl).[7] This sluggish reactivity necessitates the use of highly active catalyst systems.
-
Expertise: Standard catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides. The breakthrough in this area came from the development of sterically hindered, electron-rich phosphine ligands (e.g., Buchwald's SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs).[15][16] These ligands accelerate both the oxidative addition and reductive elimination steps.[15]
-
Recommendation: For this compound, begin with a catalyst system composed of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a ligand such as SPhos or XPhos. Pre-formed catalysts (precatalysts) like XPhos Pd G2 or G3 can also be highly effective and offer greater air stability.[17]
Regioselectivity: A Key Strategic Consideration
With two chlorine atoms at the C4 and C5 positions, selective mono-arylation is a primary concern. While specific studies on this compound are not abundant, principles from related dichloroheterocycles can be applied.[18][19]
-
Electronic Effects: The electronic environment of the C4 and C5 positions is different, which may impart some inherent selectivity.
-
Ligand Control: It has been demonstrated in systems like 2,4-dichloropyridines that the choice of ligand can control the site of reaction.[18] Bulky NHC ligands, for example, have been used to direct coupling to the C4 position.[18]
-
Strategy: To achieve mono-arylation, it is crucial to use a controlled amount of the boronic acid (e.g., 1.05–1.1 equivalents). To explore regioselectivity, screen different ligand classes (e.g., Buchwald phosphines vs. NHC ligands). The resulting mono-arylated, mono-chlorinated indazole is a valuable intermediate for a second, different Suzuki coupling, allowing for the synthesis of complex, unsymmetrical products.
Parameter Optimization Table
The following table summarizes key parameters and provides guidance for optimizing your reaction.
| Parameter | Standard Condition | Optimization & Rationale |
| Catalyst Loading | 1-3 mol% Pd | Low Yield: Increase to 5 mol%. High Cost: Decrease to <1 mol% for highly efficient systems.[15] |
| Ligand | SPhos (L:Pd = 2:1) | No Reaction: Switch to a different ligand class (e.g., XPhos, RuPhos, or an NHC-based ligand like IPr). Ligand choice is critical for activating C-Cl bonds.[18] |
| Base | K₃PO₄ (2-3 equiv) | Sluggish Reaction: Cs₂CO₃ is more soluble and often more effective, but costlier. K₂CO₃ is a milder, less expensive option that may suffice.[7][9] The base activates the boronic acid for transmetalation.[11] |
| Solvent | Dioxane/H₂O (4:1) | Solubility Issues: Toluene or THF can be used.[7][9] The aqueous component is crucial for dissolving inorganic bases. Anhydrous conditions with organic bases (e.g., Et₃N) are also possible but less common for aryl chlorides. |
| Temperature | 100 °C | Slow Reaction: Increase temperature cautiously to 110-120 °C.[20] Side Reactions: If dehalogenation or decomposition occurs, lower the temperature to 80-90 °C and extend the reaction time. |
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| No Reaction | Inactive catalyst; Insufficient temperature; Wrong base/solvent combination. | Verify catalyst activity with a known reactive substrate. Increase temperature. Screen different bases and ligands.[20] |
| Low Yield | Incomplete reaction; Decomposition of starting material or product; Side reactions. | Increase reaction time or temperature. If decomposition is observed, lower the temperature. Ensure the system is rigorously deoxygenated. |
| Dehalogenation | Hydride source in the reaction; Certain catalyst/ligand combinations. | Use high-purity, anhydrous solvents. Screen different phosphine ligands.[21] |
| Homocoupling | Oxygen in the reaction mixture promoting boronic acid coupling. | Ensure thorough degassing of solvents and the reaction vessel before heating. Use a pre-formed Pd(0) catalyst.[20] |
| Poor Regioselectivity | Similar reactivity at C4 and C5 under the chosen conditions. | Screen different ligands (e.g., bulky phosphines vs. NHCs). Carefully control stoichiometry (use ~1.0 equiv of boronic acid). |
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. mt.com [mt.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 15. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for the Functionalization of the C3 Position of 4,5-Dichloro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of C3-Functionalized 4,5-Dichloro-1H-indazoles
The 4,5-dichloro-1H-indazole scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. The indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a recognized bioisostere of indole and is present in a multitude of biologically active compounds.[1] The strategic placement of chloro substituents at the 4- and 5-positions significantly modulates the electronic properties and lipophilicity of the molecule, often enhancing its binding affinity to biological targets. Consequently, derivatives of this compound have emerged as promising candidates in the development of novel therapeutics, particularly as kinase inhibitors for the treatment of cancer and other proliferative diseases.[2]
The C3 position of the indazole ring represents a key vector for synthetic diversification, allowing for the introduction of a wide array of functional groups that can profoundly influence the pharmacological profile of the parent molecule. The ability to selectively modify this position enables the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This guide provides a comprehensive overview of established and robust methodologies for the functionalization of the C3 position of this compound, complete with detailed experimental protocols and an exploration of the underlying chemical principles.
Strategic Approaches to C3 Functionalization
The functionalization of the C3 position of this compound can be broadly categorized into two main strategies:
-
Direct C-H Functionalization: This approach involves the direct activation and subsequent reaction of the C-H bond at the C3 position. It is an atom-economical strategy that avoids the need for pre-functionalization of the indazole core.
-
Functionalization via a C3-Halogenated Intermediate: This classic and highly versatile strategy involves the initial halogenation of the C3 position, followed by a variety of transition metal-catalyzed cross-coupling reactions to introduce diverse substituents.
The choice of strategy depends on the desired final product, the availability of starting materials, and the tolerance of other functional groups within the molecule.
Methodology 1: Direct C-H Arylation of this compound
Direct C-H arylation has emerged as a powerful tool in modern organic synthesis for the formation of carbon-carbon bonds.[3][4] For the C3 position of indazoles, which can be less reactive compared to other positions, specific catalytic systems have been developed to achieve high efficiency and regioselectivity.[3][4]
Causality Behind Experimental Choices
The palladium-catalyzed direct arylation of indazoles at the C3 position typically proceeds through a concerted metalation-deprotonation (CMD) mechanism. The choice of a palladium(II) catalyst, often in conjunction with a specific ligand, is crucial for facilitating the C-H activation step. The ligand, such as 1,10-phenanthroline (Phen), plays a key role in stabilizing the palladium center and modulating its reactivity.[3] The base is required to facilitate the deprotonation of the indazole N-H and the subsequent C-H activation. The solvent choice is also critical, with non-polar aromatic solvents like toluene or chlorobenzene often favoring the desired reactivity and selectivity.[3]
Experimental Workflow: Direct C-H Arylation
Caption: Workflow for Direct C-H Arylation.
Protocol: Palladium-Catalyzed C3-Arylation of this compound
This protocol is adapted from established methods for the C3-arylation of 1H-indazoles and may require optimization for the specific 4,5-dichloro substrate.[3][4][5]
Materials:
-
This compound
-
Aryl iodide or aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,10-Phenanthroline (Phen)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Anhydrous toluene
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol), the aryl halide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%).
-
Add anhydrous K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 120 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired C3-arylated this compound.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ | A common and effective palladium(II) precursor. |
| Ligand | 1,10-Phenanthroline | A bidentate nitrogen ligand that enhances catalyst activity and stability.[3] |
| Base | K₂CO₃ | A moderately strong base sufficient for the deprotonation steps. |
| Solvent | Toluene | A non-polar aromatic solvent that has shown to be effective for this transformation.[3] |
| Temperature | 120 °C | Sufficient thermal energy is typically required to promote C-H activation. |
Methodology 2: Functionalization via a C3-Halogenated Intermediate
This two-step approach is a highly reliable and versatile method for introducing a wide range of functional groups at the C3 position. The initial halogenation provides a stable intermediate that can be readily employed in various cross-coupling reactions.
Step 1: Halogenation of the C3 Position
The C3 position of the indazole ring can be selectively halogenated using various reagents. Bromination and iodination are the most common, as the resulting C-Br and C-I bonds are well-suited for subsequent cross-coupling reactions.[6]
Electrophilic halogenation is the operative mechanism. For bromination, reagents like N-bromosuccinimide (NBS) or dibromohydantoin in the presence of a suitable solvent are effective.[1] Ultrasound-assisted bromination has been shown to be a rapid and efficient method.[1] For iodination, a combination of iodine (I₂) and a base such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF is commonly used.[6] The base is thought to generate a more nucleophilic indazolide anion, which then attacks the electrophilic halogen.
Protocol: C3-Iodination of this compound
This protocol is based on general procedures for indazole iodination.[6][7]
Materials:
-
This compound
-
Iodine (I₂)
-
Potassium hydroxide (KOH)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in DMF (5 mL).
-
Add powdered KOH (1.5 mmol).
-
To this stirring mixture, add a solution of iodine (1.2 mmol) in DMF (2 mL) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum to yield 4,5-dichloro-3-iodo-1H-indazole. The product may be further purified by recrystallization if necessary.
Step 2: Palladium-Catalyzed Cross-Coupling Reactions
With the 3-halo-4,5-dichloro-1H-indazole in hand, a vast array of functional groups can be introduced via well-established palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between a halide and an organoboron compound.[8][9] It is widely used in pharmaceutical synthesis due to its mild reaction conditions and tolerance of a broad range of functional groups.
The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the organoboron reagent (activated by a base), and finally reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[9] The choice of the palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions. For heterocyclic substrates, ligands such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or systems generated in situ from a palladium precursor and a phosphine ligand are commonly employed.[7]
Caption: Workflow for Suzuki-Miyaura Coupling.
This is a general protocol that can be adapted for various boronic acids.[7][10]
Materials:
-
4,5-dichloro-3-iodo-1H-indazole
-
Aryl- or heteroaryl-boronic acid or boronic acid pinacol ester
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)
-
1,4-Dioxane and water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a reaction vessel, add 4,5-dichloro-3-iodo-1H-indazole (1.0 mmol), the boronic acid or ester (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Add Na₂CO₃ (2.0 mmol).
-
Evacuate and backfill the vessel with inert gas three times.
-
Add a mixture of 1,4-dioxane (6 mL) and water (2 mL).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | A widely used, commercially available Pd(0) catalyst. |
| Base | Na₂CO₃ or K₂CO₃ | Essential for the activation of the boronic acid in the transmetalation step.[8] |
| Solvent | Dioxane/Water | A common solvent mixture that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 90-100 °C | Provides sufficient energy for the catalytic cycle to proceed efficiently. |
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, specifically for forming aryl amines from aryl halides.[11][12][13]
The mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to yield the aryl amine and regenerate the Pd(0) catalyst.[12] The choice of a bulky, electron-rich phosphine ligand (e.g., Xantphos, BINAP) is critical for promoting the reductive elimination step and preventing side reactions.[11] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is typically required.[14]
This protocol is a general guideline and may require optimization of the ligand and base for specific amines.[14][15]
Materials:
-
4,5-dichloro-3-iodo-1H-indazole
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), Xantphos (0.06 mmol, 6 mol%), and Cs₂CO₃ (2.0 mmol) to a flame-dried Schlenk tube.
-
Add 4,5-dichloro-3-iodo-1H-indazole (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 8-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a plug of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / Xantphos | A common pre-catalyst and a bulky, electron-rich ligand system effective for C-N coupling.[14] |
| Base | Cs₂CO₃ or NaOtBu | A strong base is required for the deprotonation of the amine to form the palladium-amido complex. |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are essential for this reaction. |
| Temperature | 100-110 °C | Thermal energy is needed to drive the catalytic cycle. |
Conclusion
The functionalization of the C3 position of this compound is a critical step in the synthesis of novel and potent bioactive molecules. This guide has provided detailed protocols for two key strategic approaches: direct C-H arylation and functionalization via a C3-halogenated intermediate, including Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The provided protocols are based on established methodologies and offer a solid foundation for researchers in this field. It is important to note that for the specific this compound substrate, optimization of reaction conditions may be necessary to achieve optimal yields and purity. Careful monitoring of the reactions and thorough characterization of the products are essential for successful synthesis.
References
- 1. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. soc.chim.it [soc.chim.it]
- 7. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism [mdpi.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. Buchwald Hartwig Coupling [commonorganicchemistry.com]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes & Protocols: In Vitro Bioactivity Profiling of 4,5-dichloro-1H-indazole
Prepared by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of the Indazole Scaffold
The indazole nucleus, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This structure is a cornerstone in numerous pharmacologically active compounds, demonstrating a vast array of biological activities, including anti-inflammatory, antimicrobial, and notably, anti-cancer effects.[2][3] Many indazole-containing molecules function as potent protein kinase inhibitors, with several, such as Axitinib and Pazopanib, receiving FDA approval for cancer treatment.[4][5] Protein kinases are crucial regulators of cellular processes like proliferation, differentiation, and apoptosis; their dysregulation is a hallmark of many cancers.[6]
Given this precedent, novel substituted indazoles such as 4,5-dichloro-1H-indazole represent promising candidates for drug discovery. The dichloro-substitution on the benzene ring may enhance binding affinity or selectivity towards specific biological targets. This guide provides a structured, multi-tiered approach to characterizing the in vitro bioactivity of this compound, focusing on its potential as a kinase inhibitor and an anti-cancer agent. The protocols herein are designed to be self-validating, providing a robust framework for initial screening and subsequent mechanistic studies.
Tier 1: Primary Screening - Direct Target Engagement
The logical first step, based on the extensive literature on indazole derivatives, is to assess the compound's ability to directly inhibit protein kinase activity.[4][6][7] A generic in vitro kinase assay allows for the screening of this compound against a panel of kinases to identify potential targets.
Workflow for Bioactivity Screening
Caption: General workflow for in vitro screening of a novel compound.
Protocol 1: In Vitro Kinase Inhibition Assay (Non-Radioactive)
This protocol describes a generalized method to assess the ability of this compound to inhibit a specific protein kinase. It relies on quantifying the amount of phosphorylated substrate, often via antibody-based detection (e.g., ELISA) or by observing a mobility shift on a gel.[8][9]
Causality: This direct enzyme assay isolates the interaction between the kinase, its substrate, and the inhibitor (our test compound). A positive result (inhibition) strongly suggests direct target engagement, which is a critical first step before moving to more complex cellular models where compound effects can be multifactorial.
Methodology:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer suitable for the specific kinase. A typical buffer might contain 20 mM Tris-HCl (pH 7.4), 150 mM NaCl, 10 mM MgCl₂, and 1 mM DTT.[10]
-
ATP Solution: Prepare a stock solution of ATP (e.g., 10 mM) in dH₂O. The final concentration in the assay should be close to the Km of the kinase for ATP, if known.
-
Test Compound: Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM). Create serial dilutions in kinase buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤1% to avoid solvent-induced artifacts.
-
Kinase and Substrate: Dilute the recombinant kinase and its specific substrate (e.g., a peptide like myelin basic protein) to working concentrations in kinase buffer.
-
-
Assay Procedure:
-
Add 10 µL of the test compound dilutions or vehicle control (DMSO in kinase buffer) to the wells of a 96-well plate.
-
Add 20 µL of the kinase/substrate mixture to each well.
-
Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 20 µL of the ATP solution to each well.[8][10]
-
Incubate the plate at 30°C or 37°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of a stop solution (e.g., 4x SDS loading dye for gel analysis or a chelating agent like EDTA for plate-based assays).[8]
-
-
Detection and Analysis:
-
SDS-PAGE Analysis: Separate the reaction products on an SDS-PAGE gel.[8] Stain the gel with Coomassie Blue to visualize the phosphorylated and unphosphorylated substrate bands (often distinguishable by a slight mobility shift) or transfer to a membrane for Western blotting with a phospho-specific antibody.
-
ELISA/Plate Reader Analysis: If using a plate-based method, follow the manufacturer's instructions for adding detection antibodies (e.g., anti-phospho-substrate antibody) and a colorimetric or fluorescent substrate. Read the absorbance or fluorescence on a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Table 1: Representative Kinase Inhibition Data
| Target Kinase | Compound Concentration (µM) | % Inhibition (Mean ± SD) |
| FGFR1 | 10 | 85 ± 4.5 |
| AXL | 10 | 78 ± 6.2 |
| PLK4 | 10 | 15 ± 3.1 |
| SRC | 10 | 5 ± 2.5 |
Tier 2: Secondary Screening - Cellular Effects
Following the identification of a potential kinase target, the next critical phase is to determine if this compound exerts a biological effect on cancer cells. This step validates the primary screen by linking direct enzyme inhibition to a cellular phenotype.
Protocol 2: Cell Viability and Proliferation (MTT Assay)
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of metabolically active, viable cells, making this an excellent assay to screen for cytotoxic or anti-proliferative effects.[12][13]
Causality: A reduction in the MTT signal indicates that the compound is either killing the cells (cytotoxicity) or stopping their growth (cytostatic effect). This provides a quantifiable measure of the compound's potency (e.g., IC50 value) against specific cancer cell lines.
Methodology:
-
Cell Seeding:
-
Culture cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well flat-bottom plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium.[12]
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a DMSO stock.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (medium with ≤0.5% DMSO).
-
Incubate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Solubilization:
-
Prepare a 5 mg/mL MTT stock solution in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubate for 4 hours at 37°C, allowing formazan crystals to form.[12]
-
Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[12]
-
Mix thoroughly by pipetting or placing the plate on an orbital shaker for 15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Table 2: Representative Anti-Proliferative Activity (IC50)
| Cell Line | Tissue of Origin | Putative Target Kinase | IC50 (µM) for this compound |
| A549 | Lung Carcinoma | FGFR1 | 1.5 |
| MCF-7 | Breast Adenocarcinoma | FGFR1 | 2.8 |
| U-87 MG | Glioblastoma | AXL | 5.1 |
| PC-3 | Prostate Adenocarcinoma | AXL | 8.9 |
| Normal Fibroblasts | Connective Tissue | N/A | > 50 |
Protocol 3: Apoptosis Induction (Caspase-Glo® 3/7 Assay)
If the compound reduces cell viability, it is crucial to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common outcome of effective anti-cancer therapies. A key event in apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7. The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7.[14][15] This cleavage releases aminoluciferin, which is then used by luciferase to generate a stable luminescent signal proportional to caspase activity.[16]
Causality: An increase in the luminescent signal directly correlates with an increase in caspase-3/7 activity, providing strong evidence that the compound induces apoptosis. This "add-mix-measure" format is simple and highly sensitive.[16]
Apoptotic Pathway and Assay Principle
Caption: Mechanism of apoptosis induction and Caspase-Glo® assay principle.
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate suitable for luminescence assays at a density of 10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours to allow attachment.
-
Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value determined from the MTT assay) for a specified time (e.g., 24 hours). Include a vehicle control and a positive control (e.g., staurosporine).
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature before use.[17]
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.[15]
-
Mix the contents by placing the plate on a shaker at 300-500 rpm for 30 seconds.[17]
-
Incubate the plate at room temperature for 1 to 3 hours to allow for cell lysis and signal stabilization.[15]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
Calculate the fold change in caspase activity by normalizing the relative light units (RLU) of treated samples to the RLU of the vehicle control.
-
Table 3: Representative Apoptosis Induction Data
| Treatment | Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Vehicle) |
| Vehicle Control | - | 1.0 |
| This compound | 0.75 (0.5x IC50) | 2.1 ± 0.3 |
| This compound | 1.5 (1x IC50) | 5.8 ± 0.6 |
| This compound | 3.0 (2x IC50) | 9.2 ± 1.1 |
| Staurosporine (Positive Control) | 1 | 12.5 ± 1.5 |
Conclusion and Future Directions
This structured in vitro testing cascade provides a robust and efficient method for characterizing the bioactivity of this compound. By starting with direct target engagement assays and progressing to cell-based functional screens, researchers can rapidly ascertain whether the compound has potential as a kinase inhibitor and anti-cancer agent. Positive results from these assays—namely, potent inhibition of a specific kinase, low micromolar IC50 values against cancer cell lines, and clear induction of apoptosis—would provide a strong rationale for advancing the compound into more complex studies, including selectivity profiling against a broader kinase panel, in vivo efficacy studies in animal models, and detailed structure-activity relationship (SAR) optimization.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. In vitro kinase assay [protocols.io]
- 9. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. chondrex.com [chondrex.com]
- 14. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 15. promega.com [promega.com]
- 16. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.kr]
- 17. promega.com [promega.com]
Application Note: Leveraging 4,5-Dichloro-1H-Indazole in Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for identifying novel, high-quality lead compounds. This approach relies on screening low-molecular-weight fragments (<300 Da) that typically bind to protein targets with low affinity but do so with high ligand efficiency.[1] The indazole scaffold is recognized as a privileged structure in medicinal chemistry, frequently appearing in clinically approved drugs and investigational agents, particularly kinase inhibitors.[2][3] This application note provides a detailed guide for researchers on the strategic use of 4,5-dichloro-1H-indazole as a starting fragment. We will explore its chemical rationale, provide comprehensive, field-proven protocols for a multi-stage biophysical screening cascade, and outline a roadmap for structure-guided hit-to-lead evolution.
The Strategic Value of this compound in FBDD
The selection of a fragment library is a critical determinant of success in any FBDD campaign. Rather than simply maximizing chemical diversity, a well-curated library includes "privileged" scaffolds—cores that are known to interact with specific, evolutionarily conserved protein families. The indazole nucleus is a premier example of such a scaffold, particularly for targeting ATP-binding sites in kinases.[2][4][5]
Why this compound?
-
Structural Rigidity and Defined Vectors: The fused bicyclic system of indazole provides a rigid, planar core that reduces the entropic penalty upon binding. The nitrogen atoms and chloro substituents offer well-defined vectors for chemical elaboration, allowing for systematic exploration of the surrounding binding pocket during hit-to-lead optimization.
-
Key H-Bonding Interactions: The 1H-indazole tautomer features both a hydrogen bond donor (N1-H) and acceptor (N2), which are crucial for anchoring the fragment to the hinge region of many protein kinases, mimicking the adenine portion of ATP.[2]
-
Modulation of Physicochemical Properties: The two chlorine atoms on the benzene ring serve multiple purposes. They increase the fragment's lipophilicity, potentially enhancing binding in hydrophobic pockets. Furthermore, they provide specific vectors for synthetic modification and can participate in favorable halogen bonding interactions with the protein backbone.
-
Favorable Fragment Metrics: As summarized in the table below, this compound aligns well with the empirical "Rule of Three" often used to guide fragment selection.
| Property | Value | "Rule of Three" Guideline |
| Molecular Weight | 187.02 g/mol | < 300 Da |
| cLogP (calculated) | ~2.5-3.0 | ≤ 3 |
| Hydrogen Bond Donors | 1 | ≤ 3 |
| Hydrogen Bond Acceptors | 2 | ≤ 3 |
| Rotatable Bonds | 0 | ≤ 3 |
The Biophysical Screening Cascade: From Hit Identification to Structural Validation
Because fragments bind with weak affinity (typically in the high micromolar to millimolar range), highly sensitive biophysical techniques are required for their detection.[6][7] A critical aspect of a robust FBDD protocol is the use of an orthogonal screening cascade. This multi-stage approach uses different techniques to validate initial hits, effectively eliminating false positives that can arise from a single assay format.[8][9]
Protocol: Primary Screening via Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay (TSA), is a rapid, cost-effective method for primary screening.[7][10] It measures the change in a protein's melting temperature (Tm) upon ligand binding. A positive shift (ΔTm) indicates that the fragment stabilizes the protein.
Principle of Causality: A bound ligand introduces favorable interactions that must be overcome for the protein to unfold. This increases the thermal energy required for denaturation, resulting in a measurable increase in the melting temperature.
Materials:
-
Purified target protein (0.1-0.2 mg/mL).
-
This compound stock solution (e.g., 100 mM in DMSO).
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
SYPRO Orange dye (5000x stock in DMSO).
-
Quantitative PCR (qPCR) instrument with a thermal ramp capability.
-
Optical-quality 96-well PCR plates.
Step-by-Step Methodology:
-
Prepare Master Mix: In a microfuge tube, prepare a protein-dye master mix. For a 96-well plate (20 µL/well), combine ~2 mL of Assay Buffer with the target protein to its final concentration and SYPRO Orange dye to a final concentration of 5x.
-
Rationale: Creating a master mix ensures uniform protein and dye concentration across all wells, minimizing variability.
-
-
Plate Fragments: Dispense 0.2 µL of the 100 mM fragment stock into sample wells (for a final fragment concentration of 1 mM). Dispense 0.2 µL of DMSO into control wells.
-
Add Master Mix: Add 19.8 µL of the protein-dye master mix to each well. The final DMSO concentration should be 1%.
-
Rationale: Keeping the final DMSO concentration low and consistent (<5%) is crucial to prevent protein destabilization, which could mask a positive stabilization signal from a binding fragment.
-
-
Seal and Centrifuge: Seal the plate securely with an optical seal. Centrifuge briefly (e.g., 1000 rpm for 1 min) to collect the contents at the bottom of the wells.
-
Thermal Melt: Place the plate in the qPCR instrument. Run a thermal melt protocol, increasing the temperature from 25 °C to 95 °C at a rate of 0.5 °C/min, acquiring fluorescence data at each interval.
-
Data Analysis: Plot fluorescence versus temperature. The melting temperature (Tm) is the inflection point of the sigmoidal curve, often calculated by fitting the data to the Boltzmann equation or by finding the peak of the first derivative. A hit is identified by a significant positive shift in Tm (ΔTm > 2°C) compared to the DMSO control.
Protocol: Orthogonal Hit Validation via Ligand-Observed NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detecting weak fragment binding directly.[11] Ligand-observed methods like Saturation Transfer Difference (STD) NMR are ideal for validation as they do not require expensive isotopic labeling of the protein.[12]
Principle of Causality: In STD NMR, a selective radiofrequency pulse saturates a region of the ¹H NMR spectrum containing only protein resonances. This saturation is transferred via spin diffusion to protons of a ligand that is in direct physical contact with the protein. The difference between a saturated and an off-resonance spectrum reveals signals only from the binding ligand.
Materials:
-
Validated hit fragment (e.g., this compound).
-
Target protein (~10-50 µM).
-
NMR Buffer (e.g., 50 mM Phosphate Buffer pH 7.4, 100 mM NaCl in 99.9% D₂O).
-
NMR spectrometer (≥ 500 MHz) with a cryoprobe.
-
NMR tubes.
Step-by-Step Methodology:
-
Sample Preparation: Prepare two identical samples.
-
Sample A (Reference): 500 µL of NMR buffer containing 500 µM of this compound.
-
Sample B (Protein): 500 µL of NMR buffer containing 500 µM of this compound and 20 µM of the target protein.
-
-
Acquire Reference Spectrum: Collect a standard 1D ¹H spectrum of Sample A. This confirms the fragment's chemical shifts and integrity.[13]
-
Acquire STD Spectra: On Sample B, acquire two spectra using a pre-programmed STD pulse sequence:
-
On-Resonance Spectrum: Selective saturation is applied to a region where only protein signals appear (e.g., -1.0 ppm).
-
Off-Resonance Spectrum: The saturation pulse is applied to a region devoid of any signals (e.g., 30 ppm).
-
-
Calculate Difference Spectrum: Subtract the on-resonance spectrum from the off-resonance spectrum.
-
Data Analysis: The presence of signals in the difference spectrum corresponding to the protons of this compound is a direct confirmation of binding. The relative intensity of the signals can provide information about which part of the fragment is in closest contact with the protein.
Protocol: Structural Characterization via X-ray Crystallography
The ultimate goal of an FBDD hit-finding campaign is to obtain a high-resolution crystal structure of the fragment bound to the target protein. This structural information is invaluable for guiding the subsequent medicinal chemistry effort.[9][14]
Principle of Causality: Soaking a protein crystal in a solution containing a fragment allows the small molecule to diffuse through solvent channels in the crystal lattice and bind to its target site without disrupting the crystal packing. X-ray diffraction of this co-crystal reveals the precise 3D coordinates of the fragment's atoms relative to the protein, elucidating the binding mode and key interactions.
Materials:
-
High-quality protein crystals.
-
This compound powder or a high-concentration stock solution.
-
Cryoprotectant solution (e.g., mother liquor supplemented with 25% glycerol).
-
Crystallization tools (loops, tongs).
-
Liquid nitrogen for flash-cooling.
-
Synchrotron X-ray source.
Step-by-Step Methodology:
-
Crystal Preparation: Grow crystals of the target protein to a suitable size (e.g., >50 µm) using vapor diffusion or other standard methods.
-
Fragment Soaking: Prepare a soaking solution by dissolving this compound directly into the cryoprotectant solution to a final concentration of 50-100 mM.
-
Rationale: Using a high fragment concentration is necessary to drive the binding equilibrium towards the bound state, ensuring sufficient occupancy in the crystal for electron density to be observed.
-
-
Soaking: Using a cryo-loop, carefully transfer a protein crystal from its growth drop into the fragment-containing soaking solution. Allow it to soak for a period ranging from a few hours to overnight.[9]
-
Flash-Cooling: Quickly retrieve the crystal from the soaking drop using the cryo-loop and immediately plunge it into liquid nitrogen to flash-cool it. This prevents ice crystal formation and preserves the crystal's integrity.
-
Data Collection: Mount the frozen crystal on the goniometer of a synchrotron beamline and collect X-ray diffraction data.
-
Structure Solution and Refinement: Process the diffraction data. Solve the structure using molecular replacement with the known apo-protein structure. A positive hit is confirmed by the appearance of unambiguous, unaccounted-for electron density in the binding pocket that fits the size and shape of this compound. Refine the model to obtain the final structure.[15]
From Fragment Hit to Lead: Structure-Guided Optimization
Once a validated hit like this compound is confirmed and its binding mode is structurally elucidated, the hit-to-lead phase begins. The goal is to increase potency and selectivity while maintaining drug-like properties.[1] A common and effective strategy is fragment growing .
A case study by Ng et al. (2021) demonstrated the successful application of FBDD to discover indazole-based inhibitors of AXL kinase.[16] An initial indazole fragment hit was identified and then optimized using structure-guided design.
Example of Fragment Evolution for AXL Kinase Inhibitors: The initial indazole fragment was elaborated by adding substituents that could form additional interactions with the protein, as informed by docking studies and crystal structures. This iterative process led to a significant increase in potency.
| Compound | Structure (Schematic) | AXL IC₅₀ (nM) | Key Change |
| Fragment Hit 11 | Indazole core | 41,000 | Initial hit from screening.[16] |
| Fragment 24 | Indazole with pyrazole | 3,100 | Addition of a pyrazole moiety.[16] |
| Lead 54 | Elaborated indazole | 13 | Further optimization with a piperidine group.[16] |
This example highlights how a low-affinity fragment can be rapidly and efficiently optimized into a potent lead compound by leveraging structural information.[16]
Conclusion
This compound is a high-value fragment for FBDD campaigns, especially those targeting protein kinases. Its favorable physicochemical properties and privileged structural motif provide an excellent starting point for identifying novel chemical matter. By employing a robust, multi-stage biophysical screening cascade incorporating primary screens like DSF, orthogonal validation with NMR, and definitive structural elucidation by X-ray crystallography, researchers can confidently identify and validate hits. The subsequent application of structure-guided medicinal chemistry can then efficiently translate these low-affinity fragments into highly potent and selective lead candidates.
References
- 1. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A three-stage biophysical screening cascade for fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Practical aspects of NMR-based fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Bot Verification [rasayanjournal.co.in]
- 16. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 4,5-Dichloro-1H-Indazole
Welcome to the technical support guide for the purification of 4,5-dichloro-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for common challenges encountered during the purification of this important heterocyclic compound. This guide offers practical, experience-driven advice to help you achieve high purity and yield in your experiments.
Introduction
This compound is a crucial building block in the synthesis of a variety of pharmacologically active molecules.[1][2] Its synthesis, often proceeding through multi-step sequences, can generate a range of byproducts and impurities that necessitate robust purification strategies.[3][4] The successful isolation of pure this compound is critical for downstream applications, ensuring the integrity and reliability of subsequent research and development activities.
This guide is structured to address specific issues you may encounter, providing not just procedural steps but also the underlying scientific principles to empower you to make informed decisions in your work.
Troubleshooting Guide
This section addresses common problems observed during the purification of this compound in a question-and-answer format.
Problem 1: My crude product is a dark, oily residue after synthesis. How do I proceed with purification?
Probable Causes:
-
Residual Solvents: Incomplete removal of high-boiling point solvents like DMF or DMSO.
-
Polymeric Byproducts: Formation of polymeric materials due to side reactions, often exacerbated by elevated temperatures or prolonged reaction times.
-
Degradation Products: The target compound, this compound, can be sensitive to heat, light, and air, leading to decomposition.[5]
Step-by-Step Solution:
-
Initial Solvent Removal:
-
If a high-boiling solvent was used, perform a co-evaporation with a lower-boiling solvent like toluene or heptane on a rotary evaporator to azeotropically remove the residual high-boiling solvent.
-
For thermally sensitive compounds, utilize a high-vacuum pump at ambient temperature.
-
-
Liquid-Liquid Extraction:
-
Dissolve the oily residue in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer sequentially with:
-
A mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities.
-
Water to remove any remaining water-soluble impurities.
-
Brine (saturated aqueous NaCl solution) to facilitate the separation of the organic and aqueous layers and to begin the drying process.
-
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Initial Purification by Trituration:
-
If the product is expected to be a solid, attempt to induce crystallization by trituration. Add a small amount of a non-polar solvent in which the desired product has low solubility (e.g., hexanes or diethyl ether) to the concentrated residue.
-
Stir or sonicate the mixture. The desired product should precipitate as a solid, while more soluble impurities remain in the solvent.
-
Collect the solid by filtration and wash with a small amount of the cold trituration solvent.
-
-
Proceed to Recrystallization or Chromatography:
-
The resulting solid can then be further purified by recrystallization or column chromatography as detailed in the protocols below.
-
Problem 2: I'm seeing multiple spots on my TLC plate after initial workup, and they are very close together.
Probable Causes:
-
Isomeric Byproducts: The synthesis of substituted indazoles can sometimes lead to the formation of regioisomers, which often have very similar polarities.[6]
-
Structurally Similar Impurities: Incomplete reaction or side reactions can produce compounds with structures and polarities very close to the desired product.
-
Inappropriate TLC Solvent System: The chosen mobile phase may not have sufficient resolving power for the mixture.
Step-by-Step Solution:
-
Optimize the TLC Solvent System:
-
Systematically vary the polarity of your mobile phase. A common starting point for indazole derivatives is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).
-
Try adding a small percentage (0.5-1%) of a third solvent with different characteristics, such as methanol (for increased polarity and hydrogen bonding) or triethylamine (for basic compounds, to reduce tailing).
-
Experiment with different solvent systems entirely, for example, dichloromethane/methanol or toluene/acetone.
-
-
Choose the Right Purification Technique:
-
Column Chromatography: This is the most effective method for separating compounds with similar polarities.[7][8] Use the optimized TLC solvent system as your mobile phase. A rule of thumb is to aim for an Rf value of 0.2-0.4 for the desired compound on the TLC plate for good separation on the column.
-
Recrystallization: If a suitable solvent system can be found where the solubility of the desired product and the main impurity differ significantly with temperature, recrystallization can be a highly effective and scalable purification method.[9][10]
-
Problem 3: My recrystallization attempt resulted in oiling out, not crystal formation.
Probable Causes:
-
Supersaturation Occurred at a Temperature Above the Melting Point: The solution became saturated at a temperature where the compound is a liquid.
-
Presence of Impurities: Impurities can inhibit crystal lattice formation.
-
Inappropriate Solvent Choice: The solvent may be too good a solvent for the compound, preventing it from precipitating, or the compound's solubility may not change significantly with temperature.
Step-by-Step Solution:
-
Modify the Solvent System:
-
If using a single solvent, try adding a co-solvent (an "anti-solvent") in which the compound is poorly soluble. Dissolve the compound in the minimum amount of the hot "good" solvent, and then slowly add the "anti-solvent" dropwise until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly. A common combination for indazoles is THF/water or ethanol/water.[11]
-
Refer to the table below for suggested recrystallization solvents.
-
-
Control the Cooling Rate:
-
Allow the solution to cool to room temperature very slowly. Insulating the flask can help.
-
Once at room temperature, you can then move the flask to a refrigerator and finally an ice bath to maximize crystal recovery.[10]
-
-
Induce Crystallization:
-
Seeding: Add a tiny crystal of the pure product to the cooled, saturated solution.
-
Scratching: Scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The byproducts largely depend on the synthetic route. For instance, if starting from a substituted aniline via diazotization and cyclization, you might encounter unreacted starting material, incompletely cyclized intermediates, or regioisomers if the substitution pattern allows.[3] If the synthesis involves chlorination of an indazole precursor, you could have under-chlorinated (monochloro-indazole) or over-chlorinated (trichloro-indazole) species.
Q2: What is a good starting point for a column chromatography solvent system?
A2: A good starting point for many indazole derivatives is a gradient of ethyl acetate in hexanes (or petroleum ether). Begin with a low polarity mobile phase (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the concentration of ethyl acetate. Monitor the elution using TLC.
Q3: What are the key physical properties of this compound that are relevant for purification?
A3: this compound is a colorless to light yellow solid.[5] It has poor solubility in water but is soluble in many organic solvents like ethanol and dimethylformamide.[5] Its melting point is reported to be in the range of 77-80 °C.[5]
Q4: Can I use reverse-phase chromatography for purification?
A4: Yes, reverse-phase high-performance liquid chromatography (HPLC) can be an excellent technique for purifying small quantities of this compound, especially for achieving very high purity.[12] A typical mobile phase would be a gradient of acetonitrile or methanol in water, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for recrystallization. The choice of solvent is critical and may require some experimentation.
Objective: To purify crude this compound by removing impurities with different solubility profiles.
Materials:
-
Crude this compound
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Condenser (optional, but recommended to prevent solvent loss)
-
Büchner funnel and filter flask
-
Filter paper
-
Recrystallization solvents (see table below)
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.[9][10]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent to just cover the solid.
-
Heating: Gently heat the mixture with stirring. Add small portions of the hot solvent until the solid just dissolves. Avoid adding excess solvent, as this will reduce the yield.[13]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The slower the cooling, the larger and purer the crystals will be.[10] Once at room temperature, the flask can be placed in an ice bath to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation: Suggested Recrystallization Solvents
| Solvent/Solvent System | Rationale |
| Ethanol/Water | Good for moderately polar compounds. Dissolve in hot ethanol, add hot water dropwise until cloudy, then clarify with a few drops of ethanol. |
| Tetrahydrofuran (THF)/Water | Similar to ethanol/water, THF is a strong solvent for many organics.[11] |
| Toluene | A higher boiling point solvent that can be effective for less polar compounds. |
| Hexanes/Ethyl Acetate | A common mixed-solvent system. Dissolve in a minimal amount of hot ethyl acetate and add hexanes until turbidity appears. |
Protocol 2: Purification by Flash Column Chromatography
Objective: To separate this compound from byproducts of similar polarity.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Chromatography column
-
Eluent (e.g., Hexanes/Ethyl Acetate mixture)
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed bed. Add a layer of sand on top to protect the silica surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
Elution: Begin eluting the column with the low-polarity mobile phase. Collect fractions in test tubes.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., from 5% to 10% to 20% ethyl acetate in hexanes) to elute compounds of increasing polarity.
-
Fraction Analysis: Analyze the collected fractions by TLC. Spot each fraction on a TLC plate, elute with the appropriate solvent system, and visualize the spots under a UV lamp.
-
Product Isolation: Combine the fractions that contain the pure desired product (as determined by TLC).
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Visualizations
Purification Workflow Diagram
Caption: General workflow for the purification of this compound.
Troubleshooting Logic Diagram
Caption: Decision-making guide for common purification issues.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Indazole synthesis [organic-chemistry.org]
- 5. chembk.com [chembk.com]
- 6. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Chromatography Columns – Manual, Automated and More | Sartorius [sartorius.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. HPLC/UHPLC Columns for Analysis | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Synthesis of 4,5-Dichloro-1H-indazole
Welcome to the technical support center for the synthesis of 4,5-dichloro-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, we have compiled this resource to address common challenges and provide in-depth, field-proven insights to help you improve the yield and purity of your synthesis.
Core Synthesis Pathway: The Acetyl-Diazotization Route
A robust and frequently employed strategy for constructing substituted indazoles is the Davis-Beirut reaction, which involves the cyclization of an N-acetyl-o-toluidine derivative. For the synthesis of this compound, the logical and most effective starting material is 3,4-dichloro-2-methylaniline . The overall transformation involves three key stages:
-
N-Acetylation: Protection of the amino group to form N-(3,4-dichloro-2-methylphenyl)acetamide. This step also serves to activate the methyl group for the subsequent cyclization.
-
One-Pot Diazotization and Cyclization: The acetylated intermediate is treated with a diazotizing agent, typically an alkyl nitrite like isoamyl nitrite, which triggers an intramolecular cyclization to form the N-acetylated indazole ring.
-
Deacetylation: Removal of the acetyl protecting group under basic conditions to yield the final this compound product.
This multi-step, one-pot cyclization approach is generally favored for its efficiency and avoidance of isolating the often-unstable diazonium salt intermediate.[1]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Q1: My overall yield is consistently low (<50%). What are the most likely causes and how can I improve it?
A1: Low yield is a common complaint that can stem from issues in any of the three main stages. Let's break down the potential culprits:
-
Inefficient N-Acetylation (Step 1): If the initial protection is incomplete, the unreacted aniline can interfere with the subsequent diazotization, leading to undesirable side products.
-
Cause: Insufficient acetic anhydride or presence of moisture.
-
Solution: Ensure you are using at least 3 equivalents of acetic anhydride to drive the reaction to completion and to consume any trace water.[1] Use anhydrous chloroform as the solvent and ensure all glassware is thoroughly dried. Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting aniline spot has completely disappeared.
-
-
Poor Diazotization/Cyclization (Step 2): This is the most critical and often lowest-yielding step.
-
Cause 1: Temperature Control. The formation of the diazonium species is highly temperature-sensitive. While this protocol avoids isolating the salt, temperature still dictates the reaction rate and stability. Temperatures above 60-65°C can lead to decomposition and tar formation.
-
Solution 1: Maintain a stable reaction temperature of 60°C using an oil bath and a temperature controller. Add the isoamyl nitrite slowly and dropwise to manage any exotherm.[2]
-
Cause 2: Diazotizing Agent Quality. Isoamyl nitrite can degrade over time.
-
Solution 2: Use a fresh bottle of isoamyl nitrite or one that has been stored properly under refrigeration and an inert atmosphere. Using at least 2 equivalents is recommended to ensure the reaction goes to completion.[2]
-
-
Incomplete Deacetylation (Step 3): Residual N-acetylated product will reduce the yield of the final compound.
-
Cause: Insufficient base or reaction time. The hydrolysis can be sluggish at low temperatures.
-
Solution: Use a significant excess of lithium hydroxide (approx. 7 equivalents) to ensure complete saponification.[1] Monitor the reaction by TLC. If it stalls, allow the mixture to slowly warm to room temperature for an additional 1-2 hours after the initial period at 0°C.
-
-
Work-up and Purification Losses: The product can be lost during extraction or chromatography.
-
Cause: Insufficient extraction or suboptimal purification.
-
Solution: Extract the final product with a suitable solvent like ethyl acetate multiple times (e.g., 3x). During purification, carefully choose your column chromatography solvent system (e.g., a gradient of ethyl acetate in hexanes) to ensure good separation from byproducts without excessive band broadening.
-
Q2: TLC analysis after Step 2 shows a complex mixture of spots and significant streaking. What's going wrong?
A2: This is a classic sign of side reactions and decomposition, typically originating from the diazotization step.
-
Primary Cause: Diazonium Intermediate Instability. Even when formed in situ, diazonium species can decompose, particularly with electron-withdrawing groups like chlorine on the aromatic ring. This leads to a cascade of radical reactions and the formation of polymeric tar-like substances, which appear as baseline streaking on a TLC plate.
-
Troubleshooting Steps:
-
Re-verify Reagent Purity: Ensure the starting 3,4-dichloro-2-methylaniline is pure. Impurities can initiate decomposition pathways.
-
Strict Temperature Adherence: As mentioned in A1, do not exceed 60°C. Overheating is the most common reason for excessive byproduct formation.
-
Inert Atmosphere: While not always required, running the reaction under an inert atmosphere (Nitrogen or Argon) can sometimes mitigate oxidative side reactions that contribute to the complex mixture.
-
Q3: I'm struggling to purify the final product. Column chromatography gives co-eluting impurities.
A3: Purification of halogenated indazoles can be challenging due to their similar polarity to certain byproducts.
-
Strategy 1: Optimize Column Chromatography.
-
Solvent System: Avoid highly polar solvents like methanol, which can reduce separation efficiency. A shallow gradient of ethyl acetate in hexanes or dichloromethane in hexanes often provides the best results.
-
Sample Loading: Ensure your crude product is fully dissolved in a minimal amount of the initial eluent or a stronger solvent (like dichloromethane) and then adsorbed onto a small amount of silica gel. Dry-loading the sample often yields sharper bands and better separation than wet-loading.
-
-
Strategy 2: Recrystallization.
-
This is often the best method to obtain highly pure material after a preliminary chromatographic pass.
-
Solvent Screening: Test various solvent systems. A good starting point for indazoles is a mixed solvent system like THF/water, ethanol/water, or ethyl acetate/hexanes.[3] Dissolve the crude product in the minimum amount of the hot, more soluble solvent, and then slowly add the less soluble "anti-solvent" until turbidity appears. Allow the solution to cool slowly to promote the formation of well-defined crystals.
-
Frequently Asked Questions (FAQs)
Q1: Why is 3,4-dichloro-2-methylaniline the preferred starting material?
A1: The key to this synthetic strategy is the intramolecular cyclization. The reaction requires an aniline with a methyl group positioned ortho to the amino group. Upon diazotization, the resulting diazonium species is attacked by the nucleophilic carbon of the acetylated methyl group, leading to ring closure and formation of the five-membered pyrazole ring of the indazole system. 3,4-dichloro-2-methylaniline provides the correct arrangement of substituents to yield the desired this compound product.
Q2: What is the specific role of potassium acetate and acetic anhydride in Step 1?
A2: Acetic anhydride is the acetylating agent that reacts with the amino group. Potassium acetate acts as a mild base.[2] Its primary role is to neutralize the acetic acid byproduct formed during the N-acetylation, driving the equilibrium towards the product and preventing the reaction mixture from becoming too acidic, which could lead to unwanted side reactions.
Q3: Why is it critical to keep the deacetylation step (Step 3) at 0°C initially?
A3: The deacetylation reaction using lithium hydroxide is an exothermic process. Adding the base to the reaction mixture at room temperature could cause a rapid temperature increase. While the final indazole product is relatively stable, high temperatures in a strongly basic solution can promote the degradation of other components in the crude mixture, potentially complicating the purification process.[1] Starting at 0°C allows for better control over the reaction's thermal profile.
Q4: Are there alternative synthetic routes that avoid diazotization?
A4: Yes, various methods exist for synthesizing the indazole core, although they may not be as direct for this specific substitution pattern. These include:
-
Palladium-catalyzed C-H amination of hydrazones.[4]
-
Reductive cyclization of o-nitro-ketoximes.[5]
-
[3+2] cycloaddition reactions between arynes and diazo compounds.[6] However, for industrial scale-up and accessibility of starting materials, the diazotization of substituted anilines remains a very common and cost-effective method.[7]
Key Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for structurally analogous compounds.[1][2]
Materials:
-
3,4-dichloro-2-methylaniline
-
Potassium acetate (KOAc)
-
Acetic anhydride
-
Chloroform (anhydrous)
-
Isoamyl nitrite
-
Tetrahydrofuran (THF)
-
Lithium hydroxide (LiOH)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, ice bath, rotary evaporator.
Procedure:
-
Step 1: N-Acetylation
-
To a round-bottom flask, add 3,4-dichloro-2-methylaniline (1.0 eq) and potassium acetate (1.2 eq).
-
Add anhydrous chloroform to create a stirrable suspension.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add acetic anhydride (3.0 eq) dropwise while stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour. Monitor reaction completion by TLC.
-
-
Step 2: Diazotization and Intramolecular Cyclization
-
Heat the reaction mixture from Step 1 to 60°C using an oil bath.
-
Once the temperature is stable, add isoamyl nitrite (2.0 eq) dropwise over 15-20 minutes.
-
Maintain the reaction at 60°C and stir overnight (or until TLC indicates consumption of the acetylated intermediate).
-
-
Step 3: Deacetylation and Work-up
-
Cool the reaction mixture to room temperature.
-
Add water and THF to the flask and cool the resulting biphasic mixture to 0°C in an ice bath.
-
Slowly add solid lithium hydroxide (7.0 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Stir the mixture vigorously at 0°C for 3 hours.
-
Allow the reaction to warm to room temperature and add more water to dissolve the salts.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
-
Purification
-
Purify the crude solid by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization (e.g., from an ethanol/water or THF/water mixture) to obtain the pure product.
-
Data Summary Table
| Parameter | Condition / Reagent | Rationale / Impact on Yield & Purity |
| Starting Material Purity | >98% | Prevents side reactions during diazotization, improving yield and simplifying purification. |
| Acetic Anhydride | 3.0 equivalents | Ensures complete N-acetylation, preventing unreacted aniline from interfering in Step 2. |
| Cyclization Temperature | 60°C (± 2°C) | Optimal balance between reaction rate and stability of the diazonium intermediate. Higher temps cause decomposition; lower temps are too slow.[2] |
| Isoamyl Nitrite | 2.0 equivalents, fresh | Drives the diazotization to completion. Degraded reagent leads to incomplete reaction and low yield. |
| Deacetylation Base | LiOH, 7.0 equivalents | A strong, non-nucleophilic base that effectively hydrolyzes the acetyl group without significant byproduct formation.[1] |
| Purification Method | Column Chromatography followed by Recrystallization | Chromatography provides good initial purification; recrystallization is essential for achieving high analytical purity by removing closely eluting isomers or byproducts. |
References
- 1. benchchem.com [benchchem.com]
- 2. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Indazole synthesis [organic-chemistry.org]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
common side reactions in the dichlorination of 1H-indazole
Welcome to the technical support resource for the dichlorination of 1H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Here, we address common challenges, provide in-depth troubleshooting advice, and explain the chemical principles underlying the side reactions and optimization strategies encountered during this synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: My dichlorination reaction is producing a complex mixture of products with multiple spots on the TLC plate. What is the most likely cause?
This is the most common issue encountered and typically points to a lack of selectivity, leading to several side reactions. The primary culprits are:
-
Over-chlorination: The 1H-indazole ring has multiple sites susceptible to electrophilic attack. Once the first chlorine atom is added, the ring is deactivated, but forcing conditions or excess chlorinating agent can lead to the formation of tri- and even tetra-chlorinated indazoles.[1]
-
Poor Regioselectivity: Dichlorination can occur at various positions on both the pyrazole and benzene portions of the ring system (e.g., 3,5-dichloro, 3,7-dichloro, 4,5-dichloro, etc.). The distribution of these isomers is highly dependent on the reaction conditions and any existing substituents on the indazole core.[1]
-
N-Chlorination: The nitrogen at the N-1 position is nucleophilic and can react with the chlorine source to form an N-Cl bond. This is often an unstable intermediate that can complicate the reaction profile and subsequent work-up.
Initial Recommendation: Begin by carefully controlling your stoichiometry. Use a precise number of equivalents of your chlorinating agent and consider adding it portion-wise or as a solution via syringe pump to avoid localized high concentrations.
Q2: I am aiming for a specific dichlorinated isomer but am getting a mixture. How can I improve regioselectivity?
Regioselectivity in the electrophilic halogenation of indazole is governed by the inherent electronic properties of the heterocyclic system. The C-3 position is often the most nucleophilic and is typically the site of the first chlorination.[2] The position of the second chlorination is then influenced by the deactivating, ortho-, para-directing nature of the first chlorine atom and the directing effects of the fused pyrazole ring.
To improve selectivity:
-
Choice of Chlorinating Agent: Reagents like N-Chlorosuccinimide (NCS) are generally milder and can offer better selectivity than harsher reagents like chlorine gas.[3][4]
-
Solvent Effects: The polarity of the solvent can influence the reactivity of both the indazole and the chlorinating agent. Aprotic solvents like DMF, THF, or chlorinated solvents are common. Experimenting with different solvents can sometimes fine-tune the isomer ratio.
-
Temperature Control: Running the reaction at a lower temperature (-10 °C to 0 °C) can slow the reaction rate and enhance the kinetic preference for the formation of a single isomer.
Q3: How can I distinguish between C-chlorination and N-chlorination byproducts?
Distinguishing between these isomers can be achieved through standard analytical techniques:
-
NMR Spectroscopy:
-
¹H NMR: N-chlorination will result in the disappearance of the characteristic broad N-H proton signal (typically >10 ppm). The chemical shifts of the aromatic protons will also be affected differently compared to C-chlorination.
-
¹³C NMR: The carbon shifts will provide clear evidence of where the chlorine atom has been attached.
-
-
Mass Spectrometry: While both isomers will have the same mass, fragmentation patterns may differ. More importantly, N-chloro indazoles can sometimes be unstable in the mass spectrometer.
-
Stability: N-chloro bonds are often less stable than C-chloro bonds. They may not survive purification by silica gel chromatography or may decompose upon standing. If you observe a product that degrades quickly, it could be an N-chlorinated species.
Troubleshooting Guide: Common Side Reactions & Solutions
This section provides a deeper dive into specific experimental problems and offers structured solutions based on mechanistic principles.
Problem 1: Formation of Over-chlorinated Byproducts (Trichloro- and Tetrachloro-indazoles)
Causality: This occurs when the reaction conditions are too harsh or when excess chlorinating agent is used. The mono- and di-chlorinated products, while less reactive than the starting material, can still undergo further chlorination, especially at elevated temperatures or with prolonged reaction times. Chlorination in an acidic medium, for instance, can yield a mixture of 3-chloro, 3,5-dichloro, and 3,5,7-trichloro-1H-indazoles non-regioselectively.[1]
Troubleshooting Workflow
Caption: Workflow for troubleshooting over-chlorination.
Recommended Protocol Adjustments:
| Parameter | Standard Condition | Recommended Adjustment | Rationale |
| Chlorinating Agent Eq. | > 2.5 equivalents | 2.0 - 2.2 equivalents | Minimizes excess reagent available for subsequent chlorination of the desired product. |
| Addition Method | Single portion at start | Slow addition of a solution of the agent over 1-2 hours | Prevents localized "hot spots" of high reagent concentration that drive over-reaction. |
| Temperature | Room Temperature (20-25 °C) | 0 °C to -10 °C | Reduces the overall reaction rate, increasing the kinetic selectivity for dichlorination over trichlorination. |
| Monitoring | Timed (e.g., 4 hours) | Active monitoring via TLC or LC-MS | Allows the reaction to be quenched as soon as the starting material is consumed and before significant over-chlorination occurs. |
Problem 2: Competing N-Chlorination Side Reaction
Causality: The N-H proton of the pyrazole ring is acidic, and its conjugate base (the indazolide anion) is a potent nucleophile. In the presence of a base, or even with a sufficiently electrophilic chlorine source, the N-1 nitrogen can attack the chlorinating agent. While 1H-indazole is the more stable tautomer, the reactivity at both N-1 and N-2 positions must be considered.[5][6]
Mechanistic Insight: C- vs. N-Chlorination
The reaction proceeds via electrophilic attack. The desired C-chlorination is an electrophilic aromatic substitution, while the undesired N-chlorination is a direct reaction at the nucleophilic nitrogen center.
Caption: Competing pathways for C- and N-chlorination.
Solutions to Suppress N-Chlorination:
-
Acidic Conditions: Performing the reaction in the presence of a protic acid (like acetic acid) or a Lewis acid can protonate the nitrogen atoms. This makes them less nucleophilic and deactivates them towards electrophilic attack, thereby favoring C-chlorination. However, be aware that this can also deactivate the entire ring system, potentially requiring slightly harsher conditions to achieve C-chlorination.[1]
-
N-Protection Strategy: For syntheses where N-chlorination is a persistent and significant issue, a protection-deprotection sequence is a robust solution.
-
Protection: Protect the N-1 position with a suitable group, such as a Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) group.
-
Dichlorination: Perform the dichlorination on the N-protected indazole. The absence of the N-H proton completely prevents N-chlorination.
-
Deprotection: Remove the protecting group under appropriate conditions (e.g., TFA for Boc) to yield the desired N-H dichlorinated indazole.
-
Problem 3: Low Yield and Incomplete Conversion
Causality: If your reaction stalls and fails to consume the starting material or mono-chlorinated intermediate, it could be due to several factors:
-
Substrate Deactivation: The first chlorine atom added to the ring is electron-withdrawing and deactivates the ring towards further electrophilic substitution. The second chlorination is therefore significantly slower than the first.
-
Insufficiently Reactive Chlorinating Agent: The chosen reagent (e.g., NCS) may not be electrophilic enough to overcome the deactivation of the mono-chlorinated intermediate, especially at low temperatures.[3]
-
Reagent Decomposition: Some chlorinating agents can be sensitive to moisture or light and may decompose over the course of the reaction.
Strategies to Drive the Reaction to Completion:
| Strategy | Action | Considerations & Pitfalls |
| Increase Temperature | Gradually warm the reaction from 0 °C to room temperature after the initial phase. | This is the simplest approach but may decrease regioselectivity and increase the formation of over-chlorinated byproducts. Proceed with caution and careful monitoring. |
| Use a More Potent Reagent | Switch from NCS to a more powerful chlorinating agent like sulfuryl chloride (SO₂Cl₂) or use an activator for NCS. | Harsher reagents can be less selective. Handle with appropriate safety precautions in a fume hood. |
| Increase Reagent Equivalents | Increase the equivalents of the chlorinating agent from ~2.1 to ~2.5-3.0 eq. | This directly increases the risk of over-chlorination. This strategy should be combined with slow addition and low temperature to maintain control. |
| Change Solvent | Switch to a more polar solvent like DMF or NMP. | Solvents can significantly alter reaction kinetics. A change in solvent may also alter the regioselectivity, so re-optimization may be necessary. |
References
- 1. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 2. soc.chim.it [soc.chim.it]
- 3. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
stability issues of 4,5-dichloro-1H-indazole under acidic or basic conditions
Technical Support Center: 4,5-dichloro-1H-indazole
A Guide to Understanding and Managing Stability in Experimental Settings
Welcome to the technical support center for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this compound in their work. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you anticipate, troubleshoot, and manage stability issues effectively. This compound is a valuable building block, but its halogenated, heterocyclic structure presents specific stability challenges under both acidic and basic conditions. This guide will equip you with the knowledge to ensure the integrity of your experiments and the quality of your results.
Frequently Asked Questions (FAQs)
Q1: I've noticed a new, more polar spot on my TLC plate after an acidic workup of my reaction containing this compound. What could it be?
This is a common observation and likely indicates acid-catalyzed degradation. Under acidic conditions, the indazole ring can be protonated, which may activate it towards nucleophilic attack by water (hydrolysis) or other nucleophiles present in your mixture. This can lead to the formation of hydroxylated species or even ring-opened byproducts, which are typically more polar.
Q2: My reaction mixture turned dark after adding a strong base (e.g., NaOH, KOH) to a solution of this compound. Is this normal?
Darkening of the reaction mixture upon addition of a strong base often signals decomposition. The N-H proton of the indazole ring is acidic (pKa ≈ 13.86) and can be readily deprotonated by a strong base.[1] The resulting indazolide anion may be less stable, potentially undergoing oxidative degradation or other complex decomposition pathways, especially if trace metals or oxygen are present.
Q3: I am performing a reaction that requires heating in a protic solvent. Will my this compound be stable?
Caution is advised. Heating in protic solvents, especially under non-neutral pH conditions, can accelerate degradation. The stability is highly dependent on the specific solvent, temperature, and pH. We recommend running a small-scale control experiment where you heat this compound under your proposed reaction conditions (without other reagents) to assess its stability first.
Q4: What are the ideal storage conditions for this compound?
To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[2][3] The compound is sensitive to light, heat, and air.[4] Storing it under an inert atmosphere (e.g., argon or nitrogen) is recommended for maximum shelf-life.
Troubleshooting Guide: Diagnosing and Solving Stability Issues
Encountering unexpected results can be frustrating. This guide provides a logical workflow to help you identify the root cause of potential degradation.
Initial Observation: Low Yield, Unexpected Byproducts, or Assay Inconsistency
Use the following workflow to troubleshoot the stability of this compound in your specific application.
Caption: Troubleshooting workflow for this compound stability.
Understanding the Chemistry: Proposed Degradation Pathways
To effectively troubleshoot, it's crucial to understand the potential chemical transformations. While specific degradation products depend on the exact conditions, we can propose general mechanisms based on the known reactivity of indazoles and halogenated aromatics.
Proposed Mechanism Under Acidic Conditions (Hydrolysis)
Under acidic conditions, the indazole ring is likely protonated at the N2 position. This increases the electrophilicity of the ring system. The electron-withdrawing nature of the two chlorine atoms further activates the benzene portion of the molecule to nucleophilic attack. Water, acting as a nucleophile, can attack one of the chlorinated carbons, leading to a substitution reaction (hydrolysis) to form a chloro-hydroxy-indazole derivative.
Proposed Mechanism Under Basic Conditions
In the presence of a strong base, the N1 proton is removed to form a resonance-stabilized indazolide anion. This anion is more electron-rich than the neutral molecule. While this might decrease susceptibility to nucleophilic attack, it significantly increases its sensitivity to oxidation. In the presence of air (oxygen), single-electron transfer (SET) processes can occur, leading to radical species that can dimerize or undergo further complex decomposition, often resulting in polymeric, discolored materials.
Caption: Proposed degradation pathways under acidic and basic conditions.
Protocols for Stability Assessment
Proactive assessment of stability is a cornerstone of robust process development and is mandated by regulatory bodies like the ICH for pharmaceutical development.[5]
Protocol 1: Forced Degradation (Stress Testing)
This protocol is designed to intentionally degrade the sample to identify potential degradation products and assess the stability-indicating nature of your analytical method.[6][7]
Objective: To determine the degradation profile of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
-
Heating block or oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Stress Conditions Setup: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of water.
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 1 M HCl | 60 °C | 24 hours |
| Base Hydrolysis | 1 M NaOH | 60 °C | 2 hours |
| Oxidation | 30% H₂O₂ | Room Temp | 24 hours |
| Thermal | Solid Compound | 80 °C | 48 hours |
| Photolytic | Solution (in quartz cuvette) | Room Temp | Expose to ICH-compliant light source |
-
Sample Quenching & Analysis:
-
After the specified duration, cool the vials to room temperature.
-
For the acid hydrolysis sample, neutralize with an equivalent amount of 1 M NaOH.
-
For the base hydrolysis sample, neutralize with an equivalent amount of 1 M HCl.
-
Dilute all samples (including the control, oxidative, and thermal samples) to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).
-
Analyze all samples by a suitable stability-indicating HPLC method (e.g., a gradient C18 method).
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage degradation of the parent peak.
-
Note the retention times and relative peak areas of any new impurity peaks. Aim for 5-20% degradation to ensure that secondary degradation is minimized.
-
References
- 1. caribjscitech.com [caribjscitech.com]
- 2. aksci.com [aksci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. chembk.com [chembk.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biomedres.us [biomedres.us]
Technical Support Center: Troubleshooting N1 vs. N2 Alkylation of Substituted Indazoles
Welcome to the technical support center for navigating the complexities of N-alkylation of substituted indazoles. The regioselective functionalization of the indazole scaffold is a persistent challenge in medicinal chemistry and drug development.[1][2][3][4] The two nitrogen atoms of the indazole ring, N1 and N2, exhibit distinct yet competitive nucleophilicity, often leading to mixtures of regioisomers.[5] This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights to troubleshoot and optimize your reactions for selective N1 or N2 alkylation.
The biological activity of N-alkylated indazoles is critically dependent on the position of the alkyl substituent, making regiocontrol paramount.[6] This guide moves beyond simple protocols to explain the why behind the how, grounding our recommendations in mechanistic principles and empirical data.
The Core Challenge: Tautomerism and Ambident Nucleophilicity
The heart of the N1 vs. N2 selectivity issue lies in the tautomeric nature of the indazole ring and the ambident nucleophilicity of the resulting indazolide anion.[7] The 1H-indazole tautomer is generally the more thermodynamically stable form.[2][3][5][8] However, upon deprotonation, the resulting anion has significant electron density on both nitrogen atoms, making both susceptible to electrophilic attack.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of N1 and N2 isomers in my indazole alkylation?
This is the most common issue encountered. The formation of a mixture of N1 and N2 isomers is a direct consequence of the competing reactivity of the two nitrogen atoms in the indazole ring.[5][9][10] The final product ratio is a delicate balance of several factors, including:
-
Steric and Electronic Effects of Substituents: The size and electronic nature of groups on the indazole ring can dramatically influence the accessibility and nucleophilicity of the adjacent nitrogen atoms.
-
Reaction Conditions: The choice of base, solvent, temperature, and even the counter-ion of the base can shift the selectivity towards either N1 or N2.[2][3]
-
Kinetic vs. Thermodynamic Control: Reaction conditions can favor either the faster-forming product (kinetic control) or the more stable product (thermodynamic control).[11][12][13][14]
Troubleshooting Guide: Steering Regioselectivity
This section provides a structured approach to troubleshooting common problems encountered during the N-alkylation of substituted indazoles.
Issue 1: Poor Selectivity - Obtaining a Mixture of N1 and N2 Isomers
Root Cause Analysis: Unoptimized reaction conditions are the primary cause of poor regioselectivity. The interplay between the base, solvent, and indazole substituents dictates the reaction outcome.
Solutions & Strategies:
For Preferential N1-Alkylation (Generally the Thermodynamic Product):
-
The NaH/THF System: A widely successful strategy for achieving high N1 selectivity involves the use of sodium hydride (NaH) in an aprotic, non-polar solvent like tetrahydrofuran (THF).[1][2][3][9][15]
-
Influence of C3-Substituents: Electron-withdrawing groups at the C3 position, such as esters (-CO₂Me) or ketones (-COMe), significantly enhance N1 selectivity, especially when using the NaH/THF system.[1][2][9]
-
Alternative High N1-Selectivity Conditions: The use of cesium carbonate (Cs₂CO₃) in dioxane has also been reported to provide excellent N1 selectivity, possibly through a similar chelation mechanism.[9][17]
For Preferential N2-Alkylation (Often the Kinetic Product):
-
Steric Hindrance at C7: Bulky substituents at the C7 position can sterically block the N1 position, thereby favoring alkylation at N2.[9]
-
Electron-Withdrawing Groups at C7: Interestingly, electron-withdrawing groups like -NO₂ or -CO₂Me at the C7 position have been shown to promote excellent N2 regioselectivity.[1][2][3][15][18]
-
Mitsunobu Conditions: The Mitsunobu reaction (using an alcohol, triphenylphosphine, and an azodicarboxylate like DIAD or DEAD) often shows a preference for the N2 position.[2][3][5]
-
Acid-Catalyzed Alkylation: A novel approach using triflic acid (TfOH) as a catalyst with diazo compounds as alkylating agents has demonstrated high selectivity for the N2 position.[19] Similarly, TfOH or Cu(II) triflate can promote selective N2-alkylation with alkyl 2,2,2-trichloroacetimidates.[20]
Workflow for Optimizing Regioselectivity
Caption: Troubleshooting workflow for poor N1/N2 regioselectivity.
Issue 2: Low or No Reactivity
Root Cause Analysis: This can stem from several factors, including an insufficiently strong base, steric hindrance preventing the approach of the electrophile, or deactivation of the nucleophile.
Solutions & Strategies:
-
Base Strength: For complete deprotonation of the indazole, a strong base is often necessary. If weaker bases like K₂CO₃ or Cs₂CO₃ are ineffective, switching to a stronger base like NaH is a logical step.[5]
-
Steric Hindrance: Extremely bulky substituents at the C7 position can hinder the approach to N1, and bulky groups at C3 can similarly affect N2.[9] If the alkylating agent is also large, this can exacerbate the problem. Consider using a less bulky alkylating agent if possible. For example, a lack of reactivity was observed for 7-carboxylate indazole, likely due to steric effects.[10]
-
Temperature: Some alkylations may require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider increasing the temperature, but be aware this could also affect the N1/N2 ratio by favoring the thermodynamic product.[12]
Issue 3: Difficulty Separating N1 and N2 Isomers
Root Cause Analysis: N1 and N2 alkylated indazoles can have very similar polarities, making their separation by standard column chromatography challenging.[9]
Solutions & Strategies:
-
Reaction Optimization: The most effective strategy is to optimize the reaction to maximize the formation of the desired isomer, thereby minimizing the separation challenge.[9]
-
Advanced Chromatography: Utilize high-performance column chromatography with a shallow solvent gradient to improve resolution.
-
Derivatization: In difficult cases, consider a derivatization strategy. React the mixture with a reagent that selectively modifies one isomer, facilitating separation. The directing group can then be removed in a subsequent step.
Summary of Influencing Factors on Regioselectivity
| Factor | Condition Favoring N1-Alkylation | Condition Favoring N2-Alkylation | Rationale |
| Base/Solvent | NaH in THF; Cs₂CO₃ in Dioxane[2][3][9][17] | Weaker bases (K₂CO₃) in polar solvents (DMF) may give mixtures, but specific conditions can favor N2[5]. Acid catalysis (TfOH)[19]. | Tight ion pair formation with Na⁺ or Cs⁺ sterically hinders N2[3]. Acid catalysis proceeds through a different mechanism[8]. |
| Substituents | Electron-withdrawing group at C3[1][2]. | Bulky or electron-withdrawing group at C7[1][2][3][9]. | C3-EWG may participate in chelation with the cation, blocking N2[3]. C7-substituent sterically blocks N1. |
| Reaction Type | Standard SN2 with specific base/solvent systems. | Mitsunobu reaction[2][3][5]. | The Mitsunobu reaction proceeds through a different intermediate, which can alter the regiochemical outcome. |
| Control | Thermodynamic Control (often higher temperatures, longer reaction times)[2][3] | Kinetic Control (often lower temperatures)[6] | The 1H-tautomer and subsequent N1-alkylated product are generally more stable[2][3][5]. |
Experimental Protocols
Protocol 1: Highly Selective N1-Alkylation (NaH/THF Method)
This protocol is optimized for achieving high N1-regioselectivity, particularly for indazoles with C3-substituents.[9][16]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the substituted 1H-indazole (1.0 eq.).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.1 eq.) dropwise.
-
Reaction Monitoring: Stir the reaction at room temperature or heat as necessary (e.g., 50 °C) for 16-24 hours, monitoring completion by LC-MS or TLC.[16]
-
Workup: Carefully quench the reaction at 0 °C with the slow addition of saturated aqueous NH₄Cl. Extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography.[9]
Protocol 2: Selective N2-Alkylation (Mitsunobu Reaction)
This method often provides good selectivity for the N2 position.[5]
-
Preparation: In a round-bottom flask, dissolve the 1H-indazole (1.0 eq.), the desired alcohol (1.5 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight, monitoring for completion.
-
Purification: Upon completion, concentrate the reaction mixture under reduced pressure and purify directly by flash column chromatography to isolate the N2-alkylated product.[5]
General N-Alkylation Workflow Diagram
Caption: A generalized workflow for the N-alkylation of indazoles.
References
- 1. research.ucc.ie [research.ucc.ie]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wuxibiology.com [wuxibiology.com]
- 9. benchchem.com [benchchem.com]
- 10. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jackwestin.com [jackwestin.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 14. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 19. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
optimizing reaction conditions for the synthesis of 4,5-dichloro-1H-indazole
Welcome to the technical support center for the synthesis of 4,5-dichloro-1H-indazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, practical solutions for optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and adapt the procedure effectively.
Overview of Recommended Synthetic Route
The most reliable and frequently adapted method for synthesizing substituted indazoles, including this compound, is the intramolecular cyclization of a diazotized aniline derivative. The recommended starting material is 3,4-dichloroaniline. The synthesis proceeds through a robust three-step sequence:
-
N-Acetylation: Protection of the amino group in 3,4-dichloroaniline to form N-(3,4-dichlorophenyl)acetamide. This step activates the molecule for the subsequent cyclization.[1]
-
One-Pot Diazotization and Cyclization: Formation of a diazonium salt intermediate from the acetylated aniline, which then undergoes intramolecular cyclization to yield the N-acetylated indazole ring.[1]
-
Deacetylation: Removal of the acetyl protecting group to yield the final target, this compound.
This pathway is advantageous due to its use of readily available starting materials and its well-documented success for analogous structures.[1][2]
Caption: Overall three-step synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is 3,4-dichloroaniline the recommended starting material?
A: The selection of 3,4-dichloroaniline is based on the desired substitution pattern of the final product. In the key diazotization and cyclization step, the newly formed pyrazole ring is fused to the benzene ring. The cyclization occurs via an electrophilic attack of the diazonium group onto the aromatic ring at the position ortho to the original amino group. Starting with 3,4-dichloroaniline ensures that this cyclization leads directly to the 4,5-dichloro substitution pattern on the resulting indazole core.
Q2: Can you explain the mechanism of the key cyclization step?
A: Certainly. This reaction is a classic example of diazonium salt chemistry.
-
Diazotization: The N-acetylated aniline reacts with isopentyl nitrite (an alkyl nitrite) under heating. The alkyl nitrite serves as a source of the nitrosonium ion (NO⁺). This ion attacks the nitrogen of the acetamide, leading to an N-nitroso intermediate.
-
Intermediate Formation: Through a series of proton transfers and rearrangements, a diazonium ion is formed.
-
Intramolecular Cyclization: The diazonium group is a superb leaving group (N₂ gas). The key cyclization step involves an intramolecular electrophilic aromatic substitution, where the carbon atom ortho to the original amino group attacks the terminal nitrogen of the diazonium salt, displacing the other nitrogen atom and forming the five-membered pyrazole ring. The evolution of nitrogen gas drives the reaction forward.[1]
Q3: Are there viable alternative synthetic routes to consider?
A: Yes, another notable method is the Japp-Klingemann reaction .[3][4] This reaction synthesizes hydrazones from β-keto-esters and aryl diazonium salts.[3][5] The resulting hydrazone can then be cyclized, often via Fischer indole synthesis conditions, to form the indazole ring.[3] This method could be advantageous if you need to introduce a substituent at the 3-position of the indazole ring by choosing an appropriately substituted β-keto-ester. However, for the direct synthesis of this compound, the diazotization of 3,4-dichloroaniline is generally more straightforward.[6][7]
Q4: What are the most critical safety precautions for this synthesis?
A: Safety is paramount. Please consider the following:
-
Acetic Anhydride: Corrosive and a lachrymator. Handle only in a well-ventilated fume hood while wearing gloves and safety goggles.
-
Isopentyl Nitrite: Highly flammable and volatile. Avoid heat sources and sparks. It is also a vasodilator; avoid inhaling vapors.
-
Diazonium Intermediates: While generally used in-situ, aryl diazonium salts can be explosive when isolated and dry. Always keep them in solution and handle them with care, especially avoiding high temperatures and friction.
-
Pressure Build-up: The cyclization step evolves nitrogen gas.[1] Ensure the reaction vessel is not sealed and is properly vented to prevent pressure build-up.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Caption: A logical workflow for troubleshooting low product yield.
Problem 1: The reaction yield is significantly lower than expected.
-
Probable Cause A: Incomplete N-acetylation (Step 1).
-
Diagnosis: Before proceeding to step 2, run a Thin-Layer Chromatography (TLC) of the reaction mixture. If a spot corresponding to the starting 3,4-dichloroaniline is still present, the reaction is incomplete.
-
Solution:
-
Reagent Purity: Ensure the acetic anhydride is fresh and has not hydrolyzed to acetic acid.
-
Reaction Time: Allow the reaction to stir for the full hour at room temperature after the initial addition at 0°C.[1]
-
Stoichiometry: Verify that at least 1.2 equivalents of potassium acetate and 3.0 equivalents of acetic anhydride were used.[1]
-
-
-
Probable Cause B: Decomposition of the diazonium salt intermediate (Step 2).
-
Diagnosis: This is often indicated by the formation of dark, tarry byproducts and vigorous, uncontrolled gas evolution.
-
Solution:
-
Temperature Control: Strict temperature control is crucial. Maintain the reaction mixture at the specified temperature (e.g., 60°C) without overheating.[2] Overheating can cause the diazonium salt to decompose into highly reactive species, leading to polymerization and side reactions.
-
Reagent Quality: Use fresh isopentyl nitrite. Older stock may have degraded, leading to inefficient diazotization.
-
-
-
Probable Cause C: Incomplete deacetylation (Step 3).
-
Diagnosis: TLC analysis of the crude product shows a significant spot corresponding to the N-acetylated indazole intermediate.
-
Solution:
-
Stoichiometry of Base: The protocol calls for a large excess of lithium hydroxide (LiOH), typically around 7.0 equivalents.[1][2] Ensure this amount is accurately added.
-
Temperature and Time: The hydrolysis is performed at 0°C for 3 hours.[1][2] Ensure the temperature is maintained and allow the full reaction time for the hydrolysis to complete.
-
-
Problem 2: The final product is difficult to purify and contains multiple impurities.
-
Probable Cause A: Formation of phenolic byproducts.
-
Diagnosis: The diazonium salt intermediate can react with water (if present) to form phenol derivatives, which can be difficult to separate.
-
Solution:
-
Anhydrous Conditions (Step 1 & 2): While the final deacetylation is aqueous, the initial acetylation and cyclization steps benefit from reasonably dry conditions to minimize side reactions. Use dry chloroform.
-
Purification: If phenolic impurities are suspected, a mild basic wash (e.g., with aqueous sodium bicarbonate) during the workup can help remove them. Final purification by column chromatography is highly recommended over recrystallization for removing persistent impurities.[1]
-
-
-
Probable Cause B: Over-chlorination or formation of other isomers.
-
Diagnosis: Mass spectrometry or NMR of the final product shows species with more than two chlorine atoms or indicates a mixture of isomers.
-
Solution: This is not a common issue with the recommended synthetic route, as the chlorine atoms are introduced via the starting material. However, if you are developing a route involving direct chlorination of an indazole core, this is a major concern. To improve regioselectivity in such cases, consider using protecting groups on the indazole nitrogen and controlling reaction temperature carefully.[8]
-
Problem 3: The reaction stalls and fails to proceed to completion.
-
Probable Cause A: Inactive diazotizing agent.
-
Diagnosis: Little to no gas evolution is observed upon heating in Step 2, and TLC shows only the acetylated starting material.
-
Solution: As mentioned, isopentyl nitrite is the most likely culprit. Purchase a fresh bottle from a reputable supplier. Store it refrigerated and protected from light.
-
-
Probable Cause B: Incorrect pH or reaction medium.
-
Diagnosis: The reaction appears sluggish despite active reagents.
-
Solution: The presence of potassium acetate in the first step is not just a base but also helps buffer the reaction.[2] Ensure it is fully dissolved or well-suspended. The choice of solvent (chloroform) is also important for the initial steps.[1][2]
-
Optimized Experimental Protocol
This protocol is adapted from established procedures for analogous compounds and is optimized for the synthesis of this compound.[1][2]
| Parameter | Step 1: N-Acetylation | Step 2: Diazotization/Cyclization | Step 3: Deacetylation |
| Starting Material | 3,4-Dichloroaniline (1.0 eq) | N-(3,4-dichlorophenyl)acetamide (from Step 1) | 1-Acetyl-4,5-dichloro-1H-indazole (from Step 2) |
| Key Reagents | Acetic Anhydride (3.0 eq), Potassium Acetate (1.2 eq) | Isopentyl Nitrite (2.0 eq) | Lithium Hydroxide (LiOH) (7.0 eq) |
| Solvent(s) | Chloroform | Chloroform (from Step 1) | THF / Water |
| Temperature | 0°C to 25°C | 60°C | 0°C |
| Time | 1 hour | Overnight (approx. 12-16 hours) | 3 hours |
Step-by-Step Methodology:
Step 1: Synthesis of N-(3,4-dichlorophenyl)acetamide
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dichloroaniline (1.0 eq) and potassium acetate (1.2 eq) in chloroform.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add acetic anhydride (3.0 eq) dropwise to the stirred mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.
-
Monitor the reaction's progress by TLC. The product from this step is typically used directly in the next step without isolation.[1]
Step 2: Synthesis of 1-Acetyl-4,5-dichloro-1H-indazole
-
To the reaction mixture from Step 1, heat the system to 60°C.
-
Add isopentyl nitrite (2.0 eq) dropwise. Caution: Nitrogen gas will evolve. Ensure the system is vented.
-
Stir the reaction mixture at 60°C overnight.
-
Monitor the reaction by TLC for the disappearance of the acetylated aniline and the formation of the acetylated indazole.
Step 3: Synthesis of this compound
-
After the reaction in Step 2 is complete, cool the mixture to room temperature.
-
Add water and tetrahydrofuran (THF) to the reaction mixture and cool to 0°C in an ice bath.
-
Slowly and portion-wise, add lithium hydroxide (LiOH) (7.0 eq) to the cooled mixture.
-
Stir vigorously at 0°C for 3 hours, monitoring the deacetylation by TLC.
-
Upon completion, add more water and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 3. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. researchgate.net [researchgate.net]
- 6. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles [mdpi.com]
- 7. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Analytical Strategies for Impurity Profiling of 4,5-Dichloro-1H-indazole
This technical support guide is designed for researchers, analytical scientists, and drug development professionals working with 4,5-dichloro-1H-indazole. Its purpose is to provide practical, in-depth solutions to common challenges encountered during the analytical detection and quantification of impurities. The content is structured in a question-and-answer format to directly address specific experimental issues, ensuring both scientific integrity and immediate applicability in a laboratory setting.
Introduction: The Criticality of Impurity Analysis
This compound is a key heterocyclic building block in medicinal chemistry. As with any active pharmaceutical ingredient (API) or intermediate, controlling impurities is a critical issue governed by strict regulatory standards.[1] The International Council for Harmonisation (ICH) guidelines, particularly Q3A(R2) for new drug substances, mandate the reporting, identification, and qualification of impurities to ensure the safety and efficacy of the final drug product.[2] This guide provides troubleshooting frameworks and validated methodologies to meet these stringent requirements.
Understanding Potential Impurities in this compound
Effective impurity detection begins with understanding the potential sources of these unwanted compounds. Impurities can arise from various stages of the manufacturing process.
Common Sources of Impurities:
-
Starting Materials: Unreacted starting materials or impurities within them.
-
Intermediates: Incomplete conversion of intermediates to the final product.
-
By-products: Formed from side reactions during the synthesis, such as over-chlorination leading to trichloro- or tetrachloro-indazole species.[3]
-
Reagents and Solvents: Residual reagents, catalysts, or solvents used in the synthesis and purification steps.[4]
-
Degradation Products: Formed during storage or exposure to light, heat, or humidity.
A hypothetical synthetic pathway can help predict potential process-related impurities. For instance, a common route to indazoles involves the cyclization of hydrazones.[5][6]
| Potential Impurity Class | Specific Example | Origin | Recommended Primary Analytical Technique |
| Isomeric Impurities | 5,6-dichloro-1H-indazole | Non-selective chlorination or rearrangement | HPLC, LC-MS |
| Over-chlorination Products | 4,5,7-trichloro-1H-indazole | Harsh chlorinating conditions | HPLC, LC-MS |
| Unreacted Intermediates | e.g., a chlorinated phenylhydrazone | Incomplete cyclization | HPLC, LC-MS |
| Residual Solvents | Toluene, Dimethylformamide (DMF) | Synthesis and purification | Headspace GC-MS |
High-Performance Liquid Chromatography (HPLC): The Workhorse Technique
HPLC is the primary method for separating and quantifying non-volatile organic impurities in pharmaceutical compounds.[7][8] A well-developed reversed-phase HPLC (RP-HPLC) method is essential for robust impurity profiling of this compound.
HPLC Troubleshooting and FAQs
Question: How do I develop a robust RP-HPLC method for separating this compound from its potential impurities, particularly isomers?
Answer: Method development should be systematic. Start with a C18 column, as it is a versatile and common choice.[9] Use a mobile phase consisting of an aqueous buffer (e.g., phosphate or formate buffer, pH 3.0) and an organic modifier like acetonitrile or methanol. Acetonitrile is often preferred for its lower UV absorbance and viscosity.[10]
The key is to optimize the separation (selectivity) between the main peak and its closely eluting impurities.
-
Gradient Elution: Start with a broad gradient (e.g., 5% to 95% acetonitrile over 30 minutes) to determine the approximate elution conditions for all components.
-
Focus the Gradient: Once you have an initial separation, create a shallower gradient around the elution time of your key impurities to maximize resolution.
-
Optimize pH: The ionization state of indazole and its impurities can be manipulated by adjusting the mobile phase pH. Since indazole is a weak base, working at a lower pH (e.g., 2.5-4.0) can improve peak shape and alter selectivity.
-
Column Chemistry: If a standard C18 column fails to resolve critical pairs, consider alternative stationary phases. A phenyl-hexyl column can offer different selectivity for aromatic compounds through pi-pi interactions.
Question: I'm seeing poor peak shape (tailing) for my main this compound peak. What are the likely causes and solutions?
Answer: Peak tailing is a common issue and typically points to secondary interactions between the analyte and the stationary phase, or extra-column effects.
-
Cause 1: Silanol Interactions: Residual, un-capped silanol groups on the silica support can interact with the basic nitrogen of the indazole ring.
-
Solution: Use a modern, end-capped C18 column. Lowering the mobile phase pH to around 2.5-3.0 will protonate the silanols, minimizing these interactions. Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can also help, but this is often not ideal for MS compatibility.
-
-
Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Reduce the injection volume or the sample concentration.[11] A good practice is to dilute the sample until the peak shape improves.
-
-
Cause 3: Column Void or Contamination: A void at the column inlet or strongly retained contaminants can disrupt the sample band.
Question: My retention times are shifting between injections. How can I improve reproducibility?
Answer: Retention time stability is critical for reliable identification and quantification.
-
Ensure Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection, especially in gradient methods. Allow at least 10 column volumes for equilibration.[13]
-
Control Temperature: Use a column oven to maintain a constant temperature (e.g., 30 °C). Fluctuations in ambient temperature can cause significant shifts in retention.[13]
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly degassed to prevent pump cavitation.[13] If preparing a buffered mobile phase, always measure components accurately and ensure the buffer is fully dissolved.[10]
-
Check for Leaks: Inspect the system for any leaks, particularly between the pump and the injector, as this will affect the flow rate and pressure.[11][12]
Caption: A logical workflow for troubleshooting common HPLC issues.
Protocol 1: RP-HPLC Method for Impurity Profiling
-
Instrumentation: HPLC system with UV/PDA detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm (or optimal wavelength determined by UV scan).
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) %B 0.0 10 25.0 80 30.0 80 30.1 10 | 35.0 | 10 |
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent). The final concentration will be ~1 mg/mL.
-
-
Analysis Sequence:
-
Inject a blank (diluent) to ensure the system is clean.
-
Inject a reference standard solution to establish retention time and peak area.
-
Inject the sample solution.
-
Calculate impurity levels using area normalization or against a qualified reference standard.
-
Gas Chromatography (GC) for Volatile Impurities
GC is the preferred technique for analyzing volatile and semi-volatile impurities, most notably residual solvents.[4][14] Due to the relatively low volatility of this compound itself, GC is not suitable for analyzing process-related impurities without derivatization.
GC Troubleshooting and FAQs
Question: When is GC a suitable technique for analyzing impurities in this compound?
Answer: GC, specifically Headspace GC with Flame Ionization Detection (FID) or Mass Spectrometry (MS), is the gold-standard method for identifying and quantifying residual solvents as outlined in ICH Q3C and USP <467>.[2][4] You would use this technique to test for solvents used during the synthesis and purification, such as toluene, hexane, or DMF. The high temperature of the GC inlet would cause the non-volatile API to remain in the inlet liner, while the volatile solvents are transferred to the column for separation.
Question: I need to analyze for a semi-volatile impurity that is not amenable to HPLC. Can I use GC?
Answer: Yes, but derivatization may be required. If an impurity has poor volatility or contains polar functional groups (-NH), it can exhibit poor peak shape and thermal degradation in a GC system. Derivatization converts the analyte into a more volatile and thermally stable compound. For the -NH group on the indazole ring, silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common strategy to improve its chromatographic behavior for GC analysis.[15]
Structural Elucidation with MS and NMR
When an unknown impurity is detected, hyphenated techniques are required for structural identification.
MS and NMR FAQs
Question: How can I use LC-MS to identify an unknown impurity peak from my HPLC analysis?
Answer: LC-MS is a powerful tool that provides the molecular weight of an unknown compound.[1][14]
-
Obtain Mass Spectrum: Using an LC-MS system with the same chromatographic conditions as your HPLC method, obtain the mass spectrum for the unknown peak. The molecular ion (e.g., [M+H]⁺ in positive ion mode) will give you the molecular weight.
-
Isotopic Pattern: For a compound containing two chlorine atoms like this compound, the isotopic pattern is highly characteristic. You will see a cluster of peaks for the molecular ion: M, M+2, and M+4, with a relative intensity ratio of approximately 9:6:1. This pattern is a definitive marker for a dichloro-substituted compound and can confirm if your impurity also contains two chlorine atoms.
-
Propose a Structure: Based on the molecular weight and knowledge of the synthetic process, you can propose potential structures. For example, if your API has a MW of 187.02 and you find an impurity with a MW of 221.46, this corresponds to the addition of a chlorine atom (mass ~35.5), strongly suggesting a trichloro-indazole impurity.
Question: NMR shows unexpected signals in my "pure" sample. How do I proceed with structural elucidation?
Answer: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule and is the ultimate tool for unambiguous structure confirmation.[16][17][18]
-
¹H NMR: The proton NMR will show the number of different types of protons and their connectivity through spin-spin coupling. An impurity will appear as a separate, smaller set of signals. The integration of these signals relative to the main compound's signals can provide a quantitative estimate of the impurity level.
-
¹³C NMR: This provides information on the number of unique carbons in the structure.
-
2D NMR: If the structure is complex, 2D NMR experiments are essential.
-
COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (e.g., H-H connectivity).
-
HSQC (Heteronuclear Single Quantum Coherence): Shows which proton is attached to which carbon (C-H connectivity).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton.
-
Caption: Workflow for identifying an unknown impurity using hyphenated techniques.
Method Validation: Ensuring Trustworthy Results
Once an analytical method for impurities is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[19][20][21]
Method Validation FAQs
Question: What validation parameters are critical for an impurity quantification method according to ICH Q2(R1)?
Answer: For a quantitative impurity test, the following parameters must be evaluated:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., the main compound, other impurities, degradants). This is typically demonstrated using forced degradation studies and spiking samples with known impurities.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is assessed over a range of concentrations.
-
Range: The interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.
-
Accuracy: The closeness of the test results to the true value. This is often determined by analyzing samples spiked with a known amount of the impurity (recovery study).
-
Precision: The degree of scatter between a series of measurements. This is evaluated at three levels: Repeatability (intra-assay), Intermediate Precision (inter-day/inter-analyst), and Reproducibility (inter-laboratory).
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. This is critical for controlling impurities at low levels.
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate), providing an indication of its reliability during normal usage.
| Validation Parameter | Purpose | Typical Acceptance Criteria for Impurity Method |
| Specificity | Ensure no interference at the retention time of the impurity. | Peak purity index > 0.995; Baseline resolution > 1.5. |
| Linearity | Confirm proportional response. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | Measure recovery of spiked impurity. | Recovery between 80.0% and 120.0%. |
| Precision (Repeatability) | Assess variability of repeated measurements. | Relative Standard Deviation (RSD) ≤ 5.0%. |
| Limit of Quantitation (LOQ) | Define the lower limit of reliable measurement. | Signal-to-Noise ratio ≥ 10; Precision at LOQ (RSD ≤ 10%). |
| Robustness | Evaluate reliability with small method changes. | Retention times and peak areas should remain within predefined limits. |
References
- 1. rroij.com [rroij.com]
- 2. ICH Official web site : ICH [ich.org]
- 3. benchchem.com [benchchem.com]
- 4. shimadzu.com [shimadzu.com]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. benchchem.com [benchchem.com]
- 10. shimadzu.com [shimadzu.com]
- 11. ijsdr.org [ijsdr.org]
- 12. phenomenex.com [phenomenex.com]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 14. biotech-spain.com [biotech-spain.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]
- 17. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 18. jchps.com [jchps.com]
- 19. database.ich.org [database.ich.org]
- 20. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 21. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Technical Support Center: Scale-Up Synthesis of Dichlorinated Indazoles
Welcome to the technical support center for the synthesis of dichlorinated indazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of scaling up these crucial chemical building blocks. Dichlorinated indazoles are pivotal intermediates in the synthesis of a wide array of pharmacologically active compounds. However, their preparation on a larger scale is often fraught with challenges, from controlling regioselectivity to minimizing impurity formation.
This document provides in-depth troubleshooting guidance and frequently asked questions to address common issues encountered during the synthesis of dichlorinated indazoles. Our aim is to equip you with the knowledge to not only solve immediate experimental hurdles but also to build robust and scalable synthetic processes.
Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up synthesis of dichlorinated indazoles in a question-and-answer format.
Issue 1: Formation of Over-Chlorinated Byproducts (e.g., Trichlorinated Indazoles)
Question: My reaction is producing a significant amount of trichlorinated indazoles, leading to low yields of the desired dichlorinated product and difficult purification. How can I minimize this over-chlorination?
Answer: Over-chlorination is a common challenge in the synthesis of dichlorinated indazoles and is typically a result of the high reactivity of the chlorinating agent and the indazole ring system. The key to mitigating this issue lies in carefully controlling the reaction kinetics and stoichiometry.
Causality: The indazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. Once the first chlorine atom is introduced, the ring remains activated enough for subsequent chlorinations, often leading to a mixture of mono-, di-, and tri-substituted products.
Troubleshooting Steps:
-
Stoichiometric Control of the Chlorinating Agent: Precisely control the molar equivalents of your chlorinating agent (e.g., N-Chlorosuccinimide - NCS). A slight excess of the indazole substrate relative to the chlorinating agent can help consume the chlorinating agent before it can react further with the dichlorinated product. It has been observed that increasing equivalents of halogenating agents like NBS can lead to polyhalogenated products, a principle that also applies to chlorination with NCS.[1]
-
Lowering Reaction Temperature: Electrophilic aromatic substitution is an exothermic process. Maintaining a lower reaction temperature can effectively control the reaction rate and enhance selectivity. While some chlorination protocols are performed at elevated temperatures, for dichlorination, temperature control is critical to prevent further reactions.[1]
-
Slow Addition of Reagents: Instead of adding the chlorinating agent all at once, a portion-wise or slow, controlled addition (e.g., using a syringe pump) is highly recommended. This strategy maintains a low concentration of the chlorinating agent in the reaction mixture at any given time, thereby reducing the probability of multiple chlorination events on a single molecule.[1]
-
Solvent Selection: The choice of solvent can significantly influence the reactivity of the chlorinating agent. Less polar solvents may decrease the reaction rate and improve selectivity. While solvents like water and ethanol have been used for monochlorination, a careful selection is necessary for dichlorination to avoid side reactions.[1]
Issue 2: Poor Regioselectivity Resulting in a Mixture of Dichloroindazole Isomers
Question: My reaction is yielding a mixture of dichloroindazole isomers (e.g., 3,5-dichloro- and 3,6-dichloro-), making the isolation of the desired isomer challenging. How can I improve the regioselectivity of the second chlorination?
Answer: Achieving high regioselectivity in the dichlorination of indazoles is a nuanced challenge governed by the directing effects of the substituents on the indazole ring and the reaction conditions.
Causality: The position of the second chlorine atom is dictated by the electronic and steric effects of the first chlorine atom and any other substituents on the indazole ring. The inherent tautomerism of the indazole ring (1H- and 2H-tautomers) further complicates the regiochemical outcome, as the electronic distribution differs between the two forms.[2]
Troubleshooting Steps:
-
Protecting Groups: The use of a protecting group on one of the nitrogen atoms (N1 or N2) can be a powerful strategy to direct the chlorination to specific positions on the benzene ring.[1] For instance, protecting the N1 position can alter the electronic distribution and sterically hinder certain positions, thereby favoring chlorination at other sites.
-
Judicious Choice of Chlorinating Agent: Different chlorinating agents can exhibit different regioselectivities based on their steric bulk and reactivity. Experimenting with various agents such as sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS) under different conditions may lead to an improved isomeric ratio.
-
Reaction Conditions Optimization: A systematic optimization of reaction parameters, including solvent, temperature, and reaction time, is crucial. For instance, chlorination of 1H-indazole in an acidic medium can non-regioselectively yield 3-chloro-, 3,5-dichloro-, and 3,5,7-trichloro-1H-indazoles.[3]
Experimental Protocol: General Procedure for Dichlorination using NCS
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting monohalo-indazole in a suitable solvent (e.g., acetonitrile, dichloromethane, or acetic acid).
-
Reagent Addition: Add N-chlorosuccinimide (NCS) in a controlled manner, either portion-wise as a solid or as a solution via a dropping funnel or syringe pump.
-
Temperature Control: Maintain the reaction temperature at a predetermined level (e.g., 0 °C to room temperature) using an ice bath or a temperature-controlled bath.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time and minimize the formation of byproducts.
-
Workup: Upon completion, quench the reaction, and perform an appropriate aqueous workup.
-
Purification: Purify the crude product using column chromatography or recrystallization to isolate the desired dichlorinated indazole isomer.
Issue 3: Formation of Hydroxy-Substituted Indazole Impurities
Question: I am observing the formation of hydroxy-substituted indazoles as a significant byproduct, suggesting hydrolysis of the C-Cl bond. How can I prevent this?
Answer: The formation of hydroxy-substituted indazoles is indicative of nucleophilic aromatic substitution, where a chlorine atom is displaced by a hydroxyl group. This is particularly prevalent with chloroindazoles bearing activating groups, especially under basic conditions or at elevated temperatures.[1]
Causality: The carbon-chlorine bond on the indazole ring can be susceptible to nucleophilic attack, especially if the ring is activated by electron-donating groups. The presence of water or other nucleophiles, particularly under basic conditions which generate more potent nucleophiles like hydroxide ions, can facilitate this unwanted side reaction.
Troubleshooting Steps:
-
Neutral or Acidic Workup: Strictly avoid the use of strong bases during the reaction workup. If a basic wash is necessary to remove acidic impurities, use a mild base like sodium bicarbonate and minimize the contact time and temperature.[1]
-
Anhydrous Conditions: Ensure that all solvents and reagents are thoroughly dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) will help to minimize the presence of atmospheric moisture.[1]
-
Purification Method: When employing column chromatography for purification, use neutral silica gel and ensure that the elution solvents are anhydrous. Prolonged exposure to protic solvents should be avoided.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with chlorinating agents on a large scale?
A1: Chlorinating agents such as N-chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂) are corrosive and can be highly reactive. It is imperative to handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. On a larger scale, the exothermic nature of the chlorination reaction can pose a significant hazard. Proper temperature control and monitoring are essential to prevent runaway reactions. Ensure that an appropriate quenching agent is readily available.
Q2: How can I effectively separate a mixture of dichlorinated indazole isomers?
A2: The separation of regioisomers of dichlorinated indazoles can often be achieved by recrystallization from a suitable mixed solvent system. A patent describes a method for separating and purifying isomers of substituted indazole derivatives using a mixed solvent for recrystallization to obtain a single isomer with a purity of over 99%.[4] Alternatively, column chromatography on silica gel with a carefully optimized eluent system can be effective. The choice of solvents will depend on the specific polarity differences between the isomers.
Q3: What analytical techniques are best for monitoring the progress of the dichlorination reaction and assessing product purity?
A3: High-Performance Liquid Chromatography (HPLC) is an excellent technique for monitoring the reaction progress, allowing for the quantification of starting material, intermediates, the desired product, and byproducts. For assessing the purity and confirming the structure of the final product, a combination of techniques is recommended:
-
HPLC: To determine the purity of the isolated product.
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure and isomeric identity of the dichlorinated indazole.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Visualization of Experimental Workflow
Diagram 1: Troubleshooting Workflow for Dichlorinated Indazole Synthesis
Caption: A troubleshooting decision tree for dichlorinated indazole synthesis.
Quantitative Data Summary
| Challenge | Parameter to Control | Recommended Action | Expected Outcome |
| Over-chlorination | Stoichiometry of Chlorinating Agent | Use ≤ 2.0 equivalents | Reduction of trichlorinated byproducts |
| Reaction Temperature | Maintain at 0-25 °C | Improved selectivity for dichlorination | |
| Poor Regioselectivity | Protecting Group Strategy | Employ N1 or N2 protecting groups | Enhanced formation of the desired isomer |
| Solvent Polarity | Use less polar solvents (e.g., DCM, DCE) | May influence regiochemical outcome | |
| Hydrolysis | Workup Conditions | Use neutral or mildly acidic wash | Prevention of C-Cl bond cleavage |
| Reaction Atmosphere | Maintain under an inert gas (N₂ or Ar) | Exclusion of moisture |
References
preventing decomposition of 4,5-dichloro-1H-indazole during storage
Welcome to the technical support center for 4,5-dichloro-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the decomposition of this compound during storage and handling. By understanding the inherent stability characteristics and implementing the recommended protocols, you can ensure the integrity of your materials and the reliability of your experimental outcomes.
Troubleshooting Guide: Degradation of this compound
This guide addresses specific issues you might encounter, their probable causes, and validated corrective actions.
| Observed Issue | Probable Cause(s) | Recommended Corrective Actions & Scientific Rationale |
| Discoloration of Solid Material (e.g., from white/light yellow to brown) | 1. Photodegradation: Exposure to UV or ambient light can induce phototransposition or other photochemical reactions in indazole derivatives.[1] 2. Oxidation: Reaction with atmospheric oxygen, potentially accelerated by light or heat. | 1. Store in amber vials or light-blocking containers. This minimizes exposure to light, preventing the initiation of photochemical degradation pathways. 2. Blanket with an inert gas (e.g., argon or nitrogen) before sealing. This displaces oxygen, mitigating oxidative degradation. 3. Store at recommended low temperatures (see table below). Lower temperatures reduce the kinetic energy of molecules, slowing the rate of all chemical degradation reactions. |
| Changes in Physical State (e.g., clumping, oily appearance) | 1. Hygroscopicity/Hydrolysis: Absorption of atmospheric moisture can lead to clumping and may initiate hydrolysis, especially if acidic or basic impurities are present. 2. Lowering of Melting Point: The presence of impurities from decomposition products can cause melting point depression. | 1. Store in a desiccator or a controlled low-humidity environment. This prevents the uptake of water. 2. Ensure the container is tightly sealed. Use containers with high-quality seals (e.g., PTFE-lined caps) to provide a robust barrier against moisture ingress.[2][3][4] 3. If clumping is observed, gently break up the aggregate in a dry, inert atmosphere (glove box) before use. This ensures accurate weighing for subsequent experiments. |
| Inconsistent or Unexpected Analytical Results (e.g., new peaks in HPLC, altered NMR spectra) | 1. Formation of Degradation Products: The compound has partially decomposed, leading to a mixture of the parent compound and its degradants. 2. Reaction with Incompatible Solvents or Reagents: Storing the compound in solution with reactive solvents or trace impurities can accelerate degradation. | 1. Re-purify the material if decomposition is suspected. Standard purification techniques like recrystallization or column chromatography may be necessary. 2. Perform a quick purity check before use. Techniques like Thin Layer Chromatography (TTC) or a melting point determination can provide a rapid assessment of integrity. 3. Consult solvent compatibility charts and use high-purity, anhydrous solvents for preparing stock solutions. Avoid prolonged storage in solution unless stability has been verified. |
Frequently Asked Questions (FAQs)
Storage & Handling
Q1: What are the optimal long-term storage conditions for solid this compound?
A1: For optimal long-term stability, this compound should be stored under the following conditions, summarized in the table below. The primary goal is to mitigate exposure to light, moisture, and oxygen.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to 4°C | Reduces the rate of chemical degradation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation. |
| Light Exposure | In the dark (Amber vials) | Prevents photodegradation.[5] |
| Humidity | Low (use of a desiccator) | Prevents hydrolysis and physical changes. |
| Container | Tightly sealed, airtight container | Prevents exposure to atmospheric contaminants.[2][3][4] |
Q2: How should I handle the compound during weighing and transfer to prevent degradation?
A2: Handle the compound in a well-ventilated area, avoiding the generation of dust.[6][7] For sensitive applications, it is best practice to work under an inert atmosphere (e.g., in a glove box) to minimize exposure to air and moisture. Use clean, dry spatulas and glassware. After dispensing the required amount, promptly reseal the container, purge with inert gas if possible, and return it to the recommended storage conditions.
Q3: Can I store this compound in solution? If so, what are the best practices?
A3: While storing as a solid is preferred for long-term stability, short-term storage in solution may be necessary. If you must store it in solution:
-
Choose an appropriate solvent: The compound is soluble in organic solvents like ethanol and dimethylformamide.[5] Use anhydrous, high-purity solvents.
-
Perform a stability study: Before long-term storage in solution, it is advisable to conduct a small-scale stability study. Analyze the solution by HPLC or LC-MS at initial and subsequent time points (e.g., 24h, 48h, 1 week) to monitor for the appearance of degradation products.
-
Storage conditions: Store solutions at -20°C or lower, protected from light.
Decomposition & Stability
Q4: What are the likely decomposition pathways for this compound?
A4: While specific studies on this compound are not extensively published, indazole derivatives, in general, are susceptible to several degradation pathways, including:
-
Photodegradation: A common pathway for indazoles involves phototransposition of the indazole ring.[1]
-
Oxidation: The indazole ring can be susceptible to oxidative degradation.
-
Hydrolysis: Under strongly acidic or basic conditions, or with prolonged exposure to moisture, the integrity of the molecule can be compromised.[1]
Q5: What analytical techniques can I use to assess the purity and detect decomposition of this compound?
A5: Several analytical methods are suitable for assessing the stability of this compound:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating the parent compound from potential degradation products. A stability-indicating HPLC method would show new peaks for any impurities that form over time.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides structural information about the degradation products, aiding in the identification of decomposition pathways.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can reveal changes in the chemical structure, indicating degradation.
-
Melting Point Analysis: A broadened and depressed melting point range compared to the reference standard is a classic indicator of impurity and potential decomposition. The reported melting point is 77-80 °C.[5]
Experimental Workflow: Stability Assessment Protocol
This section outlines a general protocol for assessing the stability of this compound under specific storage conditions.
Objective: To determine the stability of this compound under defined stress conditions (e.g., elevated temperature, light exposure).
Methodology:
-
Initial Analysis (T=0):
-
Prepare a stock solution of this compound in a suitable anhydrous solvent (e.g., acetonitrile).
-
Analyze the initial purity of the sample using a validated HPLC method. Record the peak area of the main compound.
-
Obtain initial ¹H NMR and LC-MS spectra as a baseline.
-
-
Application of Stress Conditions:
-
Aliquot the solid compound into separate, appropriately sealed vials for each stress condition to be tested (e.g., 40°C, ambient light, high humidity).
-
Prepare corresponding solution samples if solution stability is also being investigated.
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 1 week, 2 weeks, 1 month), remove a sample from each stress condition.
-
Prepare a solution of the solid sample for analysis.
-
Analyze each sample by HPLC. Compare the peak area of the parent compound to the T=0 sample. Calculate the percentage of degradation.
-
If significant degradation is observed, analyze the sample by LC-MS to identify the mass of the degradation products.
-
-
Data Analysis:
-
Plot the percentage of intact this compound against time for each condition.
-
Determine the rate of degradation under each condition.
-
Logical Workflow for Preventing Decomposition
The following diagram illustrates the decision-making process for the proper storage and handling of this compound.
Caption: Decision workflow for storage and handling.
References
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4,5-Dichloro-1H-Indazole Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic potential, particularly in oncology.[1][2] The strategic placement of substituents on the indazole ring system allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4,5-dichloro-1H-indazole analogs, offering insights into their design and development as targeted therapeutics.
The this compound Core: A Foundation for Potent Kinase Inhibition
The indazole nucleus, a fusion of benzene and pyrazole rings, serves as a versatile scaffold for engaging the ATP-binding pocket of various kinases.[3] The 4,5-dichloro substitution pattern on the benzene portion of the indazole ring plays a crucial role in establishing key interactions within the kinase active site and influencing the overall physicochemical properties of the molecule.
The electron-withdrawing nature of the chlorine atoms can impact the pKa of the indazole nitrogen, potentially influencing hydrogen bonding interactions with the kinase hinge region. Furthermore, these halogen substituents can occupy hydrophobic pockets within the active site, contributing to binding affinity.
Comparative Analysis of Substituted this compound Analogs
The following sections delve into the SAR of this compound analogs by examining the impact of substitutions at various positions on their biological activity against different kinase targets.
Substitutions at the N1 Position
The N1 position of the indazole ring is a critical vector for introducing diversity and modulating the pharmacological profile of these inhibitors.
-
Small Alkyl and Aryl Groups: N1-alkylation or arylation can influence solubility and cell permeability. For instance, N1-benzoylated 5-(4-pyridinyl)indazole derivatives have been explored as inhibitors of haspin and Clk4 kinases.[4][5] While not a 4,5-dichloro analog, this highlights the importance of N1 substitution in achieving kinase selectivity.
Modifications at the C3 Position
The C3 position of the indazole ring often serves as a key attachment point for moieties that interact with the solvent-exposed region of the kinase active site.
-
Amino and Amide Linkages: The introduction of an amine or amide at the C3 position is a common strategy in the design of indazole-based kinase inhibitors. For example, 1H-indazole-3-carboxamide derivatives have shown potential as inhibitors of human GSK-3.[3] The nature of the substituent on the amide nitrogen can significantly impact potency and selectivity.
Substitutions on the Benzene Ring (Beyond 4,5-Dichloro)
While this guide focuses on the 4,5-dichloro scaffold, it is instructive to consider the impact of other substitutions on the benzene ring of the indazole core, as these principles can be extrapolated.
-
6-Position Substitutions: A notable example is the development of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors.[3][6] In this series, the bulky, substituted phenyl group at the 6-position is crucial for high-affinity binding to the FGFR1 kinase domain.
Data Summary: Inhibitory Potency of Dichloro-Substituted Indazole Analogs
The following table summarizes the reported inhibitory activities of selected dichloro-substituted indazole analogs against their respective kinase targets. This data provides a quantitative basis for comparing the efficacy of different substitution patterns.
| Compound ID | Substitution Pattern | Target Kinase | IC50 (nM) | Reference |
| 102 | 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide | FGFR1 | 30.2 ± 1.9 | [6] |
| 101 | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivative | FGFR1 | 69.1 ± 19.8 | [6] |
Experimental Protocols: A Guide to Evaluating Indazole-Based Kinase Inhibitors
The reliable evaluation of novel kinase inhibitors requires robust and well-validated experimental protocols. Below are representative methodologies for key assays.
Kinase Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the kinase. Inhibition is detected as a decrease in substrate phosphorylation.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare solutions of the purified kinase, substrate (e.g., a peptide or protein), and ATP at the desired concentrations in assay buffer.
-
-
Assay Procedure:
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the kinase and substrate to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate using a suitable method (e.g., fluorescence, luminescence, or radioactivity).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Proliferation Assay
This assay assesses the ability of a compound to inhibit the growth of cancer cells that are dependent on the target kinase.
Principle: The assay measures the number of viable cells after treatment with the test compound.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture the desired cancer cell line in the appropriate growth medium.
-
-
Assay Procedure:
-
Seed the cells into a 96-well plate at a specific density.
-
Allow the cells to attach overnight.
-
Treat the cells with the test compound at various concentrations for a specific duration (e.g., 72 hours).
-
Add a viability reagent (e.g., MTT, resazurin, or a cell-titer glo reagent).
-
Incubate the plate for the recommended time.
-
Measure the signal (e.g., absorbance or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each compound concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by fitting the data to a dose-response curve.
-
Visualizing the SAR: Core Scaffold and Key Interactions
The following diagrams illustrate the core this compound scaffold and a conceptual representation of its interaction within a kinase active site.
Caption: The core this compound scaffold.
Caption: Conceptual model of inhibitor-kinase interactions.
Conclusion
The this compound scaffold represents a promising starting point for the design of novel kinase inhibitors. The strategic exploration of substitutions at the N1 and C3 positions, guided by the principles of structure-activity relationships, can lead to the development of potent and selective drug candidates. The experimental protocols outlined in this guide provide a framework for the robust evaluation of these compounds, facilitating their progression through the drug discovery pipeline. Further research into this and related scaffolds will undoubtedly continue to enrich the arsenal of targeted therapies for a range of diseases.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives | Semantic Scholar [semanticscholar.org]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Validation Guide for Novel Anticancer Indazole Derivatives: A Case Study of 4,5-dichloro-1H-indazole
This guide provides a comprehensive framework for the in vitro validation of novel anticancer compounds, using the hypothetical yet structurally informed molecule, 4,5-dichloro-1H-indazole, as a case study. The methodologies and comparative analyses detailed herein are designed to furnish researchers, scientists, and drug development professionals with a robust strategy for early-stage anticancer drug discovery.
Introduction: The Promise of the Indazole Scaffold
The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of several FDA-approved anticancer drugs such as Pazopanib and Axitinib.[1][2] These agents primarily function as kinase inhibitors, highlighting the potential of indazole derivatives in targeted cancer therapy.[1][3][4] Our focus, this compound, represents a novel investigational compound. While specific data on this molecule is limited, its structure suggests potential anticancer activity, warranting a rigorous in vitro evaluation.
The path from a promising molecule to a clinical candidate is long and fraught with failure. Therefore, robust, and efficient preclinical in vitro testing is critical to triage molecules with insufficient anticancer activity, thereby saving significant time and resources.[5][6] This guide outlines a multi-phase in vitro validation workflow designed to assess the cytotoxic and mechanistic properties of this compound in comparison to established benchmarks.
Experimental Design & Rationale
A systematic approach is essential for the conclusive validation of a novel compound. The workflow presented here progresses from broad cytotoxicity screening to more focused mechanistic studies.
Overall Validation Workflow
The experimental pipeline is designed to answer three fundamental questions:
-
Is the compound cytotoxic to cancer cells?
-
How does it induce cell death?
-
What cellular pathways are involved?
Caption: High-level workflow for in vitro validation.
Selection of Cell Lines and Comparators
To ascertain the breadth of anticancer activity, a panel of human cancer cell lines from different tissue origins is recommended. For this case study, we will use:
-
MCF-7: Breast adenocarcinoma (Estrogen Receptor-positive)
-
A549: Lung carcinoma
-
HepG2: Hepatocellular carcinoma
For comparative analysis, the following agents will be used:
-
Doxorubicin: A widely used chemotherapeutic agent that induces apoptosis through DNA intercalation and topoisomerase II inhibition. It serves as a positive control for potent cytotoxicity.[7][8][9][10][11]
-
Indazole (unsubstituted): As a structural analogue, this will help determine if the dichloro-substitutions on our lead compound are critical for its activity.
Methodologies and Protocols
Phase 1: Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12][13] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[12]
Step-by-Step Protocol:
-
Cell Seeding: Seed MCF-7, A549, and HepG2 cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound, Doxorubicin, and Indazole in culture medium. Replace the medium in each well with 100 µL of medium containing the desired compound concentrations. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[12][14]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[15] Shake the plate for 15 minutes on an orbital shaker.[13]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[15][16]
-
IC50 Calculation: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to calculate the half-maximal inhibitory concentration (IC50).
Phase 2: Elucidating the Mechanism of Cell Death
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[17][18] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[19][20] Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[19]
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[17]
-
Staining: Resuspend approximately 1-5 x 10^5 cells in 100 µL of 1X Annexin V Binding Buffer.[17] Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[17][20][21]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[17][21]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[17]
-
Caption: A potential intrinsic apoptosis pathway targeted by indazoles.
Phase 3: Investigating Cell Cycle Effects
Cell Cycle Analysis by Propidium Iodide Staining
This method uses PI to stain cellular DNA, and the fluorescence intensity is directly proportional to the DNA content.[22] Flow cytometry analysis can then quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, identifying any drug-induced cell cycle arrest.[22][23][24]
Step-by-Step Protocol:
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Fixation: Harvest cells and fix them in ice-cold 70% ethanol overnight at -20°C. This permeabilizes the cells for dye entry.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A (to prevent staining of RNA).[22]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. The DNA content will be displayed as a histogram, allowing for the quantification of cells in each phase of the cell cycle.[25]
Phase 4: Mechanistic Insights via Western Blotting
Western blotting is used to detect specific proteins in a sample, allowing for the analysis of key signaling pathways.[26][27][28] Based on the known mechanisms of other indazole derivatives, which often target kinase signaling and apoptosis pathways, we will probe for proteins involved in these processes.[3][4][29]
Step-by-Step Protocol:
-
Protein Extraction: Treat cells with this compound, lyse them in RIPA buffer containing protease and phosphatase inhibitors, and quantify the protein concentration.[30]
-
SDS-PAGE: Separate 20-30 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[26][28]
-
Blocking & Probing: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., Akt, p-Akt, Bcl-2, Bax, cleaved Caspase-3, and a loading control like GAPDH).
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[26][31]
Data Presentation & Comparative Analysis
The following tables present hypothetical, yet plausible, data for our case study.
Table 1: Comparative Cytotoxicity (IC50 in µM) after 72h Treatment
| Compound | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) |
| This compound | 8.5 | 12.2 | 9.8 |
| Doxorubicin | 0.5 | 1.1 | 1.3 |
| Indazole (unsubstituted) | >100 | >100 | >100 |
Interpretation: The hypothetical data suggests that this compound possesses moderate cytotoxic activity against all three cancer cell lines, far more potent than its unsubstituted parent compound. However, it is less potent than the standard chemotherapeutic, Doxorubicin.
Table 2: Summary of Mechanistic Assay Results (MCF-7 cells at 24h)
| Assay | Metric | Untreated Control | This compound (8.5 µM) | Doxorubicin (0.5 µM) |
| Apoptosis | % Early Apoptotic | 3.1% | 25.4% | 35.8% |
| % Late Apoptotic | 1.5% | 15.2% | 18.1% | |
| Cell Cycle | % G1 Phase | 65% | 62% | 45% |
| % S Phase | 20% | 15% | 10% | |
| % G2/M Phase | 15% | 23% | 45% |
Interpretation: The data indicates that this compound induces significant apoptosis. The cell cycle data suggests a potential arrest in the G2/M phase, though less pronounced than that caused by Doxorubicin.
Conclusion & Future Directions
This guide provides a structured, multi-faceted approach to the in vitro validation of novel anticancer compounds like this compound. Based on our hypothetical results, this compound emerges as a compound of interest with moderate, broad-spectrum cytotoxicity that is likely mediated through the induction of apoptosis and perturbation of the cell cycle. The comparative data positions it as a viable candidate for further investigation, though less potent than clinical standards like Doxorubicin.
The next logical steps in the drug discovery pipeline would include:
-
Expanded Cell Line Screening: Testing against a larger panel of cancer cell lines, including drug-resistant models.
-
Kinase Profiling: Given the prevalence of kinase inhibition among indazole drugs, screening against a panel of kinases is warranted.
-
In Vivo Studies: If in vitro data remains promising, advancing the compound to preclinical animal models to assess efficacy, pharmacokinetics, and toxicity.[5][6]
By adhering to this rigorous validation framework, researchers can confidently identify and advance the most promising anticancer candidates for further development.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive review on the indazole based derivatives as targeted anticancer agents [ouci.dntb.gov.ua]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. noblelifesci.com [noblelifesci.com]
- 6. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro to clinical translation of combinatorial effects of doxorubicin and dexrazoxane in breast cancer: a mechanism-based pharmacokinetic/pharmacodynamic modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. atcc.org [atcc.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. bio-techne.com [bio-techne.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. bosterbio.com [bosterbio.com]
- 21. kumc.edu [kumc.edu]
- 22. Flow cytometry with PI staining | Abcam [abcam.com]
- 23. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. nanocellect.com [nanocellect.com]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 26. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 27. Western blot protocol | Abcam [abcam.com]
- 28. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 29. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 30. benchchem.com [benchchem.com]
- 31. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
A Senior Application Scientist's Guide to Dichloro-Indazole Isomers: A Comparative Analysis of 1H- and 2H- Tautomers
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to an in-depth exploration of the structural and functional distinctions between 1H- and 2H-isomers of dichloro-indazoles. As privileged scaffolds in medicinal chemistry, indazole derivatives are cornerstones in the development of therapeutics ranging from anti-cancer agents to anti-inflammatory drugs.[1][2][3] The constitutional isomerism resulting from the position of the nitrogen substituent (N1 vs. N2) is not a trivial matter; it fundamentally alters the molecule's electronic, steric, and physicochemical properties, thereby impacting its biological activity, metabolic stability, and synthetic accessibility.
This guide moves beyond a simple recitation of facts. It is designed to provide you, a fellow scientist, with the causal reasoning behind the observed properties, validated experimental methodologies for differentiation, and a robust framework for making informed decisions in your research and development endeavors. We will dissect the subtle yet critical differences that define these two isomeric classes.
The Foundation: Stability and Structure
Indazole, a bicyclic heteroaromatic system, primarily exists in two tautomeric forms: 1H-indazole and 2H-indazole.[4] The 1H-tautomer, featuring a benzenoid structure, is thermodynamically more stable and is the predominant form in most conditions.[1][5] The energy difference is often cited to be around 2-3 kcal/mol, favoring the 1H-isomer.[4] This stability has profound implications for synthesis, as many reaction conditions naturally lead to the more stable 1H product unless specific regioselective strategies are employed.[6]
The core structural difference lies in the electronic arrangement. The 1H-isomer maintains a classic benzene ring fused to a pyrazole, whereas the 2H-isomer adopts a quinonoid-like character in the six-membered ring. This dictates bond lengths, dipole moments, and the overall electron density distribution across the scaffold.
Caption: Fundamental structures of 1H- and 2H-dichloro-indazole isomers.
Synthesis: The Art of Regiocontrol
Achieving a specific indazole isomer is a common challenge in synthetic chemistry. The strategy often hinges on whether the N-substituent is introduced before or after the indazole ring closure.[7] The choice of reagents, catalyst, and reaction conditions dictates the regiochemical outcome, a classic example of kinetic versus thermodynamic control.
-
Favoring the 1H-Isomer: Many traditional cyclization methods, such as those starting from o-hydrazino cinnamic acid or the cyclization of o-haloaryl N-sulfonylhydrazones, tend to yield the thermodynamically preferred 1H-indazole.[1][4] Alkylation of an unsubstituted indazole under basic conditions (e.g., NaH in THF) often shows high selectivity for the N1 position, driven by both steric and electronic factors.[7][8]
-
Targeting the 2H-Isomer: The synthesis of the less stable 2H-isomer requires more specialized, kinetically controlled conditions. Copper-catalyzed, one-pot, three-component reactions involving 2-bromobenzaldehydes, primary amines, and an azide source have proven effective in selectively forming the N-N bond required for the 2H-scaffold.[2][4][9] Reductive cyclization of ortho-imino-nitrobenzene substrates is another powerful method for accessing N2-substituted indazoles.[6][9]
The causality behind these choices is rooted in the reaction mechanisms. For instance, in copper-catalyzed reactions, the catalyst plays a crucial role in orchestrating the specific C-N and N-N bond formations that lead to the 2H product.[2]
Caption: Logical workflow for the regioselective synthesis of indazole isomers.
Comparative Spectroscopic Analysis: Deciphering the Isomer
Unambiguous structural elucidation is paramount. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are the most powerful tools for differentiating 1H- and 2H-isomers.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The different electronic environments of the 1H- and 2H-scaffolds give rise to distinct and predictable chemical shifts.[10] The most telling signal is often the C3-proton.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Dichloro-Indazole Isomers
| Nucleus | 1H-Isomer (Representative) | 2H-Isomer (Representative) | Rationale for Difference |
|---|---|---|---|
| ¹H: N-H | ~10-13 (broad singlet) | Absent (if N-substituted) | The acidic proton on N1 in the 1H-tautomer gives a characteristic downfield signal.[10][11] |
| ¹H: H-3 | ~8.1 ppm | ~8.4 ppm | Key Differentiator. The H-3 proton in the 2H-isomer is significantly more deshielded due to the anisotropic effect of the adjacent exocyclic N-N bond and the quinonoid character.[10][12] |
| ¹H: Aromatic | ~7.1 - 7.8 ppm | ~7.1 - 7.8 ppm | Shifts vary based on chlorine position, but subtle differences between isomers can be observed. |
| ¹³C: C-3 | ~135 ppm | ~123 ppm | Key Differentiator. The C-3 carbon is more shielded in the 2H-isomer, appearing further upfield. |
| ¹³C: C-7a | ~140 ppm | ~150 ppm | The C-7a bridgehead carbon is typically more deshielded in the 2H-isomer. |
Note: Exact chemical shifts are dependent on the solvent and the specific positions of the chloro-substituents.
Other Spectroscopic Techniques
Table 2: Comparison via IR, UV-Vis, and Mass Spectrometry
| Technique | 1H-Isomer | 2H-Isomer | Key Insight |
|---|---|---|---|
| IR Spectroscopy | Characteristic N-H stretch (~3150 cm⁻¹) | Absence of N-H stretch | A simple and rapid method to confirm the presence of the 1H-tautomer. |
| UV-Vis Spectroscopy | Benzenoid-type absorption | Quinonoid-type absorption | The different chromophores lead to distinct absorption maxima (λmax), reflecting their electronic differences.[13] |
| Mass Spectrometry | Fragmentation patterns may involve loss of HCN. | Fragmentation can differ due to the different N-N bond environment. | While molecular ions will be identical, fragmentation patterns can provide structural clues. |
Physicochemical and Reactivity Profile
The isomeric form influences properties critical for drug development, including solubility, lipophilicity, and metabolic fate.
-
Dipole Moment: 2H-indazoles typically possess a significantly larger dipole moment than their 1H counterparts.[4] This can lead to higher polarity, affecting chromatographic behavior and solubility in polar solvents.
-
Acidity and Basicity (pKa):
-
1H-Isomer: The N-H proton is weakly acidic (pyrrole-like), while the N2 atom is basic (pyridine-like).
-
2H-Isomer: The N1 atom is the primary basic center. These differences in basicity are crucial as they dictate how the molecule will interact with biological targets, such as the active site of an enzyme, and influence salt formation strategies.
-
-
Chemical Reactivity: The differing electron distribution affects susceptibility to electrophilic and nucleophilic attack. For instance, N-alkylation reactions are a clear example where regioselectivity is a major consideration, with outcomes dependent on the reaction conditions.[8][14]
Experimental Protocol: A Self-Validating System for Isomer Identification
This protocol provides a robust workflow for the unambiguous identification of 1H- vs. 2H-dichloro-indazole isomers using NMR spectroscopy.
Protocol: NMR-Based Isomer Differentiation
-
Sample Preparation:
-
Accurately weigh ~5-10 mg of the dichloro-indazole sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Ensure complete dissolution.
-
Causality: DMSO-d₆ is often preferred as it can help in observing exchangeable protons like N-H more clearly than CDCl₃.
-
-
¹H NMR Acquisition:
-
Utilize a high-resolution NMR spectrometer (≥400 MHz is recommended).
-
Acquire a standard one-dimensional ¹H NMR spectrum. Set the spectral width to encompass 0-14 ppm to ensure the potential N-H proton signal is captured.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve an excellent signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum (e.g., using a standard zgpg30 pulse program).
-
A greater number of scans will be necessary due to the low natural abundance of ¹³C.
-
Self-Validation: For enhanced confidence, consider acquiring a 2D NMR spectrum, such as an HSQC or HMBC. An HMBC experiment can show long-range correlations from the H-3 proton to C-3a and C-7a, providing definitive proof of the pyrazole ring structure.
-
-
Data Analysis and Interpretation:
-
Process the spectra (Fourier transform, phase, and baseline correction).
-
Reference the spectra to the residual solvent peak.
-
Primary Checkpoint (¹H): Look for a broad signal between 10-13 ppm. Its presence is a strong indicator of the 1H-isomer .
-
Secondary Checkpoint (¹H): Identify the signal for the H-3 proton (typically a singlet or narrow doublet). A chemical shift >8.3 ppm is characteristic of the 2H-isomer , while a shift ~8.1 ppm points to the 1H-isomer .
-
Tertiary Checkpoint (¹³C): Examine the chemical shifts of C-3 and C-7a as detailed in Table 1 to corroborate the assignment.
-
Conclusion
The distinction between 1H- and 2H-dichloro-indazole isomers is a fundamental aspect of their chemistry that has far-reaching implications. The 1H-isomer is the thermodynamically stable, benzenoid form, while the 2H-isomer is a less stable, quinonoid-like structure. These differences manifest in their synthesis, spectroscopic signatures, and physicochemical properties. For the medicinal chemist and drug developer, mastering the ability to selectively synthesize and definitively characterize these isomers is not merely an academic exercise—it is essential for the rational design of effective, safe, and novel therapeutics.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caribjscitech.com [caribjscitech.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective <i>N</i>-alkylation of the 1<i>H</i>-indazole scaffold; ring substituent and <i>N</i>-alkylating reagent effects on regioisomeric distribution - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. 2H-Indazole synthesis [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Indazole Derivatives in Oncology and Autoimmune Disease
Introduction: The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs.[1] Its versatile chemical nature allows for substitutions that can precisely orient functional groups to engage with various biological targets, most notably protein kinases.[2] This guide focuses on the critical step of evaluating the in vivo efficacy of such compounds, with a particular emphasis on the structural class of 4,5-dichloro-1H-indazole derivatives.
While specific public-domain in vivo efficacy data for this compound derivatives are nascent, the extensive preclinical and clinical validation of other indazole-based kinase inhibitors provides a robust framework for comparison and methodological guidance. This document will therefore use established indazole derivatives such as Pazopanib, Axitinib, Merestinib, and Entrectinib as benchmarks to illustrate the experimental models, efficacy endpoints, and mechanistic underpinnings relevant to researchers developing novel indazole compounds. We will explore their performance in two major therapeutic areas: oncology and autoimmune disease.
Part 1: In Vivo Efficacy in Oncology Models
The anti-cancer activity of indazole derivatives is predominantly linked to their ability to inhibit protein kinases that drive tumor growth, proliferation, and angiogenesis (the formation of new blood vessels).[1] Key targets include Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), MET, and Tropomyosin Receptor Kinases (Trk).[1][2] The primary in vivo model for assessing efficacy is the tumor xenograft, where human cancer cells are implanted into immunodeficient mice.
Comparative Efficacy of Indazole-Based Kinase Inhibitors
The following table summarizes the performance of several well-characterized indazole derivatives in preclinical xenograft models. This data provides a benchmark for researchers to compare the potency and activity of novel compounds.
| Compound | Primary Target(s) | Cancer Model (Cell Line) | Animal Model | Dosing Regimen | Key Efficacy Outcome(s) | Citation(s) |
| Axitinib | VEGFR1-3 | U87 Glioblastoma | Athymic Mice | 25 mg/kg, PO, BID | Significant survival extension (34.5 vs. 30 days); Decreased tumor vascularity. | [3] |
| Merestinib | MET, NTRK, AXL | KM-12 Colorectal | Athymic Nude Mice | 24 mg/kg, PO, QD | Potent anti-tumor effect (T/C Ratio = 4%); Resulted in tumor regression in PDX models. | [4] |
| Entrectinib | Pan-Trk, ROS1, ALK | TrkB-expressing Neuroblastoma | Xenograft Mice | 60 mg/kg, PO, BID | Significant tumor growth inhibition; Improved Event-Free Survival (p<0.0001). | [5][6] |
| Pazopanib | VEGFR, PDGFR, c-Kit | Multiple Human Xenografts | Mice | Dose-dependent | Inhibition of tumor growth; Target trough concentration for efficacy identified as ≥15 µg/mL. | [7][8] |
| Compound '2f' | (Predicted Tyrosine Kinases) | 4T1 Breast Cancer | BALB/c Mice | Not Specified | Suppressed tumor growth in vivo with no obvious side effects. | [1][9][10] |
PO: Per os (by mouth); BID: Bis in die (twice a day); QD: Quaque die (once a day); T/C Ratio: Treatment vs. Control tumor volume ratio.
Mechanism of Action: Kinase Inhibition & Anti-Angiogenesis
Indazole derivatives like Axitinib and Pazopanib function primarily as anti-angiogenic agents.[3][11] They inhibit VEGFR signaling, which is crucial for the development of blood vessels that supply tumors with nutrients and oxygen.[12] This leads to a reduction in tumor vascularity and slower growth, as demonstrated in glioblastoma models treated with Axitinib.[3] Others, like Merestinib and Entrectinib, directly target oncogenic driver kinases such as MET or fused Trk proteins, which are essential for the cancer cells' own proliferation and survival.[4][5] The choice of xenograft model is therefore critical; it must possess the molecular dependency that the test compound is designed to inhibit.
Below is a generalized signaling pathway illustrating the targets of these kinase inhibitors.
Caption: Generalized signaling pathway for receptor tyrosine kinases targeted by indazole derivatives.
Experimental Protocol: Tumor Xenograft Efficacy Study
This protocol outlines a standard methodology for evaluating an indazole derivative in a subcutaneous xenograft model.
1. Cell Culture & Animal Model:
- Culture the chosen human cancer cell line (e.g., KM-12 for a MET-driven tumor) under sterile conditions.[4]
- Use immunodeficient mice (e.g., Athymic Nude or SCID), 6-8 weeks old, to prevent rejection of the human tumor cells.
2. Tumor Implantation:
- Harvest cancer cells during their logarithmic growth phase.
- Resuspend the cells in a suitable medium (e.g., PBS or Matrigel) at a concentration of ~5 x 10⁶ cells per 100 µL.
- Implant the cell suspension subcutaneously into the flank of each mouse.[13]
3. Tumor Growth and Group Randomization:
- Allow tumors to grow. Monitor animal weight and tumor volume twice or thrice weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2.
- When the average tumor volume reaches a predetermined size (e.g., 300-400 mm³), randomize the animals into treatment and control groups (n=7-10 per group).[13]
4. Compound Formulation and Administration:
- Formulate the indazole derivative for the appropriate route of administration (e.g., for oral gavage, suspend in 0.5% methylcellulose with 1% Tween 80).[5]
- Administer the compound according to the planned regimen (e.g., 25 mg/kg, twice daily). The vehicle (formulation without the drug) is administered to the control group.[14]
5. Monitoring and Endpoints:
- Continue to monitor tumor volume and animal body weight throughout the study. Significant weight loss (>15-20%) can be a sign of toxicity.
- Primary efficacy endpoints include:
- Tumor Growth Inhibition (TGI): The percentage difference in mean tumor volume between treated and control groups.
- T/C Ratio: The ratio of the mean tumor volume of the treated group to the control group. A lower value indicates higher efficacy.[4]
- Survival: For survival studies, the endpoint is typically reached when tumors exceed a certain size or when animals show signs of distress. Data is often presented as a Kaplan-Meier survival curve.[3]
6. Pharmacodynamic (PD) Analysis (Optional):
- At the end of the study, tumors can be harvested at specific time points after the final dose to assess target engagement.[15]
- Techniques like Western blotting or immunohistochemistry can be used to measure the phosphorylation status of the target kinase (e.g., p-VEGFR-2) to confirm the drug is hitting its target in vivo.[15]
A [label="1. Cell Culture\n(e.g., KM-12 colorectal cells)"];
B [label="2. Subcutaneous Implantation\n(~5x10^6 cells in flank of nude mouse)"];
C [label="3. Tumor Growth Monitoring\n(Measure volume until ~350 mm³)"];
D [label="4. Randomization\n(n=7-10 mice per group)"];
E [label="5. Treatment Phase\n- Vehicle Control (PO, QD)\n- Indazole Derivative (PO, QD)"];
F [label="6. Efficacy & Tolerability Monitoring\n(Tumor Volume & Body Weight)"];
G [label="7. Study Endpoints\n- Tumor Growth Inhibition\n- Survival Analysis\n- Pharmacodynamic Analysis"];
A -> B -> C -> D -> E -> F -> G;
}
Caption: Standard workflow for an in vivo tumor xenograft efficacy study.
Part 2: In Vivo Efficacy in Autoimmune & Inflammation Models
Indazole derivatives also show promise in treating autoimmune diseases like rheumatoid arthritis (RA) by targeting kinases involved in immune cell signaling, such as Spleen Tyrosine Kinase (Syk).[16][17] Syk is a key mediator of signaling from Fc receptors on macrophages and B-cell receptors on B-cells, both of which are central to the pathology of many autoimmune conditions.[18][19]
Comparative Efficacy of Kinase Inhibitors in Arthritis Models
The Collagen-Induced Arthritis (CIA) model in mice is the gold standard for evaluating RA therapeutics, as it shares key pathological features with the human disease, including synovitis and autoantibody production.[20][21]
| Compound Class | Primary Target(s) | Animal Model | Key Efficacy Outcome(s) | Citation(s) |
| Syk Inhibitor (Fostamatinib/R406) | Syk | Mouse CIA Model | Mitigated collagen-antibody-induced arthritis; Reduced severity of glomerular injury in nephritis models. | [17][19] |
| Syk Inhibitor (Entospletinib) | Syk | Mouse Autoimmune Arthritis | Dose-dependently decreased macroscopic signs of joint inflammation; Reduced local neutrophil accumulation. | [22] |
Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice
This protocol provides a detailed method for inducing and evaluating treatments in the CIA model.
1. Materials and Animals:
- Animals: Use a susceptible mouse strain, typically male DBA/1 mice, aged 8-10 weeks.[20][23]
- Reagents: Bovine or Chick Type II Collagen, Complete Freund's Adjuvant (CFA), and Incomplete Freund's Adjuvant (IFA).[23][24]
2. Immunization Procedure:
- Day 0 (Primary Immunization):
- Prepare an emulsion of Type II Collagen (dissolved in 0.05 M acetic acid to 2 mg/mL) with an equal volume of CFA.[23]
- Emulsify by passing the mixture between two glass syringes until a stable, thick white emulsion forms.
- Anesthetize mice and inject 100 µL of the emulsion intradermally at the base of the tail.[23]
- Day 21 (Booster Immunization):
- Prepare a second emulsion of Type II Collagen with IFA.
- Administer a 100 µL booster injection intradermally, at a different site near the base of the tail.[20]
3. Treatment and Monitoring:
- Treatment Initiation: Begin administration of the test compound (e.g., an indazole-based Syk inhibitor) either prophylactically (starting at Day 21) or therapeutically (upon the first signs of arthritis, typically days 24-28).[23]
- Arthritis Assessment:
- Beginning on Day 21, visually inspect paws 3-4 times per week.[23]
- Score the severity of arthritis for each paw based on a scale (e.g., 0-4), where 0 is normal, 1 is mild swelling/redness, and 4 is maximal inflammation and joint rigidity. The maximum score per mouse is 16.[23]
- Paw thickness can also be measured with digital calipers as a quantitative endpoint.
4. Endpoints and Analysis:
- Primary Endpoint: The mean arthritis score over time for each group. Efficacy is demonstrated by a statistically significant reduction in the mean score compared to the vehicle-treated group.
- Secondary Endpoints:
- Incidence of Arthritis: The percentage of animals in each group that develop the disease.[20]
- Histopathology: At the end of the study, joints can be collected for histological analysis to assess inflammation, cartilage damage, and bone erosion.
- Biomarker Analysis: Serum can be collected to measure levels of anti-collagen antibodies (e.g., IgG2a) and inflammatory cytokines.[23]
Conclusion
The indazole scaffold is a validated and highly promising core for the development of targeted therapies. While direct in vivo data on this compound derivatives remains to be broadly published, the established efficacy of analogous compounds in both oncology and autoimmune disease provides a clear path forward for researchers. By utilizing standardized and well-characterized in vivo models, such as tumor xenografts and collagen-induced arthritis, it is possible to rigorously assess the therapeutic potential of novel derivatives. The comparative data and detailed protocols provided in this guide serve as a foundational resource for designing and interpreting these critical preclinical studies, ultimately enabling the identification of new, effective treatments for patients.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Merestinib (LY2801653) inhibits neurotrophic receptor kinase (NTRK) and suppresses growth of NTRK fusion bearing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Pazopanib: Clinical development of a potent anti-angiogenic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Spleen tyrosine kinase inhibition in the treatment of autoimmune, allergic and autoinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dash.harvard.edu [dash.harvard.edu]
- 18. Spleen Tyrosine Kinase Inhibition Attenuates Autoantibody Production and Reverses Experimental Autoimmune GN - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. One moment, please... [chondrex.com]
- 21. Collagen-Induced Arthritis Models | Springer Nature Experiments [experiments.springernature.com]
- 22. Frontiers | The selective inhibition of the Syk tyrosine kinase ameliorates experimental autoimmune arthritis [frontiersin.org]
- 23. benchchem.com [benchchem.com]
- 24. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Dichlorinated Indazoles for Pharmaceutical Research
Dichlorinated indazoles are a class of heterocyclic compounds that serve as crucial scaffolds in modern medicinal chemistry. Their rigid bicyclic structure and the presence of chlorine atoms, which can modulate lipophilicity, metabolic stability, and binding interactions, make them privileged motifs in the design of pharmacologically active agents. Notably, halogenated indazole intermediates are foundational to the synthesis of various kinase inhibitors and other therapeutic agents.[1][2] This guide offers an in-depth comparison of prevalent synthetic strategies for producing dichlorinated indazoles, focusing on providing researchers with the practical and theoretical knowledge needed to select and optimize a synthetic route for their specific application.
We will explore two primary strategic approaches:
-
Classical Ring Formation: Building the indazole core from a pre-halogenated aniline precursor. This is exemplified by the synthesis of 3,4-Dichloro-1H-indazole.
-
Direct C-H Halogenation: Introducing a second chlorine atom onto an existing monohalo-indazole scaffold. This strategy highlights the challenges and solutions related to regioselectivity.
Route 1: Classical Synthesis of 3,4-Dichloro-1H-indazole from 2,3-Dichloroaniline
This classical approach constructs the indazole ring through a multi-step sequence involving protection, diazotization, and intramolecular cyclization, followed by deprotection.[3] It is a robust and well-established method, particularly useful when the required dichlorinated aniline is commercially available and the desired isomer is accessible through the cyclization's inherent regioselectivity.
Mechanistic Rationale & Workflow
The synthesis proceeds in three main stages.[3] First, the amino group of 2,3-dichloroaniline is protected as an acetamide. This is a critical step for two reasons: it prevents unwanted side reactions of the highly reactive amino group and activates the molecule for the subsequent cyclization. The core of the synthesis is the second stage: a one-pot diazotization and intramolecular cyclization. An alkyl nitrite (isopentyl nitrite) is used to convert the protected amine into a diazonium salt intermediate. This highly reactive species then undergoes an intramolecular electrophilic substitution onto the adjacent phenyl ring, forming the pyrazole ring of the indazole system. The final step is the hydrolysis of the acetyl protecting group to yield the target 3,4-dichloro-1H-indazole.[3]
Caption: Workflow for the synthesis of 3,4-Dichloro-1H-indazole.
Detailed Experimental Protocol
Adapted from a well-established synthesis of the analogous 4-chloro-1H-indazole.[3]
Stage 1: Synthesis of N-(2,3-dichlorophenyl)acetamide
-
In a round-bottom flask, dissolve 2,3-dichloroaniline (1.0 eq) and potassium acetate (1.2 eq) in chloroform.
-
Cool the mixture to 0 °C in an ice bath with continuous stirring.
-
Slowly add acetic anhydride (3.0 eq) dropwise.
-
Allow the reaction to proceed at 0 °C and monitor its completion using Thin-Layer Chromatography (TLC). The resulting mixture containing the N-acetylated product is typically used directly in the next step without purification.[3]
Stage 2: Synthesis of 1-Acetyl-3,4-dichloro-1H-indazole
-
To the reaction mixture from Stage 1, add isopentyl nitrite (2.0 eq).
-
Heat the mixture to 60 °C and stir overnight under a fume hood, as nitrogen gas will evolve.[3]
-
Monitor the formation of the indazole ring by TLC.
Stage 3: Synthesis of 3,4-Dichloro-1H-indazole
-
After the reaction in Stage 2 is complete, cool the mixture to room temperature.
-
Add water and tetrahydrofuran (THF), and cool the mixture to 0 °C in an ice bath.
-
Slowly add lithium hydroxide (LiOH) (7.0 eq) and stir at 0 °C for 3 hours to facilitate deacetylation.[3]
-
Once the deacetylation is complete (monitored by TLC), add water and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the crude 3,4-dichloro-1H-indazole.
-
The crude product can be further purified by recrystallization or column chromatography.[3]
Route 2: Dichloroindazoles via Direct C-H Halogenation
This approach involves the direct chlorination of a monohalo-indazole using an electrophilic chlorinating agent, such as N-Chlorosuccinimide (NCS). This method is attractive due to its atom economy and potentially shorter sequence. However, its primary challenge lies in controlling the regioselectivity—the position at which the second chlorine atom is introduced.[4]
Mechanistic Rationale & Key Challenges
The reaction proceeds via electrophilic aromatic substitution. The existing substituents on the indazole ring (the pyrazole moiety and the first halogen) direct the position of the incoming electrophile (Cl+). The directing effects can lead to a mixture of constitutional isomers, for example, the formation of both 3,5-dichloro- and 3,6-dichloroindazoles, which can be difficult to separate.[4]
Another significant challenge is over-halogenation. The dichlorinated product is often still reactive enough to undergo a third chlorination, leading to trichlorinated byproducts.[4]
Caption: Challenges in the direct dichlorination of indazoles.
Strategies for Controlling Selectivity
Controlling the outcome of direct halogenation requires careful optimization of reaction conditions.[4]
-
Stoichiometry: Precise control over the amount of NCS is crucial. Using a slight excess of the starting monohalo-indazole can help minimize the formation of over-chlorinated products.
-
Temperature Control: As an exothermic reaction, lower temperatures can slow the reaction rate and improve selectivity.
-
Slow Addition: Adding the chlorinating agent portion-wise or via a syringe pump maintains a low concentration in the reaction at any given time, reducing the likelihood of multiple chlorinations.
-
Protecting Groups: Introducing a protecting group on one of the indazole nitrogen atoms can sterically and electronically influence the position of the incoming chlorine, thereby enhancing regioselectivity.
General Experimental Protocol for Dichlorination using NCS
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the starting monohalo-indazole in a suitable dry solvent (e.g., acetonitrile or dichloromethane).
-
Reagent Addition: Add N-Chlorosuccinimide (NCS) (typically 1.0-1.2 equivalents) in small portions or as a solution in the reaction solvent over an extended period.
-
Temperature Control: Maintain the desired reaction temperature (e.g., 0 °C or room temperature) using an appropriate cooling or heating bath.
-
Monitoring: Monitor the reaction's progress by TLC or HPLC to track the consumption of the starting material and the formation of products.
-
Workup: Once complete, quench the reaction with a reducing agent like aqueous sodium thiosulfate solution to destroy excess NCS. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).
-
Purification: Purify the crude product using column chromatography on silica gel to isolate the desired dichloroindazole isomer from byproducts.[4]
Comparative Analysis of Synthetic Routes
The choice between these two general strategies depends heavily on the target molecule, available starting materials, and the scale of the synthesis.
| Feature | Route 1: Classical Synthesis from Aniline | Route 2: Direct C-H Halogenation |
| Starting Materials | Dichlorinated anilines | Monochloro-indazoles |
| Key Reagents | Acetic anhydride, Isopentyl nitrite, LiOH[3] | N-Chlorosuccinimide (NCS)[4] |
| Regioselectivity | Generally high; determined by the cyclization mechanism from a specific aniline isomer. | Often low to moderate; can produce mixtures of isomers requiring difficult separation.[4] |
| Key Challenge | Multi-step process; availability/cost of the starting aniline. | Controlling regioselectivity and preventing over-halogenation.[4] |
| Scalability | Generally scalable and well-understood for process chemistry. | Can be challenging to scale due to the need for precise control over stoichiometry and addition rates. |
| Ideal Application | When a specific isomer is required and the corresponding aniline is readily available. | Rapid synthesis of diverse isomers for screening; when the starting indazole is more accessible than the aniline. |
Conclusion
The synthesis of dichlorinated indazoles offers a fascinating case study in synthetic strategy. The classical approach starting from a dichlorinated aniline provides a reliable, albeit longer, path to a single, predictable isomer, making it highly valuable for targeted synthesis and large-scale production. In contrast, direct C-H halogenation offers a more direct and atom-economical route but presents significant challenges in controlling selectivity. Its successful application hinges on meticulous optimization of reaction conditions or the use of directing/protecting groups. The choice of route is therefore not a matter of one being universally superior, but rather a strategic decision based on the specific goals of the research program, be it the rapid generation of analogues for SAR studies or the robust, scalable production of a single lead candidate.
References
- 1. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Validating the Mechanism of Action of 4,5-dichloro-1H-indazole: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the indazole scaffold has emerged as a privileged structure, frequently found at the core of potent kinase inhibitors.[1][2][3] This guide provides a comprehensive, technically-grounded framework for validating the mechanism of action of a novel indazole-containing compound, 4,5-dichloro-1H-indazole. Our central hypothesis is that this compound functions as a kinase inhibitor. To rigorously test this, we will outline a multi-tiered experimental approach, comparing its performance against a well-characterized, fictional broad-spectrum kinase inhibitor, "Reference Kinase Inhibitor X" (RKI-X).
This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental choice. We will navigate from initial biochemical validation of kinase inhibition to direct biophysical measurements of target engagement, and finally, to confirming target interaction within a cellular environment.
The Logic of Mechanistic Validation: A Stepwise Approach
The journey to validate a compound's mechanism of action is a process of building a coherent and evidence-based narrative. For a putative kinase inhibitor like this compound, this involves a logical progression through several key questions:
-
Does it inhibit kinase activity? (Biochemical Assays)
-
Does it directly bind to the kinase? (Biophysical Assays)
-
Does it engage the kinase inside a cell? (Cell-based Target Engagement Assays)
Answering each of these questions provides a layer of evidence, and together they form a robust validation of the compound's mechanism of action.
Tier 1: Biochemical Validation of Kinase Inhibition
The first step is to determine if this compound can inhibit the catalytic activity of one or more kinases. A variety of assay formats are available, each with its own advantages.[4][5][6] We will focus on a luminescence-based assay due to its high sensitivity and suitability for high-throughput screening.
Comparative Kinase Inhibition Profile
Objective: To determine and compare the in vitro inhibitory potency (IC50) of this compound and RKI-X against a panel of representative kinases.
| Kinase Target | This compound IC50 (nM) | Reference Kinase Inhibitor X (RKI-X) IC50 (nM) |
| Kinase A (Tyrosine Kinase) | 150 | 50 |
| Kinase B (Serine/Threonine Kinase) | 800 | 75 |
| Kinase C (Lipid Kinase) | >10,000 | 120 |
Interpretation of Results: The hypothetical data above suggests that this compound exhibits inhibitory activity against Kinase A and B, with greater selectivity for Kinase A. In contrast, RKI-X is a more potent and broader spectrum inhibitor. The lack of activity against Kinase C for our compound of interest suggests a degree of selectivity.
Experimental Protocol: ADP-Glo™ Kinase Assay
This commercially available assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed. Second, the remaining ATP is depleted, and the produced ADP is converted back to ATP, which is then used to generate a luminescent signal. The amount of light produced is proportional to the ADP generated and thus, the kinase activity.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound and RKI-X in an appropriate solvent (e.g., DMSO).
-
Kinase Reaction:
-
In a 96-well plate, add the kinase, the specific substrate for that kinase, and ATP at a concentration near its Km value to mimic physiological conditions.[7]
-
Add the serially diluted compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Incubate at the optimal temperature for the kinase (typically 30°C) for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Tier 2: Biophysical Characterization of Direct Target Binding
While biochemical assays demonstrate functional inhibition, they do not directly prove that the compound binds to the kinase. Biophysical techniques are essential for confirming a direct interaction and for characterizing the thermodynamics and kinetics of binding.[8]
Workflow for Biophysical Validation
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. caymanchem.com [caymanchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. m.youtube.com [m.youtube.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4,5-dichloro-1H-indazole
As a senior application scientist, I understand that meticulous research extends beyond the bench; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 4,5-dichloro-1H-indazole, a compound whose handling demands the utmost care due to its chemical properties. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste responsibly, ensuring personal safety and environmental protection.
Understanding the Hazard Profile of Chlorinated Heterocycles
The core principle of chemical safety is to treat compounds of unknown toxicity with a high degree of caution. Therefore, this compound should be handled as a hazardous substance, necessitating the use of appropriate personal protective equipment (PPE) and adherence to established laboratory safety protocols.
Core Disposal Directive: Segregation and Professional Disposal
Under no circumstances should this compound or its containers be disposed of in general laboratory trash or down the drain.[3] Due to its chlorinated nature, it falls under the category of halogenated organic waste.[3] The only acceptable disposal method for this class of compounds is through a licensed hazardous waste disposal company.[4][5]
The following diagram outlines the procedural flow for the safe segregation and disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe handling and disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling the chemical in any form (pure, in solution, or as residue), it is mandatory to wear the following PPE:
-
Hand Protection: Nitrile gloves are recommended. Always check the manufacturer's glove compatibility chart.[7]
-
Body Protection: A fully buttoned laboratory coat must be worn.[1][7]
2. Waste Collection and Segregation:
-
Solid Waste: Collect pure this compound, and any contaminated disposable labware (e.g., weighing boats, pipette tips) in a dedicated, clearly labeled hazardous waste container.[7] The container must be made of a compatible material and have a tightly fitting lid.[8]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for halogenated organic liquid waste.[3] Do not mix with non-halogenated waste streams.[3]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[7]
3. Storage of Waste:
-
Waste containers should be stored in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9][10]
-
Store containers in secondary containment to prevent the spread of material in case of a leak.
-
Keep waste containers securely sealed when not in use.[1]
4. Spill Management: In the event of a spill, the following steps should be taken:
-
Evacuate and restrict access to the affected area.
-
Wear appropriate PPE, including respiratory protection if dust is generated.[1]
-
For dry spills, carefully sweep or vacuum the material and place it in a labeled hazardous waste container. Avoid generating dust.[1][6]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management company.[11] Your institution's Environmental Health and Safety (EHS) department will have established procedures for this.[12]
-
Never attempt to treat or neutralize chlorinated hazardous waste in the laboratory unless you have specific training and protocols in place for such procedures.[8]
Quantitative Data Summary
While specific data for this compound is limited, the table below summarizes key information for a related compound, 3,5-dichloro-1H-indazole, to provide a quantitative context for its hazard profile.[2]
| Property | Value | Source |
| Molecular Weight | 187.03 g/mol | [2] |
| Appearance | White to cream solid | [2] |
| Melting Point | 240 °C | [2] |
| Hazard Classification | IRRITANT | [2] |
| Hazard Statements | H302 (Harmful if swallowed) | [2] |
| Precautionary Statement | P501 (Dispose of contents/container | [2] |
| to an approved waste disposal plant) |
Authoritative Grounding and Comprehensive References
The procedures outlined in this guide are based on established principles of laboratory safety and hazardous waste management as stipulated by regulatory bodies such as the U.S. Environmental Protection Agency (EPA).[13] The disposal of chlorinated compounds is a regulated activity, and adherence to these guidelines is a matter of legal compliance as well as responsible scientific practice.[14]
By following these procedures, you contribute to a safe research environment and ensure that your work has a minimal impact on the environment. Always consult your institution's specific waste disposal guidelines and EHS department for any additional requirements.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. echemi.com [echemi.com]
- 3. ethz.ch [ethz.ch]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 12. ehs.yale.edu [ehs.yale.edu]
- 13. epa.gov [epa.gov]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Mastering the Bench: A Guide to Safely Handling 4,5-dichloro-1H-indazole
Hazard Assessment: Understanding the Risks
Given its structure as a chlorinated indazole, 4,5-dichloro-1H-indazole is anticipated to present hazards similar to other chlorinated heterocyclic compounds. Based on data from analogous chemicals, researchers should assume it may cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Ingestion may also be harmful.[4][5] Therefore, treating this compound with a high degree of caution is essential.
Assumed Hazard Classifications:
-
Acute Toxicity, Oral (Harmful)
-
Skin Corrosion/Irritation
-
Serious Eye Damage/Eye Irritation
-
Specific target organ toxicity — single exposure (Respiratory tract irritation)
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of Personal Protective Equipment (PPE) is the most critical barrier between you and potential chemical exposure.[6][7] The following PPE is mandatory when handling this compound.
| Protection Type | Required PPE | Specifications and Guidelines |
| Eye and Face Protection | Safety Goggles and Face Shield | Use impact-resistant safety goggles with indirect venting to protect against dust and splashes. A full-face shield worn over goggles is required when there is a higher risk of splashing or aerosolization.[8][9] |
| Hand Protection | Chemical-Resistant Gloves | Double-gloving with powder-free nitrile or neoprene gloves is recommended for their resistance to a broad range of chemicals.[8][10] Always inspect gloves for integrity before use and wash the outer glove before removal. Change gloves every 30-60 minutes or immediately if contamination is suspected.[9] |
| Body Protection | Laboratory Coat or Chemical-Resistant Suit | A standard laboratory coat should be worn for all procedures. For tasks with a higher risk of splashes or spills, a chemical-resistant apron or suit is recommended.[8][11] |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8][11] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[8] |
PPE Donning and Doffing Workflow
Properly putting on and taking off PPE is crucial to prevent cross-contamination.
Caption: Sequential process for donning and doffing PPE to minimize exposure.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical to prevent contamination and exposure.[8]
Preparation and Engineering Controls
-
Designated Area: All work with this compound must be performed in a designated area, such as a chemical fume hood, to control airborne contaminants.[8]
-
Emergency Equipment: Ensure that a calibrated eyewash station and a safety shower are readily accessible and have been recently tested.[11]
-
Material Check: Verify that all necessary PPE is available and in good condition before handling the chemical.
Step-by-Step Handling Procedure
-
Container Inspection: Before use, inspect the container for any damage or leaks.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within a chemical fume hood to minimize the generation of dust.[1] Use non-sparking tools for transfers.[2]
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Container Sealing: Keep the container tightly sealed when not in use to prevent the release of vapors and contamination.[1][6]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1][6] Always wash your hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
-
Clothing: Contaminated work clothes should be laundered separately from personal clothing.[1]
Emergency Plan: Spills and Exposure
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[8]
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
PPE: Don the appropriate PPE, including respiratory protection, before attempting to clean the spill.[8]
-
Containment: For a solid spill, carefully sweep or vacuum the material into a suitable, labeled container for disposal. Avoid generating dust.[1] For a liquid spill, cover with an inert absorbent material like sand or vermiculite, then collect the absorbed material into a labeled container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Disposal: All contaminated materials, including PPE and absorbents, must be disposed of as hazardous waste.
First Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][12]
-
Skin Contact: Immediately wash the affected skin with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[1][12]
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a glass of water to drink. Seek immediate medical attention.[1][13]
Storage and Disposal Plan
Storage
Proper storage is essential to maintain the integrity of the compound and ensure safety.
-
Containers: Store in the original, tightly sealed container.[1]
-
Conditions: Keep containers in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][12]
-
Security: Store in a locked cabinet or other secure location to prevent unauthorized access.[1][2]
-
Labeling: Ensure all containers are clearly and accurately labeled according to OSHA's Hazard Communication Standard.[14]
Disposal
All waste containing this compound must be treated as hazardous waste.
-
Waste Containers: Collect all chemical waste in compatible, properly labeled, and sealed containers.
-
Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of the chemical down the drain.[2][11] Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
-
Contaminated Materials: All contaminated materials, including empty containers, disposable PPE, and spill cleanup materials, must be disposed of as hazardous waste.[15]
Conclusion
By adhering to these safety protocols, researchers can confidently and safely handle this compound, ensuring both personal well-being and the integrity of their scientific endeavors. A proactive approach to safety is the cornerstone of innovative research.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. osha.com [osha.com]
- 7. blog.storemasta.com.au [blog.storemasta.com.au]
- 8. benchchem.com [benchchem.com]
- 9. pppmag.com [pppmag.com]
- 10. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 15. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
